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  • Product: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
  • CAS: 58905-21-8

Core Science & Biosynthesis

Foundational

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Authored by: Gemini, Senior Application Scientist Abstract 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of potent triazole-based antifungal agents, most notably Fluconazole.[1] A comprehensive understanding of its physicochemical properties is fundamental for researchers, process chemists, and quality control analysts involved in the development and manufacturing of these pharmaceuticals. This guide provides an in-depth analysis of the compound's structural, physical, and chemical characteristics, supported by established synthetic protocols and analytical methodologies. We delve into the causality behind experimental choices, offering field-proven insights to ensure both scientific integrity and practical applicability for professionals in drug development.

Introduction and Significance

The landscape of antifungal therapy was significantly advanced by the introduction of triazole agents, which exhibit broad-spectrum activity and favorable pharmacokinetic profiles. At the core of synthesizing many of these critical drugs is the key building block, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Its molecular architecture, featuring a fluorinated phenyl ring, a reactive ketone group, and a nucleophilic triazole moiety, makes it an ideal precursor for constructing more complex active pharmaceutical ingredients (APIs).

This document serves as a technical resource for scientists and researchers. It consolidates critical data on the compound's identity, physicochemical parameters, synthesis, and analytical characterization, aiming to facilitate its effective use in research and development pipelines.

Molecular Identity and Physicochemical Profile

A precise characterization of a compound begins with its unambiguous identification and a summary of its core physical properties.

IUPAC Name: 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[2] Synonyms: 4'-fluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, Fluconazole Impurity 50[2] CAS Number: 58905-21-8[2] Molecular Formula: C₁₀H₈FN₃O[2]

The fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, formulation, and reaction chemistry.

PropertyValueSource(s)
Molecular Weight 205.19 g/mol PubChem[2]
Appearance White to yellow deposit/solidPMC, ChemicalBook[3][4]
Melting Point 397–400 K (124–127 °C)PMC[3]
Boiling Point (Predicted) 396.1 ± 48.0 °C at 760 mmHgChemicalBook[4]
Density (Predicted) 1.30 ± 0.1 g/cm³ChemicalBook[4]
pKa (Predicted) 2.13 ± 0.10ChemicalBook[4]
LogP (Predicted) 1.6PubChem[2]

The melting point of 124-127 °C indicates a stable crystalline solid at ambient temperatures.[3] The predicted pKa suggests the compound is a very weak base.[4] Its predicted LogP value of 1.6 points towards moderate lipophilicity, a crucial parameter influencing solubility and permeability in biological systems.[2]

Synthesis and Purification: A Mechanistic Perspective

The most common and efficient synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone involves a nucleophilic substitution reaction. Understanding the rationale behind this process is key to optimizing yield and purity.

Synthetic Protocol

A robust procedure involves the reaction of 2-Chloro-1-(4-fluorophenyl)ethanone with 1H-1,2,4-triazole.[3]

Step-by-Step Methodology:

  • Deprotonation of Triazole: Suspend sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Formation: Slowly add a solution of 1H-1,2,4-triazole in DMF to the NaH suspension at a reduced temperature (e.g., 273 K or 0 °C) to control the exothermic reaction. Allow the mixture to react for approximately 30 minutes at room temperature. This forms the sodium salt of the triazole, a potent nucleophile.[3]

  • Nucleophilic Substitution: Add a solution of 2-Chloro-1-(4-fluorophenyl)ethanone in DMF dropwise to the activated triazole mixture. The reaction proceeds at room temperature for several hours (e.g., 4 hours).[3]

  • Quenching and Precipitation: Pour the reaction mixture into ice-water to quench any unreacted NaH and precipitate the crude product.[3]

  • Workup and Neutralization: Acidify with hydrochloric acid, followed by filtration. Neutralize the filtrate with sodium bicarbonate to a pH of approximately 6 to ensure complete precipitation of the product.[3]

  • Purification: Collect the resulting solid by filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure, white crystalline compound.[3]

Rationale and Causality
  • Choice of Base (NaH): Sodium hydride is a non-nucleophilic strong base. It is ideal for deprotonating the N-H of the triazole ring without competing in the subsequent substitution reaction. This ensures the formation of the triazolide anion, which is a much stronger nucleophile than the neutral triazole.

  • Solvent Selection (DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the sodium cation but does not solvate the triazolide anion as strongly as a protic solvent would. This "naked" anion is highly reactive, accelerating the rate of the desired Sₙ2 reaction.

  • Purification by Recrystallization: Recrystallization from ethanol is an effective final purification step. The product is likely moderately soluble in hot ethanol and poorly soluble in cold ethanol, allowing for the separation of more soluble impurities and yielding high-purity crystals upon cooling.[3]

Synthetic Workflow Diagram

G cluster_reactants Reactant Preparation cluster_activation Nucleophile Activation cluster_main_reaction Core Reaction cluster_workup Workup & Purification NaH Sodium Hydride (NaH) in DMF ActivatedTriazole Sodium Triazolide (Activated Nucleophile) NaH->ActivatedTriazole Triazole 1,2,4-Triazole in DMF Triazole->ActivatedTriazole Deprotonation Reaction Sₙ2 Reaction (Room Temp, 4h) ActivatedTriazole->Reaction Electrophile 2-Chloro-1-(4-fluorophenyl)ethanone Electrophile->Reaction Quench Quench with Ice-Water Reaction->Quench Crude Product Neutralize Neutralize (pH=6) Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct

Caption: Synthetic workflow for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. A strong absorption band corresponding to the ketone (C=O) stretch is expected, along with characteristic peaks for the aromatic C-F bond and the C-N bonds of the triazole ring.[2]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[2]

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and detecting any related impurities. While a specific monograph for this intermediate may not be universally published, a method can be logically derived from protocols used for Fluconazole and its impurities.[5]

Exemplary HPLC Methodology:

  • Column: A reverse-phase column, such as a Nucleosil C18 (125 mm x 4 mm, 5 µm particle size), is typically effective.[5] The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this one.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier is used. For example, a mobile phase consisting of an acetate buffer (pH ~5.0) and acetonitrile/methanol.[5] The buffer controls the ionization state of any acidic or basic functional groups, ensuring reproducible retention times, while the organic solvent modulates the elution strength.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength where the aromatic chromophore exhibits strong absorbance (e.g., 254 nm or 260 nm) is standard.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase or an acetonitrile/water mixture) to a known concentration (e.g., 0.5-1.0 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10-20 µL) onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Final Report Calculate->Report

Caption: Standard HPLC workflow for purity analysis and quality control.

Structural Elucidation and Solid-State Properties

X-ray crystallography has been performed on the hemihydrate form of the title compound, providing definitive proof of its molecular structure and conformation.[3] Such studies reveal critical details, such as the dihedral angle between the fluorophenyl and triazole rings, which is 99.80 (4)°.[3] This non-planar conformation is a key structural feature.

Furthermore, the crystal structure analysis identifies intermolecular interactions, such as weak O—H···N and C—H···O hydrogen bonds, which link molecules together in the crystal lattice.[3] This information is invaluable for understanding solid-state stability, polymorphism, and solubility behavior, all of which are critical considerations in drug development.

Conclusion

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is more than a mere precursor; it is an enabling molecule for the synthesis of life-saving antifungal medications. Its physicochemical properties—a stable, crystalline solid with moderate lipophilicity—make it well-suited for industrial-scale synthesis and purification. The well-established synthetic route via nucleophilic substitution is efficient and scalable, while standard analytical techniques like HPLC and spectroscopy provide robust methods for quality assurance. This guide has consolidated these essential technical details, providing a solid foundation for any researcher or drug development professional working with this important chemical entity.

References

  • Tao, X., Yuan, L., Zhang, X.-Q., Jing, C., & Wang, J.-T. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E63, o1330–o1331. Available at: [Link]

  • Yuan, L., Tao, X., & Wang, J.-T. (2006). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o5124–o5125. Available at: [Link]

  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420476, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. PubChem. Available at: [Link]

  • Al-Abaid, J. M., & Al-Badr, A. A. (2020). Review of Fluconazole Properties and Analytical Methods for Its Determination. Critical Reviews in Analytical Chemistry, 50(4), 346-365. Available at: [Link]

  • Hrosh, Y., Hladun, I., Polonets, O., Parchenko, V., & Panas, N. (2024). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. ScienceRise: Pharmaceutical Science, (1), 24-30. Available at: [Link]

  • Diouri, M., et al. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Journal of Taibah University for Science, 6, 29-37. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Structure and Significance of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Executive Summary This technical guide provides an in-depth analysis of the molecular structure, synthesis, and pharmaceutical relevance of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Identified by its CAS Num...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and pharmaceutical relevance of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Identified by its CAS Number 58905-21-8, this ketone is a pivotal intermediate in the synthesis of potent triazole-based antifungal agents, most notably Fluconazole.[1][2] Through a synthesis of spectroscopic and crystallographic data, we will elucidate its core structural features, including the critical spatial relationship between its aromatic and heterocyclic rings. This document explores a validated synthetic protocol, explaining the mechanistic rationale behind the chosen reagents and conditions. Furthermore, it situates the molecule within the broader context of medicinal chemistry, detailing the role of the 1,2,4-triazole pharmacophore in targeting fungal ergosterol biosynthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key building block.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any molecule is to establish its unambiguous identity and core physical characteristics.

Nomenclature and Identifiers

A compound's identity is codified by a series of internationally recognized identifiers, ensuring precision in research and commerce.

IdentifierValueSource(s)
IUPAC Name 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[3]
CAS Number 58905-21-8[3][4][5][6]
Molecular Formula C₁₀H₈FN₃O[3][4][6]
Synonyms 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[3][4]
Physicochemical Data

The physical properties of the compound dictate its behavior in chemical reactions and its handling requirements.

PropertyValueSource(s)
Molecular Weight 205.19 g/mol [3][4]
Density 1.307 g/cm³[4]
Boiling Point 396.111°C at 760 mmHg[4]
Flash Point 193.361°C[4]

Elucidation of the Core Molecular Structure

The therapeutic potential of molecules derived from this intermediate is fundamentally rooted in its three-dimensional structure. This section dissects its constituent parts and the definitive analytical evidence that establishes its conformation.

Structural Components

The molecule is an assembly of three key functional units:

  • A 4-Fluorophenyl Ring: A benzene ring substituted with a fluorine atom at the para position. The high electronegativity of fluorine can significantly influence the molecule's electronic properties and its interactions with biological targets.

  • An Ethanone Linker: A two-carbon chain containing a ketone functional group (-C(=O)CH₂-). This linker provides the structural backbone connecting the phenyl and triazole rings.

  • A 1H-1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. This moiety is a well-established pharmacophore critical for the biological activity of many antifungal drugs.[7][8]

Spectroscopic Characterization

While this guide does not reproduce the spectra, it is crucial to understand the role of standard spectroscopic techniques in validating the molecule's identity. Public databases confirm the availability of spectral data for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The chemical shifts and coupling patterns would verify the presence of the para-substituted fluorophenyl ring, the methylene bridge, and the distinct protons of the triazole ring, confirming the N1-substitution pattern.

  • Infrared (IR) Spectroscopy: FTIR analysis reveals the key functional groups. A strong absorption band characteristic of the ketone (C=O) stretch would be prominent, alongside peaks corresponding to C-F, C-N, and aromatic C-H bonds.[3]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (205.19 g/mol ) and can provide fragmentation patterns that further corroborate the proposed structure.[3]

Crystallographic Analysis: The Definitive 3D Structure

The most precise understanding of a molecule's three-dimensional arrangement comes from single-crystal X-ray diffraction. A published study on the hemihydrate form of the title compound (C₁₀H₈FN₃O·0.5H₂O) provides definitive structural insights.[9]

The analysis reveals a non-coplanar molecular conformation. The dihedral angle, which is the angle between the mean planes of the fluorophenyl ring and the triazole ring, is 99.80 (4)°.[9] This twisted arrangement is a critical structural feature, influencing how the molecule and its derivatives can fit into the active sites of enzymes.

In the solid state, the crystal structure is stabilized by a network of weak intermolecular hydrogen bonds.[9] Water molecules link four different phenylethanone molecules through O—H⋯N and C—H⋯O interactions, while C—H⋯O bonds involving the ketone group also contribute to the layered packing arrangement.[9]

Table 3.1: Crystallographic Data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Hemihydrate.[9]

ParameterValue
Formula C₁₀H₈FN₃O·0.5H₂O
Molecular Weight 214.2
Crystal System Orthorhombic
a (Å) 24.419 (5)
b (Å) 10.147 (2)
c (Å) 8.2410 (16)
Volume (ų) 2042.0 (7)

Synthesis and Mechanistic Considerations

The utility of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone lies in its role as a manufacturable precursor to high-value pharmaceutical products. Understanding its synthesis is key to appreciating its place in drug development.

Role as a Key Synthetic Intermediate

This compound is a well-documented intermediate in the synthesis of triazole antifungal drugs.[9][10] The structure contains the core components that, with further chemical modification, form the final active pharmaceutical ingredient (API). For example, it is a direct precursor in several patented synthesis routes for Fluconazole.[11][12]

A Validated Synthetic Protocol

The following protocol, adapted from the scientific literature, describes a reliable method for its preparation via nucleophilic substitution.[9]

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

  • Deprotonation of Triazole: Suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Causality: Sodium hydride is a strong, non-nucleophilic base used to quantitatively deprotonate the 1H-1,2,4-triazole at the N1 position, forming the highly nucleophilic triazolide anion.

  • Anion Formation: Slowly add a solution of 1H-1,2,4-triazole (1.2 equivalents) in DMF to the sodium hydride suspension at a reduced temperature (e.g., 0 °C or 273 K) and then allow the reaction to stir at room temperature for 30 minutes.[9]

    • Causality: The dropwise addition at low temperature controls the exothermic reaction and hydrogen gas evolution. Stirring ensures complete formation of the anion.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1.0 equivalent) in DMF to the reaction mixture. Allow the reaction to proceed for 4 hours at room temperature.[9]

    • Causality: The triazolide anion acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the desired C-N bond. DMF is an ideal polar aprotic solvent that solvates the cation but not the anion, enhancing the nucleophilicity of the triazolide.

  • Workup and Isolation: Pour the reaction mixture into ice-water and add hydrochloric acid.[9] After filtration, neutralize the filtrate with sodium bicarbonate to a pH of 6 to precipitate the product.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[9]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for the target intermediate.

Biological and Pharmaceutical Context

The scientific interest in this molecule is driven entirely by the proven biological activity of the compounds derived from it.

The 1,2,4-Triazole Pharmacophore

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs.[7][8] In the context of antifungal agents like Fluconazole and Voriconazole, the N4 atom of the triazole ring plays a crucial role. It coordinates with the heme iron atom in the active site of the target enzyme, a mechanism essential for its inhibitory effect.

Mechanism of Action of Derived APIs

Triazole antifungals are potent and selective inhibitors of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[10] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] By inhibiting this enzyme, triazole drugs disrupt membrane integrity, leading to the inhibition of fungal growth and cell death.[10] The specificity for the fungal enzyme over its human counterpart is a key reason for the therapeutic success of this class of drugs.

Logical Relationship Diagram

This diagram visualizes the value chain from the simple intermediate to the ultimate therapeutic effect.

BiologicalContext Intermediate 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone API API Synthesis (e.g., Fluconazole) Intermediate->API Target Biological Target (Lanosterol 14α-demethylase) API->Target Effect Mechanism of Action (Inhibition of Ergosterol Synthesis) Target->Effect Outcome Therapeutic Outcome (Antifungal Activity) Effect->Outcome

Caption: From chemical intermediate to therapeutic outcome.

Conclusion

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is more than a simple organic molecule; it is a testament to rational drug design. Its molecular structure, characterized by a distinct 99.80° dihedral angle between its two ring systems, has been precisely determined. Validated synthetic routes make it an accessible and crucial building block for the pharmaceutical industry. Its ultimate importance is realized in its conversion to life-saving antifungal medications, which leverage the 1,2,4-triazole pharmacophore to effectively and selectively disrupt a critical fungal biosynthetic pathway. A thorough understanding of this intermediate's structure and chemistry is therefore essential for professionals engaged in the development of new antifungal therapies.

References

  • 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE - ChemicalBook.
  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone - PubChem.
  • Fluconazole Synthesis: The Crucial Role of Trimethylsulfoxonium Iodide.
  • Tao, X-L., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3170. [Link]

  • 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE | 58905-21-8 - ChemicalBook.
  • CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)
  • 1-(4-fluorophenyl)-2-(1h-1,2,4-triazole-1-yl)ethanone - Echemi.
  • WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google P
  • Ethanone, 1-(4-fluorophenyl)-2-(4H-1,2,4-triazol-4-yl)- synthesis - chemicalbook.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC - NIH.
  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst - Bulgarian Chemical Communic
  • 1-(4-fluorophenyl)-2-[[4-methyl-5-(2-pyrazinyl)-1,2,4-triazol-3-yl]thio]ethanone - Guidechem.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. - Briti Scientific.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Difluorophenyl Triazole Yl Ethanone Manufacturer, Supplier
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

  • 1-(2,4-difluorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone | Sigma-Aldrich.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Biological features of new 1,2,4-triazole derivatives (a liter

Sources

Foundational

A Senior Application Scientist's Technical Guide to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Synthesis, Characterization, and Application

Abstract This technical guide provides a comprehensive, in-depth analysis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a pivotal chemical intermediate. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a pivotal chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document details its critical role, physicochemical properties, a validated synthesis protocol with mechanistic insights, comprehensive characterization data, and its primary application as a precursor in the synthesis of potent azole-based antifungal agents. The protocols described herein are designed as self-validating systems, incorporating in-process controls and characterization benchmarks to ensure reproducibility and high purity of the final product.

Introduction: Strategic Importance in Antifungal Drug Development

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a substituted α-triazolyl acetophenone. While not an active pharmaceutical ingredient (API) itself, it holds significant strategic importance in medicinal chemistry and pharmaceutical manufacturing. It serves as a key building block in the synthesis of several first-generation triazole antifungal drugs.[1] The molecular architecture, featuring a fluorinated phenyl ring linked to a triazolyl ethanone backbone, provides the necessary framework for constructing complex APIs that target fungal-specific enzymes.

The primary utility of this compound is as a direct precursor to fluconazole and related antifungal agents.[2] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3][4] Understanding the synthesis and properties of this intermediate is therefore fundamental for any research and development program focused on azole antifungals.

This guide provides the technical details and underlying scientific principles required to synthesize, validate, and utilize this critical intermediate effectively.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and purification. The key physicochemical data are summarized below.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[5]
CAS Number 58905-21-8[6]
Molecular Formula C₁₀H₈FN₃O[5]
Molecular Weight 205.19 g/mol [5]
Appearance White to yellow solid/powder[1]
Melting Point 103-107 °C (for the analogous 2,4-difluoro compound)[7]
Solubility Soluble in methanol, DMF, ethyl acetate[8]

The molecular structure features a planar fluorophenyl ring and a triazole ring. X-ray crystallography studies on analogous compounds show that the dihedral angle between these two rings is significant, typically around 84-99°.[1][9] This non-planar conformation is a key structural feature that influences its reactivity and interaction with subsequent reagents.

Synthesis Protocol: A Mechanistic Approach

The most common and efficient synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is achieved via a nucleophilic substitution reaction. This process involves the reaction of an α-haloketone with 1,2,4-triazole.

Underlying Mechanism: Sₙ2 Reaction

The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[10] The α-carbon of the ketone (2-chloro-1-(4-fluorophenyl)ethanone) is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to nucleophilic attack.[11][12]

The 1,2,4-triazole, after deprotonation by a strong base, acts as the nucleophile. The deprotonated triazolide anion attacks the α-carbon, displacing the chloride leaving group in a single, concerted step.[10]

Visualizing the Synthetic Workflow

The overall process from starting materials to the purified intermediate can be visualized as follows:

G SMs Starting Materials (1,2,4-Triazole, NaH, 2-Chloro-1-(4-fluorophenyl)ethanone) Activation Step 1: Base Activation (Triazole Deprotonation) SMs->Activation DMF Reaction Step 2: Sₙ2 Reaction (Nucleophilic Substitution) Activation->Reaction Dropwise Addition of Haloketone Quench Step 3: Reaction Quench (Acidification) Reaction->Quench Ice-Water Precipitation Step 4: Neutralization & Precipitation Quench->Precipitation NaHCO₃ Purification Step 5: Purification (Recrystallization) Precipitation->Purification Ethanol Product Final Product 1-(4-Fluorophenyl)-2-(1H-1,2,4- triazol-1-yl)ethanone Purification->Product

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Reagents & Equipment:

  • 1,2,4-Triazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-Chloro-1-(4-fluorophenyl)ethanone (0.85 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus

Step-by-Step Procedure:

  • Base Suspension: Carefully suspend sodium hydride (1.1 eq) in anhydrous DMF in a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the triazole. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the resulting ions without interfering with the reaction.[10]

  • Triazole Activation: Dissolve 1,2,4-triazole (1.0 eq) in a separate portion of anhydrous DMF. Slowly add this solution dropwise to the NaH suspension while maintaining the temperature at 0-5 °C using an ice bath.

    • Causality: This exothermic acid-base reaction generates the nucleophilic triazolide anion. Slow, cold addition is critical to control the reaction rate and the evolution of hydrogen gas.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Nucleophilic Substitution: Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (0.85 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

    • Causality: The α-haloketone is the limiting reagent to ensure complete consumption.

  • Reaction Progression: Allow the mixture to react at room temperature for approximately 4-6 hours.

    • In-Process Control (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane. The disappearance of the 2-chloro-1-(4-fluorophenyl)ethanone spot indicates reaction completion.

  • Work-up and Isolation: a. Carefully pour the reaction mixture into a beaker containing ice-water to quench any unreacted NaH. b. Acidify the aqueous mixture with 1 M HCl. This step protonates any excess triazolide. c. Filter the mixture to remove any insoluble byproducts. d. Neutralize the filtrate with a saturated NaHCO₃ solution until the pH is approximately 6-7. The product will precipitate out of the solution.[1] e. Collect the crude solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product as a white or pale yellow solid.[1]

    • Causality: Ethanol is an excellent choice for recrystallization as the product has high solubility in hot ethanol and low solubility in cold ethanol, allowing for efficient purification.

  • Final Validation: Dry the purified product under vacuum and determine the melting point and yield. Characterize using methods described in Section 4.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following are expected analytical results for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Analytical TechniqueExpected Results
¹H-NMR δ (ppm) ~8.5-8.6 (s, 1H, Triazole-H) , ~8.0-8.2 (s, 1H, Triazole-H) , ~7.9-8.1 (m, 2H, Ar-H ortho to C=O) , ~7.2-7.4 (m, 2H, Ar-H meta to C=O) , ~5.5-5.7 (s, 2H, CH₂) . (Note: Exact shifts are solvent-dependent).
¹³C-NMR δ (ppm) ~190-195 (C=O) , ~165-168 (Ar C-F, d, ¹JCF) , ~150-155 (Triazole-C) , ~145-150 (Triazole-C) , ~130-135 (Ar-C) , ~115-120 (Ar-C) , ~55-60 (CH₂) .
Mass Spec (ESI+) Expected m/z: 206.07 [M+H]⁺ .
FT-IR ν (cm⁻¹) ~1690-1710 (C=O stretch) , ~1500-1600 (Aromatic C=C stretch) , ~1200-1250 (C-F stretch) .

Application in Fluconazole Synthesis

The primary and most significant application of this intermediate is the synthesis of fluconazole. The ethanone product serves as the electrophilic substrate for the next key reaction.

Reaction Pathway to Fluconazole

The conversion involves two main transformations:

  • Epoxidation: The ketone group of the intermediate is converted into an epoxide ring. This is typically achieved using the Corey-Chaykovsky reaction with a sulfur ylide, such as trimethylsulfoxonium iodide and a base (e.g., NaOH or NaH).[7][13]

  • Epoxide Opening: The resulting epoxide is then opened by a second molecule of 1,2,4-triazole. The triazole anion attacks one of the epoxide carbons, opening the ring and forming the final 1,3-bis(triazolyl)-2-propanol structure of fluconazole.[7][13]

Visualizing the Downstream Application

G Intermediate 1-(4-Fluorophenyl)-2-(1H-1,2,4- triazol-1-yl)ethanone (Our Synthesized Product) Epoxidation Step 1: Epoxidation (Corey-Chaykovsky Reaction) Intermediate->Epoxidation Trimethylsulfoxonium Iodide, Base Epoxide Epoxypropyl Intermediate Epoxidation->Epoxide RingOpening Step 2: Nucleophilic Ring Opening Epoxide->RingOpening 1,2,4-Triazole, Base Fluconazole Final API: Fluconazole (2-(2,4-difluorophenyl)-1,3-bis (1H-1,2,4-triazol-1-yl)propan-2-ol) RingOpening->Fluconazole

Caption: Key synthetic steps from the intermediate to the final drug, Fluconazole.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazard Identification: This compound is for R&D use only.[6] It may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood, especially when working with powders to avoid inhalation.

References

  • Yuan, L. F., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from PubChem. Available at: [Link]

  • Synthonix. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from Synthonix. Available at: [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]

  • Karimi-Jaberi, Z., & Pooladian, B. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 46(3), 523-527. Available at: [Link]

  • Van der Westhuizen, C. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • LookChem. (n.d.). Synthesis of Fluconazole. Retrieved from LookChem. Available at: [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from University of Calgary. Available at: [Link]

  • Allmpus. (n.d.). Fluconazole EP Impurity E. Retrieved from Allmpus. Available at: [Link]

  • Semantic Scholar. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study. Retrieved from Semantic Scholar. Available at: [Link]

  • Wieczorkowska, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2883. Available at: [Link]

  • Martínez-Alvarez, S. O., et al. (2023). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 28(21), 7385. Available at: [Link]

  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from Briti Scientific. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Stenutz. (n.d.). 1-(4-fluorophenyl)ethanone. Retrieved from Stenutz. Available at: [Link]

  • ResearchGate. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from ResearchGate. Available at: [Link]

  • MD Topology. (n.d.). 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Retrieved from MD Topology. Available at: [Link]

Sources

Exploratory

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone CAS number 58905-21-8

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS: 58905-21-8): A Cornerstone Intermediate in Azole Antifungal Synthesis Introduction: The Unseen Architect of Antifungal Therapies...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS: 58905-21-8): A Cornerstone Intermediate in Azole Antifungal Synthesis

Introduction: The Unseen Architect of Antifungal Therapies

In the landscape of medicinal chemistry, not all molecules of significance are the final, active pharmaceutical ingredients (APIs). Many, like 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, serve a pivotal role as key intermediates—the foundational scaffolds upon which potent therapeutic agents are built. This technical guide offers a comprehensive exploration of this compound, CAS number 58905-21-8, from the perspective of a senior application scientist. We will delve into its synthesis, structural characteristics, and critical application as a precursor to essential azole antifungal drugs, such as fluconazole.[1][2][3] This molecule is a testament to the principle that understanding the building blocks is fundamental to mastering the final structure and its function. For researchers in drug development, a thorough grasp of this intermediate is not merely academic; it is essential for process optimization, impurity profiling, and the innovation of next-generation antifungal agents.[4]

Physicochemical Characteristics and Structural Elucidation

The compound presents as a white to yellow solid and its identity is confirmed by a unique combination of physical and spectral properties.[1] Its molecular structure, featuring a fluorophenyl group linked to an ethanone backbone which is, in turn, substituted with a 1,2,4-triazole ring, is the key to its utility in synthesizing more complex azole antifungals.[5]

Crystallographic studies have provided a precise picture of its three-dimensional conformation. The dihedral angle between the fluorophenyl and triazole rings is approximately 99.80°, indicating they are nearly perpendicular to each other.[1] This spatial arrangement is a crucial starting point for the stereospecific reactions that follow in the synthesis of APIs like fluconazole. The compound often crystallizes as a hemihydrate, incorporating water molecules into its lattice through a network of O—H···N and C—H···O hydrogen bonds.[1]

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 58905-21-8 [5]
Molecular Formula C₁₀H₈FN₃O [5]
Molecular Weight 205.19 g/mol [5]
IUPAC Name 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [5]
Appearance White to yellow solid [1]

| Crystal System | Orthorhombic (as hemihydrate) |[1] |

Strategic Synthesis: A Protocol Driven by Mechanistic Insight

The synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a classic example of nucleophilic substitution, a cornerstone reaction in organic chemistry. Understanding the "why" behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established laboratory procedures.[1][6]

Objective: To synthesize 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone by reacting 1,2,4-triazole with 2-chloro-1-(4-fluorophenyl)ethanone.

Materials:

  • 1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Deprotonation of Triazole (Activation):

    • Suspend sodium hydride (1.1 eq) in anhydrous DMF in a three-neck flask under an inert atmosphere (e.g., nitrogen).

    • Causality: NaH is a strong, non-nucleophilic base. It is used to deprotonate the 1H-1,2,4-triazole at the N1 position, creating the highly nucleophilic triazolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the anion's reactivity.

    • Cool the suspension to 0°C (ice bath).

    • Slowly add a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution:

    • Prepare a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1.0 eq) in anhydrous DMF.

    • Slowly add this solution dropwise to the triazolide anion mixture.

    • Causality: The triazolide anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride leaving group in a classic Sₙ2 reaction.

    • Stir the reaction at room temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the mixture into a beaker of ice-water to quench any unreacted NaH.

    • Acidify the solution with 1 M HCl. This step helps to protonate any side products and ensure the desired product remains in the organic phase during subsequent extraction or precipitates cleanly.

    • Neutralize the filtrate with sodium bicarbonate until a pH of ~6 is reached. The target compound will precipitate as a solid.

    • Causality: Adjusting the pH is critical for isolation. The compound is least soluble at its isoelectric point, and neutralization causes it to precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from ethanol to yield the pure product as a white or pale yellow crystalline solid.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in hot ethanol but less soluble at cooler temperatures, allowing it to crystallize out while impurities remain dissolved.

Synthesis_Workflow cluster_activation Step 1: Triazole Activation cluster_substitution Step 2: Nucleophilic Substitution cluster_purification Step 3: Isolation & Purification Triazole 1,2,4-Triazole NaH Sodium Hydride (NaH) in DMF @ 0°C Triazole->NaH Deprotonation Triazolide Triazolide Anion NaH->Triazolide Forms ChloroKetone 2-Chloro-1-(4-fluorophenyl)ethanone Triazolide->ChloroKetone Reacts with Product Target Compound (CAS 58905-21-8) ChloroKetone->Product Sₙ2 Attack Quench Quench with Ice-Water Product->Quench Proceeds to Precipitate Precipitation (pH ~6) Quench->Precipitate Recrystallize Recrystallization (Ethanol) Precipitate->Recrystallize PureProduct Pure Crystalline Product Recrystallize->PureProduct

Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

The Gateway to Antifungal Activity: Mechanism of Action

While 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is not itself biologically active as an antifungal, it provides the essential pharmacophore for the final API. The triazole antifungals derived from it, like fluconazole, function by potently inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[4]

This enzyme, a fungal cytochrome P450 (CYP51), is responsible for converting lanosterol to ergosterol.[4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its production, the drugs disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death or growth inhibition. The nitrogen atom at position 4 of the triazole ring in the final drug molecule coordinates with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into CYP51->Ergosterol Catalyzes conversion Inhibition INHIBITION Inhibition->CYP51 Blocks Enzyme TriazoleDrug Triazole Antifungals (e.g., Fluconazole) TriazoleDrug->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungals.

Analytical and Quality Control Workflow

For any researcher synthesizing or utilizing this intermediate, a robust quality control (QC) process is non-negotiable. This ensures the material is of sufficient purity for subsequent reaction steps, preventing the introduction of impurities that could compromise the final API's safety and efficacy.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and identify any process-related impurities.

Instrumentation & Conditions (Typical):

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase (initial conditions) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the primary standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.

    • Identify and quantify any impurities by comparing their retention times to known process impurities or by using relative retention times. General analytical techniques for pharmaceuticals are well-established.[7]

QC_Workflow Start Synthesized Batch Received Sampling Representative Sampling Start->Sampling SamplePrep Sample Preparation (Dilution in Mobile Phase) Sampling->SamplePrep Analysis Instrumental Analysis SamplePrep->Analysis DataReview Data Review & Calculation Analysis->DataReview HPLC HPLC (Purity) NMR NMR (Structure) MS Mass Spec (Identity) Decision Purity ≥ 99%? DataReview->Decision Release Release for Next Step Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: A typical Quality Control (QC) workflow for an intermediate chemical.

Conclusion and Future Outlook

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a quintessential example of a key intermediate whose value is defined by the critical medicines it helps create. For drug development professionals, a deep, mechanistic understanding of its synthesis, characterization, and role is indispensable. It allows for the robust and efficient production of life-saving antifungal drugs and provides a versatile scaffold for the synthesis of novel derivatives. As the challenge of antifungal resistance grows, the ability to manipulate and build upon foundational structures like this will be paramount in the discovery of the next generation of therapies.

References

  • Yuan, G. F., Tao, X. F., & Chen, S. H. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420476, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fluconazole Impurity 50 | 58905-21-8. Retrieved from [Link]

  • Alfa Chemical. (n.d.). 1- (4-fluorophenyl) -2- (1,2,4-triazol-1-il) ethanone CAS: 58905-21-8. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 58905-21-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • Alfa Chemical. (n.d.). 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone CAS: 58905-21-8. Retrieved from [Link]

  • Alfa Chemical. (n.d.). 1-(4-fluorophényl)-2-(1,2,4-triazol-1-yl)ethanone CAS: 58905-21-8. Retrieved from [Link]

  • Kumar, K., & Kumar, A. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 92, 103223. [Link]

  • Yuan, G. F., Tao, X. F., & Chen, S. H. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

  • Google Patents. (n.d.). US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof.
  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 50(Jubilee Issue C), 133-138. [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of Fluconazole (5). Retrieved from [Link]

  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from [Link]

  • Demchuk, I., et al. (2024). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Biointerface Research in Applied Chemistry, 14(3), 263. [Link]

  • Iovieno, A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6205. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Popova, M. V., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(4), M1483. [Link]

Sources

Foundational

The Pharmacological Potential of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives: A Technical Guide

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the cornerstone of numerous therapeutic agents. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the cornerstone of numerous therapeutic agents. Its remarkable chemical stability, favorable pharmacokinetic properties, and ability to engage in diverse biological interactions have cemented its importance in drug discovery and development. Molecules incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. The presence of this heterocyclic core in clinically successful drugs underscores its value as a pharmacophore. This guide focuses on a specific class of these compounds: derivatives of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The strategic incorporation of a fluorophenyl group is a common medicinal chemistry tactic to enhance metabolic stability and binding affinity. This document provides an in-depth exploration of the synthesis, potential biological activities, and the underlying structure-activity relationships of these promising derivatives, intended for researchers and professionals in the field of drug development.

Synthesis of the Core Scaffold: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

The synthesis of the core intermediate, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a critical first step in the development of a diverse library of derivatives. A reliable and efficient synthetic route is paramount for further exploration of this chemical space.

Synthetic Protocol: A Step-by-Step Guide

This protocol outlines a common and effective method for the synthesis of the target ketone.

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • 1H-1,2,4-Triazole

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Triazole Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.

  • Addition of 1H-1,2,4-Triazole: Slowly add a solution of 1H-1,2,4-triazole in anhydrous DMF to the sodium hydride suspension. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the triazole anion.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-1-(4-fluorophenyl)ethanone in anhydrous DMF dropwise. Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water. Acidify the aqueous solution with hydrochloric acid to neutralize any remaining base.

  • Precipitation and Purification: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the desired 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Synthesis_Workflow reagents 1H-1,2,4-Triazole + NaH in DMF intermediate Triazole Anion reagents->intermediate Deprotonation reaction Nucleophilic Substitution intermediate->reaction ketone 2-Chloro-1-(4-fluorophenyl)ethanone ketone->reaction workup Aqueous Work-up (HCl, NaHCO3) reaction->workup product 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone workup->product Precipitation & Purification

Caption: Synthetic workflow for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Antifungal Activity: A Promising Avenue

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is highly probable that derivatives of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone will exhibit significant antifungal activity.

Hypothesized Mechanism of Action

The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase, thereby inhibiting its enzymatic activity. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in fungal cell death or growth inhibition.

Antifungal_Mechanism Triazole_Derivative 1,2,4-Triazole Derivative Lanosterol_Demethylase Lanosterol 14α-Demethylase (Fungal Cytochrome P450) Triazole_Derivative->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death/ Growth Inhibition Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Hypothesized mechanism of antifungal action.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Synthesized 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antifungal agents (e.g., fluconazole, itraconazole) for positive control

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Antibacterial Potential: Expanding the Spectrum

While renowned for their antifungal properties, 1,2,4-triazole derivatives have also demonstrated promising antibacterial activity. The incorporation of various substituents on the triazole or phenyl ring can modulate this activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

This method provides a preliminary assessment of the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Standard antibacterial agents (e.g., ciprofloxacin, ampicillin) for positive control

Procedure:

  • Preparation of Bacterial Lawn: Prepare a standardized inoculum of the test bacteria and uniformly swab it onto the surface of MHA plates.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume of each test compound solution (dissolved in a suitable solvent like DMSO) to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity: A Frontier in Triazole Research

The anticancer potential of 1,2,4-triazole derivatives is an area of intense research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Synthesized 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives can be fine-tuned by modifying their chemical structure. Key areas for modification include:

  • Substitution on the Phenyl Ring: Introducing different substituents (electron-donating or electron-withdrawing groups) on the fluorophenyl ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding to biological targets.

  • Modification of the Ethanone Moiety: The ketone group is a versatile handle for further chemical transformations. For example, reduction to an alcohol or conversion to an oxime or a Schiff base can lead to derivatives with altered biological profiles.

  • Derivatization at the Triazole Ring: While less common, modifications to the triazole ring itself could also impact activity.

The development of a diverse library of these derivatives, coupled with robust biological screening, will be crucial for elucidating detailed structure-activity relationships. Computational modeling and docking studies can further aid in the rational design of more potent and selective compounds. The therapeutic potential of this class of compounds is vast, and continued research is warranted to unlock their full clinical utility.

References

Due to the broad nature of this guide, which synthesizes information from various sources on triazole chemistry and biological testing, a comprehensive list of specific research articles is not provided. Researchers are encouraged to consult scientific databases such as PubMed, Scopus, and SciFinder using keywords related to "1,2,4-triazole synthesis," "antifungal triazoles," "antibacterial triazoles," and "anticancer triazoles" to find primary research literature relevant to their specific interests. Standard protocols for the described biological assays can be found in the publications of the Clinical and Laboratory Standards Institute (CLSI) and in various methods-focused scientific journals.

Exploratory

Spectroscopic Data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone: A Technical Guide

Introduction 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a crucial intermediate in the synthesis of various antifungal agents, most notably fluconazole and its analogues.[1][2] Its molecular structure, compr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a crucial intermediate in the synthesis of various antifungal agents, most notably fluconazole and its analogues.[1][2] Its molecular structure, comprising a fluorinated aromatic ring, a ketone functional group, and a triazole heterocycle, imparts specific chemical properties that are key to its role in the synthesis of these pharmaceuticals. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for reaction monitoring, quality control, and the rational design of new therapeutic agents.

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by data from analogous structures.

Molecular Structure and Key Features

The structural formula of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is presented below. The key structural features that give rise to its characteristic spectroscopic signals are:

  • 4-Fluorophenyl group: This aromatic system will show characteristic signals in both ¹H and ¹³C NMR spectra, with the fluorine atom influencing the chemical shifts of adjacent protons and carbons.

  • Ethanone backbone: The carbonyl group (C=O) is a strong chromophore in IR spectroscopy. The methylene bridge (-CH₂-) will produce a distinct singlet in the ¹H NMR spectrum.

  • 1H-1,2,4-triazole ring: This heterocyclic moiety contains unique proton and carbon environments that are readily identifiable in NMR spectroscopy.

Caption: Molecular Structure of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20s1HH-5 (Triazole)
~8.00s1HH-3 (Triazole)
~8.05 - 7.95m2HAr-H (ortho to C=O)
~7.20 - 7.10m2HAr-H (meta to C=O)
~5.50s2H-CH₂-

Interpretation:

  • Triazole Protons: The two protons on the triazole ring are expected to appear as distinct singlets at downfield chemical shifts (~8.20 and ~8.00 ppm) due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring.

  • Aromatic Protons: The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system. The two protons ortho to the carbonyl group are deshielded and will appear as a multiplet further downfield (~8.05 - 7.95 ppm) compared to the two protons meta to the carbonyl group (~7.20 - 7.10 ppm). The latter will also appear as a multiplet due to coupling with both the ortho protons and the fluorine atom.

  • Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are adjacent to two strong electron-withdrawing groups (the carbonyl and the triazole ring). This will cause their signal to appear as a sharp singlet at a significantly downfield position (~5.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Experimental ¹³C NMR Data (100 MHz, Solvent not specified)

Chemical Shift (δ, ppm)Assignment
~192.0C=O (Ketone)
~166.0 (d, ¹JCF ≈ 255 Hz)C-F
~152.0C-5 (Triazole)
~145.0C-3 (Triazole)
~132.0 (d, ³JCF ≈ 9 Hz)Ar-C (ortho to C=O)
~130.5Ar-C (ipso to C=O)
~116.0 (d, ²JCF ≈ 22 Hz)Ar-C (meta to C=O)
~55.0-CH₂-

(Data interpreted from publicly available spectra)

Interpretation:

  • Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and appears at the lowest field (~192.0 ppm).

  • Aromatic Carbons: The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF ≈ 255 Hz) and appears around 166.0 ppm. The other aromatic carbons show smaller couplings to the fluorine atom and their chemical shifts are influenced by their position relative to the carbonyl group and the fluorine atom.

  • Triazole Carbons: The two distinct carbons of the triazole ring are observed at approximately 152.0 ppm and 145.0 ppm.

  • Methylene Carbon: The methylene carbon, situated between the carbonyl and triazole groups, is found at around 55.0 ppm.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. While an experimental spectrum is not available, the expected fragmentation can be predicted based on the known stability of various fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
205[M]⁺ (Molecular Ion)
123[C₇H₄FO]⁺ (4-Fluorobenzoyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)
82[C₂H₂N₃]⁺ (Triazolyl methylene cation)

Interpretation of Fragmentation:

The molecular ion peak is expected at an m/z of 205, corresponding to the molecular weight of the compound (C₁₀H₈FN₃O).[3] The most likely fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, which is an alpha-cleavage. This would lead to the formation of two primary fragment ions: the highly stable 4-fluorobenzoyl cation (m/z 123) and the triazolyl methylene radical cation (m/z 82). Further fragmentation of the 4-fluorobenzoyl cation by loss of a carbonyl group would yield the fluorophenyl cation (m/z 95).

G M [M]⁺˙ m/z = 205 F1 [C₇H₄FO]⁺ m/z = 123 M->F1 - C₃H₃N₃ F2 [C₂H₂N₃CH₂]⁺˙ m/z = 82 M->F2 - C₇H₄FO F3 [C₆H₄F]⁺ m/z = 95 F1->F3 - CO

Caption: Predicted major fragmentation pathway of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Experimental IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Aromatic and Triazole)
~1700StrongC=O stretch (Ketone)
~1600, ~1500Strong, MediumC=C stretch (Aromatic)
~1280StrongC-N stretch (Triazole)
~1230StrongC-F stretch
~850StrongC-H bend (para-disubstituted aromatic)

(Data interpreted from publicly available spectra)

Interpretation:

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a clear indication of the ketone carbonyl group.

  • Aromatic and Triazole C-H Stretch: The absorption band around 3100 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic and triazole rings.

  • Aromatic C=C Stretch: The bands at approximately 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • C-N and C-F Stretches: Strong absorptions in the fingerprint region, around 1280 cm⁻¹ and 1230 cm⁻¹, are attributed to the C-N stretching of the triazole ring and the C-F stretching of the fluorophenyl group, respectively.

  • Aromatic C-H Bend: The strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a para-disubstituted aromatic ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Acquisition parameters: Adjust spectral width to cover the expected chemical shift range (e.g., 0-10 ppm), set appropriate number of scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition parameters: Adjust spectral width to cover the expected chemical shift range (e.g., 0-200 ppm), use a sufficient number of scans for adequate signal intensity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Detector: DTGS or MCT detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Sample Introduction for MS P1 Dissolve Sample in Deuterated Solvent A1 NMR Spectrometer P1->A1 P2 Grind Sample with KBr A3 FTIR Spectrometer P2->A3 D1 ¹H & ¹³C NMR Spectra A1->D1 A2 Mass Spectrometer (EI) D2 Mass Spectrum A2->D2 D3 IR Spectrum A3->D3 P3 Direct Insertion or GC P3->A2

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. The ¹H and ¹³C NMR data, even with predictions for the former, are consistent with the assigned molecular structure. The predicted mass spectrum highlights the likely fragmentation patterns, and the IR spectrum confirms the presence of the key functional groups. This information is invaluable for scientists and researchers involved in the synthesis and development of pharmaceuticals derived from this important intermediate.

References

  • Yuan, L. et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Foundational

Unveiling the Solid-State Architecture of an Antifungal Precursor: A Technical Guide to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Hemihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the crystal structure of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone hemihydrate. This compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone hemihydrate. This compound serves as a critical intermediate in the synthesis of novel antifungal agents.[1] Understanding its three-dimensional structure is paramount for optimizing synthetic routes and developing structure-activity relationships in the pursuit of more potent and selective antifungal drugs.

Introduction: The Significance of a Triazole Intermediate

The title compound, with the chemical formula C₁₀H₈FN₃O·0.5H₂O, belongs to the azole class of compounds, which are renowned for their antifungal properties.[2][3] Its molecular framework, featuring a fluorophenyl group linked to a triazole moiety via an ethanone bridge, is a key pharmacophore found in many clinically significant antifungal drugs. The presence and position of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity to its biological target. The hemihydrate form indicates the incorporation of water molecules into the crystal lattice, which plays a crucial role in stabilizing the overall solid-state architecture through hydrogen bonding.[1] A thorough crystallographic investigation provides definitive insights into the molecule's conformation, stereochemistry, and non-covalent interactions, all of which are vital for rational drug design.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is achieved through a nucleophilic substitution reaction. The protocol described below is designed to be a self-validating system, with clear steps for reaction, workup, and purification to yield high-quality crystals suitable for X-ray diffraction analysis.

Experimental Protocol:
  • Preparation of the Triazole Salt: Suspend sodium hydride (120 mmol) in 30 ml of dimethylformamide (DMF). At 273 K (0 °C), slowly add a solution of 1,2,4-triazole (120 mmol) in 30 ml of DMF. Allow the mixture to react at room temperature for 30 minutes. This step generates the triazolide anion, a potent nucleophile.

  • Nucleophilic Substitution: To the reaction mixture, slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (90 mmol) in 30 ml of DMF. Let the reaction proceed for 4 hours at room temperature.

  • Workup and Precipitation: Pour the reaction mixture into 300 ml of ice-water. Acidify the solution with 50 ml of 1 M hydrochloric acid. After filtration, neutralize the filtrate with sodium bicarbonate until the pH reaches 6. This will precipitate the crude product.

  • Recrystallization: Collect the yellow deposit and recrystallize it from ethanol to obtain white crystals of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone hemihydrate suitable for X-ray analysis.[1]

G cluster_synthesis Synthetic Pathway cluster_workup Workup & Crystallization Triazole 1,2,4-Triazole Triazolide Triazolide Anion Triazole->Triazolide Deprotonation NaH NaH in DMF NaH->Triazolide Product 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazole-1-yl)ethanone Triazolide->Product SN2 Reaction Ketone 2-Chloro-1-(4-fluorophenyl)ethanone Ketone->Product ReactionMixture Reaction Mixture IceWater Ice-Water Quench ReactionMixture->IceWater Acidification HCl Addition IceWater->Acidification Neutralization NaHCO3 Neutralization Acidification->Neutralization Crude Crude Product (Yellow Precipitate) Neutralization->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Crystals White Crystals (Hemihydrate) Recrystallization->Crystals

Fig. 1: Experimental workflow for synthesis and crystallization.

Crystallographic Data and Structure Analysis

The crystal structure of the title compound was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₀H₈FN₃O·0.5H₂O
Formula Weight214.20
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)24.419(5)
b (Å)10.147(2)
c (Å)8.2410(16)
V (ų)2042.0(7)
Z8
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor0.054
Source:[1]

The molecular structure reveals that the dihedral angle between the mean planes of the fluorophenyl and triazole rings is 99.80(4)°.[1] This non-planar conformation is a significant structural feature that can influence the molecule's interaction with its biological target. The bond lengths and angles within the molecule are within the normal ranges.[1]

The water molecule in the hemihydrate structure lies on a twofold crystallographic axis.[1] It plays a critical role in the crystal packing through the formation of intermolecular hydrogen bonds.

Fig. 2: Key structural features and intermolecular interactions.

The Role of Hydrogen Bonding in Crystal Packing

The crystal packing is stabilized by a network of weak intermolecular O—H···N and C—H···O hydrogen bonds.[1] One water molecule is linked to four phenylethanone molecules through these interactions. Additionally, intermolecular C—H···O hydrogen bonds involving the ketone group link the phenylethanone molecules into layers parallel to the (100) plane.[1] This intricate network of non-covalent interactions dictates the stability and the physicochemical properties of the solid-state material.

Conclusion and Future Perspectives

The detailed crystallographic analysis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone hemihydrate provides a foundational understanding of its solid-state properties. This knowledge is invaluable for pharmaceutical scientists and researchers in the field of antifungal drug development. The established molecular conformation and intermolecular interactions can be used to inform the design of new derivatives with improved efficacy and pharmacokinetic profiles. Further studies could focus on co-crystallization to modulate the physicochemical properties of this important intermediate, potentially leading to improved manufacturing processes and novel intellectual property.

References

  • Liu, D.-l., Li, C., Tian, X., Li, S., & Xiao, T. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of Triazole-Based Antifungal Compounds

Abstract Triazole-based antifungal agents represent a cornerstone in the management of invasive and superficial fungal infections. Their clinical efficacy is rooted in a highly specific mechanism of action targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazole-based antifungal agents represent a cornerstone in the management of invasive and superficial fungal infections. Their clinical efficacy is rooted in a highly specific mechanism of action targeting the fungal cell membrane's integrity. This technical guide provides a comprehensive exploration of the molecular and cellular basis of triazole antifungal activity, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanism involving the inhibition of lanosterol 14α-demethylase, explore the downstream biochemical consequences, detail established and emerging mechanisms of resistance, and present key experimental protocols for investigating these phenomena.

Introduction: The Clinical Significance of Triazole Antifungals

The triazole class of antifungal drugs, characterized by a five-membered ring containing three nitrogen atoms, has revolutionized the treatment of mycoses.[1][2] From first-generation agents like fluconazole and itraconazole to the expanded-spectrum second-generation compounds such as voriconazole, posaconazole, and isavuconazole, these drugs exhibit potent activity against a wide range of fungal pathogens, including Candida and Aspergillus species.[3] Their primary advantage lies in their targeted action on a fungal-specific metabolic pathway, offering a degree of selective toxicity.[4] This guide delves into the intricate details of their mechanism, providing a foundational understanding for further research and development in this critical therapeutic area.

The Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of action for all triazole antifungal agents is the inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[4][5] This enzyme, a member of the cytochrome P450 superfamily and encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][6][7]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8][9] The biosynthesis of ergosterol is a complex, multi-step process localized in the endoplasmic reticulum.[10] The conversion of lanosterol to ergosterol is a critical checkpoint in this pathway.[6]

Molecular Interaction between Triazoles and CYP51

Triazole antifungals act as potent and specific inhibitors of lanosterol 14α-demethylase. The mechanism of inhibition is initiated by the binding of the triazole moiety to the heme iron atom at the active site of the CYP51 enzyme.[7] This interaction prevents the binding of the natural substrate, lanosterol, and molecular oxygen, thereby halting the demethylation process.[7] The specificity of triazoles for the fungal CYP51 over its mammalian homolog (involved in cholesterol synthesis) is a key factor in their therapeutic index, although cross-reactivity can lead to drug-drug interactions.[11]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Triazole Action cluster_2 Cellular Consequences Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Lanosterol_14a_demethylase Substrate Intermediate_Sterols 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol Lanosterol_14a_demethylase->Intermediate_Sterols Catalysis Ergosterol_Depletion Ergosterol Depletion Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymatic steps Triazole_Antifungal Triazole Antifungal Triazole_Antifungal->Lanosterol_14a_demethylase Inhibition Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Membrane_Stress Increased Membrane Permeability & Disrupted Enzyme Function Ergosterol_Depletion->Membrane_Stress Toxic_Sterol_Accumulation->Membrane_Stress Fungal_Growth_Inhibition Fungistatic Effect Membrane_Stress->Fungal_Growth_Inhibition

Caption: Molecular mechanism of triazole antifungal agents.

Cellular and Biochemical Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by triazoles triggers a cascade of downstream events that are detrimental to the fungal cell.

Depletion of Ergosterol

The most direct consequence of CYP51 inhibition is the depletion of ergosterol from the fungal cell membrane.[8][12] This reduction in ergosterol content alters the physical properties of the membrane, leading to increased permeability and reduced fluidity.[8] The function of membrane-associated enzymes and transport systems is also compromised, affecting nutrient uptake and ion balance.[13]

Accumulation of Toxic Sterol Intermediates

In addition to ergosterol depletion, the blockage of the biosynthesis pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][3][8] These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further compromising membrane integrity and function.[1] This accumulation of toxic intermediates is a key contributor to the fungistatic, and in some cases fungicidal, activity of triazoles.[8]

Recent research has also uncovered a secondary mechanism of action where the accumulation of these sterol intermediates is sensed by other cellular components, such as HMG-CoA reductase, leading to negative feedback and a further shutdown of the ergosterol biosynthesis pathway.[12]

Mechanisms of Resistance to Triazole Antifungals

The increasing prevalence of triazole resistance is a significant clinical challenge.[1] Fungal pathogens have evolved several mechanisms to circumvent the action of these drugs.

Alterations in the Drug Target (CYP51)
  • Point Mutations: Single amino acid substitutions in the CYP51A gene can reduce the binding affinity of triazoles to the enzyme, thereby decreasing their inhibitory effect.[14] More than 40 different mutations in the CYP51A protein have been associated with triazole resistance.[3]

  • Gene Overexpression: Increased expression of the CYP51A gene, often due to tandem repeats in the promoter region, leads to higher levels of the target enzyme.[8] This increased enzyme concentration requires higher intracellular drug concentrations to achieve effective inhibition.

Reduced Intracellular Drug Concentration
  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump triazole drugs out of the fungal cell, reducing their intracellular concentration below the therapeutic threshold.

Alterations in the Ergosterol Biosynthesis Pathway

In some cases, mutations in other enzymes of the ergosterol biosynthesis pathway can lead to a reduced reliance on the CYP51-dependent steps, providing a bypass mechanism for triazole action.

Resistance Mechanism Molecular Basis Consequence Commonly Affected Genera
Target Site Modification Point mutations in the CYP51A gene.Decreased binding affinity of triazoles to lanosterol 14α-demethylase.Aspergillus fumigatus, Candida albicans
Target Overexpression Tandem repeats in the promoter region of the CYP51A gene.Increased production of the target enzyme, requiring higher drug concentrations for inhibition.Aspergillus fumigatus
Efflux Pump Upregulation Overexpression of genes encoding ABC and MFS transporters.Active removal of triazole drugs from the fungal cell, reducing intracellular concentration.Candida species
Pathway Bypass Mutations in other ergosterol biosynthesis genes.Reduced dependence on the CYP51-mediated step.Less common, but observed in some resistant isolates.

Experimental Protocols for Studying Triazole Action

A variety of in vitro and in vivo techniques are employed to investigate the mechanism of action and resistance to triazole antifungals.

In Vitro Susceptibility Testing
  • Broth Microdilution: This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

    • Prepare a serial two-fold dilution of the triazole compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the fungal isolate.

    • Incubate the plate at the appropriate temperature and duration for the specific fungus.

    • The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.

Ergosterol Quantification
  • Spectrophotometric Analysis: This method allows for the quantification of total cellular ergosterol.

    • Culture the fungal isolate with and without the triazole compound.

    • Harvest and saponify the fungal cells using alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

    • Scan the absorbance of the extract between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.

Caption: Experimental workflow for quantifying cellular ergosterol content.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of genes involved in triazole action and resistance, such as CYP51A and efflux pump genes.

    • Extract total RNA from fungal cells treated with and without the triazole.

    • Synthesize complementary DNA (cDNA) from the RNA template.

    • Perform qRT-PCR using specific primers for the target genes and a reference gene.

    • Analyze the relative gene expression levels.

Future Perspectives

The ongoing challenge of antifungal resistance necessitates the development of new therapeutic strategies. Research is focused on:

  • Novel Triazole Analogs: Designing new triazole compounds with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.

  • Combination Therapies: Investigating the synergistic effects of triazoles with other antifungal agents or with compounds that inhibit resistance mechanisms (e.g., efflux pump inhibitors).

  • Targeting Alternative Pathways: Identifying and validating new fungal-specific targets to develop antifungal drugs with novel mechanisms of action.

Conclusion

Triazole-based antifungal compounds are indispensable tools in modern medicine. Their efficacy stems from a well-defined and highly specific mechanism of action: the inhibition of lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway. A thorough understanding of this mechanism, the resulting cellular consequences, and the molecular basis of resistance is paramount for the effective clinical use of current triazoles and for the rational design of future antifungal therapies.

References

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  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. (2013). International Journal of Medicinal Chemistry. [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. (2008). Clinical Pharmacokinetics. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020). Journal of Fungi. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1996). Clinical Microbiology Reviews. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024). Nature Communications. [Link]

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  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2021). Journal of Fungi. [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022). Journal of Fungi. [Link]

  • The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. (2024). Journal of Fungi. [Link]

  • Biochemical changes associated with the antifungal action of the triazole ICI 153066 on Candida albicans and Trichophyton quinckeanum. (1991). FEMS Microbiology Letters. [Link]

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Foundational

The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The 1,2,4-triazole ring, a five-membered heterocycle containing three...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metallic ions in enzyme active sites, have made it a cornerstone in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and profound impact of 1,2,4-triazole derivatives in medicine, offering insights into their synthesis, mechanisms of action, and therapeutic applications.

I. Historical Perspective: From Obscurity to a Privileged Scaffold

The journey of the 1,2,4-triazole ring in science began in 1885 with its first synthesis by Bladin.[1] However, its medicinal potential remained largely unexplored for several decades. The initial synthetic routes, such as the reaction of formamide with formylhydrazine, often resulted in low yields, limiting early investigations.[1]

The turning point for azole compounds in medicine came with the discovery of their antifungal properties. Although the first report of antifungal activity for an azole compound, benzimidazole, was in 1944, it was the introduction of topical imidazoles like clotrimazole and miconazole in the late 1960s that sparked significant interest in this class of heterocycles.[2] These early discoveries paved the way for the development of the first orally available azole antifungal, the imidazole derivative ketoconazole, in the early 1980s.[2]

Despite its breakthrough status, ketoconazole's utility was hampered by issues of toxicity and a limited antifungal spectrum. This necessity for safer and more effective agents drove the development of the triazole subclass. The first-generation 1,2,4-triazoles, fluconazole and itraconazole, emerged as significant advancements, offering a broader spectrum of activity and a markedly improved safety profile.[2] The success of these first-generation triazoles solidified the importance of the 1,2,4-triazole scaffold and spurred the development of second-generation agents like voriconazole and posaconazole, which were designed to overcome the limitations of their predecessors, including emerging resistance.[2][3]

Concurrently, the versatility of the 1,2,4-triazole ring was being explored in other therapeutic areas. In 1970, the synthesis of ribavirin, a 1,2,4-triazole nucleoside analogue, marked a significant milestone in antiviral therapy.[4] Later, the recognition that the triazole nitrogen atoms could effectively chelate the iron atom in the heme group of cytochrome P450 enzymes led to the rational design of nonsteroidal aromatase inhibitors for the treatment of hormone-receptor-positive breast cancer.[5] This research culminated in the development of highly potent and selective third-generation inhibitors like letrozole and anastrozole.

The following table provides a timeline of key milestones in the discovery and development of medicinally important 1,2,4-triazole derivatives:

YearMilestoneTherapeutic AreaKey Compound(s)
1885 First synthesis of the 1,2,4-triazole ring system by Bladin.[1]--
1969 Discovery of the first azole antifungal agents (imidazoles).[6]AntifungalClotrimazole, Miconazole
Early 1980s Introduction of ketoconazole, the first oral azole antifungal.[2]AntifungalKetoconazole
1970 Synthesis of ribavirin.[4]AntiviralRibavirin
1990 Approval of fluconazole, a first-generation triazole antifungal.[7]AntifungalFluconazole
Mid-1990s Development of third-generation nonsteroidal aromatase inhibitors.[8]AnticancerLetrozole, Anastrozole
Early 2000s Introduction of second-generation triazole antifungals.[3]AntifungalVoriconazole, Posaconazole

II. Therapeutic Applications and Mechanisms of Action

The broad utility of 1,2,4-triazole derivatives stems from their ability to be tailored to interact with specific biological targets. The following sections delve into the major therapeutic classes, their mechanisms of action, and key drug examples.

A. Antifungal Agents: Inhibitors of Fungal Ergosterol Biosynthesis

Causality and Rationale: The selective toxicity of azole antifungals is rooted in their specific inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[7] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. The structural differences between fungal and human CYP51 allow for selective targeting, leading to a favorable therapeutic window.

Mechanism of Action: The 1,2,4-triazole ring of these antifungal agents plays a crucial role in their mechanism of action. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase, while the substituted side chains of the drug molecule interact with the surrounding amino acid residues. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Azole_Antifungals Azole_Antifungals Azole_Antifungals->Inhibition Inhibit Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51)

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

Key Drugs and Clinical Significance:

DrugGenerationKey Features
Fluconazole FirstExcellent bioavailability, good CNS penetration.[7]
Itraconazole FirstBroader spectrum than fluconazole, including Aspergillus spp.[2]
Voriconazole SecondEnhanced activity against Aspergillus spp. and other molds.[3]
Posaconazole SecondBroadest spectrum, including Zygomycetes.[3]
B. Anticancer Agents: Aromatase Inhibitors

Causality and Rationale: In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase, another cytochrome P450 enzyme.[9] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. The rationale behind aromatase inhibitors is to block this peripheral estrogen synthesis, thereby depriving the tumor of its growth stimulus. The development of nonsteroidal aromatase inhibitors was driven by the need for more selective and potent agents compared to earlier, less specific drugs.[8]

Mechanism of Action: 1,2,4-triazole-based aromatase inhibitors, such as letrozole and anastrozole, are nonsteroidal, reversible competitive inhibitors of aromatase.[5] Similar to the antifungal azoles, the N4 nitrogen of the triazole ring coordinates with the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme.[5] This binding blocks the active site and prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, leading to a significant reduction in circulating estrogen levels.

Steroidogenesis_Inhibition cluster_pathway Estrogen Synthesis Pathway cluster_inhibition Mechanism of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone DHEA DHEA 17-OH-Pregnenolone->DHEA Androstenediol Androstenediol DHEA->Androstenediol Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17-beta-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol 17-beta-HSD Aromatase_Inhibitors Letrozole / Anastrozole Aromatase_Inhibitors->Inhibition1 Inhibit Aromatase_Inhibitors->Inhibition2 Aromatase (CYP19A1) Aromatase (CYP19A1)

Caption: Inhibition of aromatase in the steroidogenesis pathway by nonsteroidal inhibitors.

Key Drugs and Clinical Significance:

DrugGenerationKey Features
Letrozole ThirdHighly potent and selective nonsteroidal aromatase inhibitor.[10]
Anastrozole ThirdSelective nonsteroidal aromatase inhibitor, widely used in adjuvant therapy.[8]
C. Antiviral Agents: Nucleoside Analogues

Causality and Rationale: The development of antiviral therapies often relies on targeting viral-specific enzymes or processes to achieve selective toxicity. Ribavirin, a synthetic guanosine analogue with a 1,2,4-triazole-carboxamide moiety, was discovered to have broad-spectrum activity against both RNA and DNA viruses.[4]

Mechanism of Action: The precise mechanism of action of ribavirin is complex and appears to be multifactorial.[11] Once inside the cell, ribavirin is phosphorylated to its active forms. These metabolites can then exert antiviral effects through several proposed mechanisms:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis.[11]

  • Direct Inhibition of Viral Polymerases: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA and DNA polymerases.[12]

  • Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome by viral polymerases can induce mutations, leading to the production of non-viable viral progeny, a concept known as "error catastrophe".[13]

  • Immunomodulation: Ribavirin can also modulate the host immune response, promoting a Th1-type response that is more effective at clearing viral infections.[11]

Ribavirin_MoA cluster_effects Antiviral Effects Ribavirin Ribavirin Ribavirin_Monophosphate Ribavirin Monophosphate Ribavirin->Ribavirin_Monophosphate Phosphorylation Immunomodulation Immunomodulation Ribavirin->Immunomodulation Ribavirin_Triphosphate Ribavirin Triphosphate Ribavirin_Monophosphate->Ribavirin_Triphosphate Phosphorylation IMPDH_Inhibition Inhibition of IMPDH Ribavirin_Monophosphate->IMPDH_Inhibition Polymerase_Inhibition Inhibition of Viral Polymerases Ribavirin_Triphosphate->Polymerase_Inhibition Lethal_Mutagenesis Lethal Mutagenesis Ribavirin_Triphosphate->Lethal_Mutagenesis Depletion of GTP Depletion of GTP IMPDH_Inhibition->Depletion of GTP Inhibition of Viral Replication Inhibition of Viral Replication Polymerase_Inhibition->Inhibition of Viral Replication Production of Non-viable Virus Production of Non-viable Virus Lethal_Mutagenesis->Production of Non-viable Virus Enhanced Viral Clearance Enhanced Viral Clearance Immunomodulation->Enhanced Viral Clearance

Caption: The multi-faceted mechanism of action of the antiviral agent ribavirin.

Key Drug and Clinical Significance:

DrugKey Features
Ribavirin Broad-spectrum antiviral activity against various RNA and DNA viruses.[4]

III. Synthesis of the 1,2,4-Triazole Core: Key Methodologies

The construction of the 1,2,4-triazole ring is a fundamental aspect of the development of these therapeutic agents. Over the years, numerous synthetic methods have been developed, ranging from classical condensation reactions to more modern catalytic approaches.

A. Classical Synthetic Protocols

1. Pellizzari Reaction:

First described in 1911, the Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles via the thermal condensation of an amide with an acylhydrazide.[14]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [15]

  • Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After allowing the reaction mixture to cool to room temperature, the resulting solid mass is triturated with a small volume of ethanol.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent like ethanol to yield the pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

2. Einhorn-Brunner Reaction:

This reaction, developed by Alfred Einhorn and Karl Brunner, involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines to form substituted 1,2,4-triazoles.[16]

Experimental Protocol: General Synthesis of a Substituted 1,2,4-Triazole [17]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diacylamine (imide) (1.0 eq) in a suitable solvent such as glacial acetic acid. Add the substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed for 2-8 hours, monitoring the consumption of the starting material by TLC.

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from an appropriate solvent.

B. Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of more efficient and versatile methods for constructing the 1,2,4-triazole ring. These include microwave-assisted synthesis, which can significantly reduce reaction times, and copper-catalyzed multicomponent reactions that allow for the rapid assembly of complex triazole derivatives.[18] The synthesis of 4-amino-1,2,4-triazole-3-thiols from thiosemicarbazides also represents a valuable route to functionalized triazoles that can serve as building blocks for more complex heterocyclic systems.[19]

Synthesis_Workflow cluster_pellizzari Pellizzari Reaction cluster_einhorn_brunner Einhorn-Brunner Reaction Amide Amide Pellizzari_Reaction Thermal Condensation Amide->Pellizzari_Reaction Acylhydrazide Acylhydrazide Acylhydrazide->Pellizzari_Reaction 3,5-Disubstituted-1,2,4-triazole 3,5-Disubstituted-1,2,4-triazole Pellizzari_Reaction->3,5-Disubstituted-1,2,4-triazole Diacylamine Diacylamine Einhorn_Brunner_Reaction Acid-catalyzed Condensation Diacylamine->Einhorn_Brunner_Reaction Hydrazine Hydrazine Hydrazine->Einhorn_Brunner_Reaction Substituted-1,2,4-triazole Substituted-1,2,4-triazole Einhorn_Brunner_Reaction->Substituted-1,2,4-triazole

Caption: General workflows for the classical synthesis of 1,2,4-triazoles.

IV. Conclusion and Future Perspectives

The discovery and development of 1,2,4-triazole derivatives represent a remarkable success story in medicinal chemistry. From their humble beginnings, these versatile heterocycles have evolved into indispensable components of the modern pharmacopeia, providing crucial therapies for a wide range of diseases. The ongoing challenges of drug resistance, particularly in the realms of fungal and viral infections, will continue to drive the search for novel and more effective 1,2,4-triazole-based agents. Future research will likely focus on the design of next-generation derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of the rich chemistry of the 1,2,4-triazole scaffold promises to yield new therapeutic breakthroughs for years to come.

V. References

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  • BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. BenchChem.

  • Pellizzari, G. (1911). Azione dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20-27.

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  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Creative Biolabs.

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  • CancerNetwork. (2001). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. ONCOLOGY, 15(8), 965-979.

  • PubMed. (2025). Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[18]Triazolo[3,4-b][3][18][20]thiadiazoles: A Review. PubMed.

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  • ResearchGate. (2025). (PDF) Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole - of clinical importance?. ResearchGate.

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  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia.

  • Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.

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  • Holen, K. A., et al. (2008). The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in vitro models of estrogen-dependent breast cancer. Breast Cancer Research and Treatment, 107(3), 377-386.

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  • Breast Cancer Now. (n.d.). Aromatase inhibitors (anastrozole, exemestane and letrozole). Breast Cancer Now.

  • MDPI. (n.d.). The Dual Pathogen Fusarium: Diseases, Incidence, Azole Resistance, and Biofilms. MDPI.

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This guide focuses on 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a compound whose structural motifs—a fluorophenyl ring and a 1,2,4-triazole nucleus—strongly suggest significant biological potential. Drawing from the well-established pharmacology of analogous structures, this document outlines the most probable therapeutic targets for this molecule. The primary focus is on its role as a potent antifungal agent via the inhibition of Lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.[3][4][5] A secondary, yet significant, potential lies in anticancer therapy, specifically through the inhibition of Aromatase (CYP19A1), another cytochrome P450 enzyme vital for estrogen synthesis.[6][7] This guide provides the scientific rationale for each target, detailed experimental protocols for validation, and a forward-looking perspective on the therapeutic development of this promising compound.

Compound Profile: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

This molecule, with the chemical formula C₁₀H₈FN₃O, integrates two key pharmacophores.[8] The 1,2,4-triazole ring is a well-established pharmacophore known for its ability to coordinate with the heme iron atom within the active site of cytochrome P450 (CYP) enzymes.[6][7] The fluorophenyl group enhances molecular stability and can improve pharmacokinetic properties. The ethanone linker provides the correct spatial orientation for the triazole to interact with its target.

PropertyValue
Molecular Formula C₁₀H₈FN₃O
Molecular Weight 205.19 g/mol [8]
IUPAC Name 1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[8]
CAS Number 58905-21-8[8][9]

Primary Therapeutic Target: Fungal Lanosterol 14α-Demethylase (CYP51)

Rationale: The 1,2,4-triazole moiety is the defining feature of the azole class of antifungal drugs, which are mainstays in treating fungal infections.[1][3][10] These drugs function by inhibiting CYP51, a crucial enzyme in the fungal-specific ergosterol biosynthesis pathway.[4][5][11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[12] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic methylated sterol precursors and ultimately compromising fungal cell viability.[11][13] Given the structural similarity of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone to established azole antifungals like fluconazole and voriconazole, CYP51 is its most probable and potent therapeutic target.[1][14]

Proposed Mechanism of Action

The proposed mechanism involves the nitrogen atom (N4) of the 1,2,4-triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme. This interaction competitively inhibits the natural substrate, lanosterol, from binding and undergoing demethylation, a critical step in the formation of ergosterol.[5][12][13]

CYP51_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action Lanosterol Lanosterol ToxicIntermediates Toxic 14α-methylated Sterols Lanosterol->ToxicIntermediates Pathway Blocked Lanosterol->Ergosterol CYP51-mediated Demethylation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Compound 1-(4-Fluorophenyl)-2-(1H-1,2,4- triazole-1-yl)ethanone CYP51 CYP51 Enzyme Compound->CYP51 Binds to Heme Iron (Inhibition)

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Validation Workflow

A multi-step approach is required to validate CYP51 as the primary target and to characterize the compound's antifungal activity.

Antifungal_Validation_Workflow step1 Step 1: In Vitro CYP51 Enzyme Assay step2 Step 2: Antifungal Susceptibility Testing (MIC) step1->step2 Confirm direct target engagement step3 Step 3: Ergosterol Quantification in Fungal Cells step2->step3 Confirm cellular activity step4 Step 4: Cytotoxicity Assay (Mammalian Cells) step2->step4 Assess selectivity and safety step3->step4 Verify mechanism in whole cells

Caption: Experimental workflow for validating antifungal activity and target.

Detailed Experimental Protocols

Protocol 1: In Vitro CYP51 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on purified fungal CYP51 enzyme.

  • Methodology:

    • Obtain or express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

    • Prepare a reaction mixture containing the purified enzyme, its reductase partner (NADPH-cytochrome P450 reductase), and a suitable buffer.

    • Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a known CYP51 inhibitor (e.g., ketoconazole) as a positive control and DMSO as a vehicle control.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).

    • Analyze the products by HPLC or LC-MS to quantify the conversion of lanosterol to its demethylated product.

    • Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the compound's potency against whole fungal cells.

  • Methodology:

    • Use a panel of clinically relevant fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

    • Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of the test compound in 96-well microtiter plates.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Determine the MIC, defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Secondary Therapeutic Target: Human Aromatase (CYP19A1)

Rationale: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis.[6] It is a validated target for treating hormone-dependent breast cancer in postmenopausal women.[7] Several successful nonsteroidal aromatase inhibitors, such as anastrozole and letrozole, are 1,2,4-triazole-containing compounds that function by coordinating to the heme iron of aromatase.[6][15][16] The structural parallels between 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and these established drugs make aromatase a plausible secondary target.

Proposed Mechanism of Action

Similar to its interaction with CYP51, the compound is hypothesized to inhibit aromatase by the N4 of its triazole ring binding to the enzyme's heme iron, blocking the access of the natural substrates (androstenedione and testosterone) and thereby inhibiting estrogen production.[7]

Aromatase_Inhibition_Pathway cluster_pathway Estrogen Synthesis Pathway cluster_inhibition Inhibitory Action Androgens Androgens (e.g., Testosterone) Androgens->Estrogens Aromatase (CYP19A1) -mediated Aromatization TumorGrowth Hormone-Dependent Tumor Growth Estrogens->TumorGrowth Stimulation TumorGrowth->TumorGrowth Compound 1-(4-Fluorophenyl)-2-(1H-1,2,4- triazole-1-yl)ethanone Aromatase Aromatase Enzyme Compound->Aromatase Binds to Heme Iron (Inhibition)

Caption: Proposed inhibition of the aromatase-mediated estrogen synthesis.

Experimental Validation Workflow

Protocol 1: In Vitro Aromatase Inhibition Assay

  • Objective: To quantify the direct inhibitory activity of the compound against human aromatase.

  • Methodology:

    • Use human placental microsomes as a source of aromatase or use purified recombinant human aromatase.

    • Prepare a reaction mixture containing the enzyme source, NADPH, and buffer.

    • Add the test compound across a range of concentrations. Include letrozole as a positive control and DMSO as a vehicle control.

    • Initiate the reaction by adding a tritiated substrate, such as [³H]-androstenedione.

    • Incubate at 37°C. The aromatase reaction releases tritiated water ([³H]₂O).

    • Stop the reaction and separate the tritiated water from the remaining substrate using a dextran-coated charcoal suspension.

    • Measure the radioactivity of the aqueous phase using liquid scintillation counting.

    • Calculate the IC₅₀ value from the concentration-response curve.

Protocol 2: Cell-Based Antiproliferative Assay

  • Objective: To assess the compound's ability to inhibit the growth of hormone-dependent cancer cells.

  • Methodology:

    • Culture estrogen receptor-positive (ER+) human breast cancer cells (e.g., MCF-7 or T47D).

    • Seed the cells in 96-well plates in a medium containing androstenedione as an estrogen precursor but lacking estrogens.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for 3-5 days to allow for cell proliferation.

    • Assess cell viability using a standard method such as the MTT or SRB assay.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Other Potential Therapeutic Avenues

The versatile 1,2,4-triazole scaffold has been implicated in a wide range of biological activities beyond antifungal and anticancer effects.[17][18][19] While CYP51 and aromatase represent the highest probability targets, preliminary screening could explore:

  • Anti-inflammatory Activity: Some triazole derivatives have shown inhibitory effects on enzymes like COX-1/COX-2.[20]

  • Antiviral Activity: The triazole ring is present in antiviral drugs like ribavirin.[17]

  • Kinase Inhibition: Various triazole-containing compounds have been developed as inhibitors of protein kinases involved in cancer signaling.[17][21]

Summary and Future Directions

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a molecule of significant therapeutic promise, primarily as an antifungal agent targeting CYP51 and secondarily as a potential anticancer agent targeting aromatase. The structural foundation for these hypotheses is strong, rooted in decades of successful drug development around the 1,2,4-triazole core.

The immediate path forward involves a systematic execution of the validation workflows described herein. Positive results from in vitro enzyme and cell-based assays would warrant progression to more complex studies, including mechanism-of-action deep dives (e.g., transcriptomics), pharmacokinetic profiling (ADME), and ultimately, evaluation in preclinical animal models of fungal infections or hormone-dependent cancers. This structured approach will efficiently elucidate the full therapeutic potential of this promising compound.

References

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  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Tre
  • Ghannoum, M.A. and Rice, L.B. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, NIH.
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  • Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. (2024-06-14).
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  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. (2014-10-22).
  • Triazoles Synthesis & Applications as Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer Treatment.
  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.
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  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC - NIH.
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  • Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. Bentham Science. (2024-02-01).
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  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone from 2-chloro-1-(4-fluorophenyl)ethanone

Strategic Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Key Intermediate for Azole Antifungals Abstract This comprehensive application note provides a detailed protocol and scientific rationale for...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Key Intermediate for Azole Antifungals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a pivotal intermediate in the development of potent azole-based antifungal agents such as fluconazole.[1][2] The synthesis is achieved via the N-alkylation of 1,2,4-triazole with 2-chloro-1-(4-fluorophenyl)ethanone. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization methods.

Introduction and Scientific Context

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] Compounds bearing this heterocycle exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3] The target molecule, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a critical precursor for the synthesis of fluconazole, a widely used systemic antifungal drug that functions by inhibiting the fungal enzyme 14-α demethylase.[2][4]

The synthetic route described herein involves the nucleophilic substitution of the α-chloro group in 2-chloro-1-(4-fluorophenyl)ethanone by the 1,2,4-triazole anion. This reaction is a classic example of α-haloketone reactivity, a versatile transformation in organic synthesis.[5] Understanding and controlling this reaction is paramount for ensuring high yield and purity of this valuable intermediate.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key mechanistic steps are outlined below:

Step 1: Deprotonation of 1,2,4-Triazole 1,2,4-Triazole is a weak acid. In the presence of a strong base, such as sodium hydride (NaH), it is deprotonated to form the highly nucleophilic 1,2,4-triazolide anion.[1] The choice of base is critical; strong, non-nucleophilic bases are preferred to avoid side reactions with the electrophilic ketone.

Step 2: Nucleophilic Attack The α-carbon of 2-chloro-1-(4-fluorophenyl)ethanone is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.[5][6] The triazolide anion attacks this α-carbon, displacing the chloride leaving group in a concerted fashion.[7]

Regioselectivity: Unsubstituted 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). Alkylation can therefore lead to a mixture of N1 and N4 substituted isomers.[8] However, the N1-substituted product is generally the major product under thermodynamic control, which is favored by the reaction conditions described.[8][9]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and provides a reliable method for the synthesis of the title compound.[1]

3.1. Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-1-(4-fluorophenyl)ethanone456-04-2172.599015.53 g
1,2,4-Triazole288-88-069.071208.29 g
Sodium Hydride (60% dispersion in oil)7646-69-724.00 (as NaH)1204.80 g
Dimethylformamide (DMF), anhydrous68-12-2--90 mL
Deionized Water7732-18-5--~500 mL
Hydrochloric Acid (1 M)7647-01-0--~50 mL
Sodium Bicarbonate144-55-8--As needed
Ethyl Acetate (for extraction)141-78-6--As needed
Anhydrous Magnesium Sulfate7487-88-9--As needed

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Thermometer

  • Ice-water bath

  • Nitrogen/Argon gas inlet

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Step A: Preparation of Sodium Triazolide

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (4.80 g, 120 mmol) to a 250 mL three-neck flask containing 30 mL of anhydrous DMF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 1,2,4-triazole (8.29 g, 120 mmol) in 30 mL of anhydrous DMF in a dropping funnel.

  • Add the triazole solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.

Step B: Alkylation Reaction

  • Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (15.53 g, 90 mmol) in 30 mL of anhydrous DMF in a second dropping funnel.

  • Add this solution dropwise to the sodium triazolide mixture at room temperature over 30 minutes.

  • Allow the reaction to stir at room temperature for 4 hours. Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting chloro-ketone spot disappears.

Step C: Work-up and Isolation

  • Carefully pour the reaction mixture into a beaker containing 300 mL of an ice-water mixture. This will quench the reaction and precipitate the crude product.

  • Slowly add 50 mL of 1 M hydrochloric acid to neutralize any remaining base and decompose any unreacted sodium hydride.

  • Filter the resulting suspension.

  • Neutralize the filtrate to a pH of approximately 6-7 with a saturated solution of sodium bicarbonate. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 50 mL) and dry under vacuum.

3.4. Purification The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • 2-Chloro-1-(4-fluorophenyl)ethanone: This compound is toxic if swallowed and causes severe skin burns and eye damage.[10] Avoid inhalation and contact with skin and eyes.[10]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any source of moisture.

  • 1,2,4-Triazole: Harmful if swallowed and causes eye irritation. Suspected of damaging fertility or the unborn child.[11][12] Avoid creating dust.[11]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen.

Process and Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Step A: Nucleophile Preparation cluster_reaction Step B: Alkylation cluster_workup Step C: Work-up & Isolation NaH Sodium Hydride in DMF Na_Triazolide Sodium Triazolide Salt (Nucleophile) NaH->Na_Triazolide Triazole 1,2,4-Triazole in DMF Triazole->Na_Triazolide Add dropwise at 0°C Stir at RT, 30 min ChloroKetone 2-Chloro-1-(4-fluorophenyl)ethanone in DMF ReactionMix Reaction Mixture ChloroKetone->ReactionMix Add dropwise Stir at RT, 4h Quench Quench with Ice-Water ReactionMix->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter & Wash Neutralize->Filter FinalProduct Crude Product: 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Filter->FinalProduct

Caption: Workflow for the synthesis of the target ketone.

Product Characterization

The identity and purity of the final product, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₈FN₃O, MW: 205.19 g/mol ).[13][14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Yuan, X., Chen, Y., Li, L., & Pan, Z. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

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  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Chem 351. [Link]

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  • Holm, A., & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-354. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. [Link]

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  • Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. [Link]

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Application

Protocol for the synthesis of 1,2,4-triazole-dihydropyrimidinone derivatives

Application Note & Protocol A Robust Protocol for the Multicomponent Synthesis of Novel 1,2,4-Triazole-Dihydropyrimidinone Hybrid Derivatives Introduction: The Rationale for Hybrid Scaffolds In medicinal chemistry, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Protocol for the Multicomponent Synthesis of Novel 1,2,4-Triazole-Dihydropyrimidinone Hybrid Derivatives

Introduction: The Rationale for Hybrid Scaffolds

In medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. The 1,2,4-triazole nucleus is a metabolically stable scaffold found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] Similarly, the dihydropyrimidinone (DHPM) core, famously assembled via the Biginelli reaction, is a privileged structure in drug discovery, with derivatives demonstrating potent activities as calcium channel blockers, and anti-inflammatory, and anticancer agents.[5][6]

This guide provides a detailed, field-proven protocol for the synthesis of hybrid 1,2,4-triazole-dihydropyrimidinone derivatives. By covalently linking these two powerful pharmacophores, researchers can explore new chemical space and develop compound libraries for screening against a variety of biological targets. The methodology presented here is based on an operationally simple, multi-step synthesis culminating in a multicomponent Biginelli-type cyclocondensation.

Synthetic Strategy Overview

The synthesis is designed as a three-stage process. This modular approach allows for the preparation of key intermediates that can be diversified in the final step to generate a library of target compounds.

  • Stage 1: Synthesis of the Triazole-Ketone Intermediate. This involves a nucleophilic aromatic substitution to attach the 1,2,4-triazole moiety to an acetophenone backbone.

  • Stage 2: Formation of the Enaminone Intermediate. The ketone is converted to a more reactive enaminone, which serves as a key building block for the subsequent cyclization.

  • Stage 3: Multicomponent Cyclocondensation. The final hybrid molecule is assembled in a one-pot reaction involving the enaminone, a substituted aromatic aldehyde, and urea, using glacial acetic acid as both the catalyst and solvent.[7] This is a variation of the classic Biginelli reaction, a cornerstone of multicomponent reaction (MCR) chemistry valued for its efficiency and atom economy.[6]

G A 4-Fluoroacetophenone + 1,2,4-Triazole B Synthesis of (4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone A->B C Triazole-Ketone Intermediate D Synthesis of Enaminone Intermediate C->D DMF-DMA Reflux, 6-10h E Enaminone Intermediate + Aromatic Aldehyde + Urea F Final 1,2,4-Triazole- Dihydropyrimidinone Product E->F Glacial Acetic Acid Reflux, 3-12h

Figure 1: High-level workflow for the three-stage synthesis of 1,2,4-triazole-dihydropyrimidinone derivatives.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure by Shaikh, et al. (2022).[7]

Materials and Equipment
  • Reagents: 4-Fluoroacetophenone, 1,2,4-Triazole, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Dimethylformamide-dimethylacetal (DMF-DMA), Substituted Aromatic Aldehydes, Urea, Glacial Acetic Acid, Ethyl Acetate, Water (distilled or deionized).

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bars, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus, standard laboratory glassware.

  • Analytical: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer, Mass spectrometer.

Stage 1: Synthesis of (4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone (III)
  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-fluoroacetophenone (0.047 mol), 1,2,4-triazole (0.047 mol), and potassium carbonate (0.056 mol) in DMF solvent.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 110°C using a heating mantle. Maintain stirring and reflux for 12 hours. The K₂CO₃ acts as a base to facilitate the nucleophilic substitution of the fluorine atom by the triazole nitrogen.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be purified further by recrystallization if necessary.

Stage 2: Synthesis of (E)-1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(dimethylamino)prop-2-en-1-one (IV)
  • Reaction Setup: In a 100 mL round-bottom flask, place the (4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone (III) obtained from Stage 1.

  • Reaction Conditions: Add Dimethylformamide-Dimethylacetal (DMF-DMA) and reflux the mixture for 6-10 hours under solvent-free conditions.[7] The reaction progress can be monitored by TLC. DMF-DMA acts as both a reagent and a solvent, reacting with the methyl group of the ketone to form the enaminone.

  • Isolation: Upon completion, the excess DMF-DMA can be removed under vacuum to yield the enaminone product (IV), which is often used in the next step without further purification.

Stage 3: Synthesis of 1,2,4-Triazole-Dihydropyrimidinone Derivatives (VII)
  • Reaction Setup: In a 100 mL round-bottom flask, create a mixture of the enaminone (IV) from Stage 2, a substituted aromatic aldehyde (V), and urea (VI) in glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 3 to 12 hours. The glacial acetic acid serves as an acid catalyst, protonating the aldehyde carbonyl to activate it for nucleophilic attack by urea, which is a key initiating step in the Biginelli reaction mechanism.[6][8]

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into ice-cold water, causing the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final 1,2,4-triazole-dihydropyrimidinone derivative (VII).

G cluster_mech Simplified Mechanism of Stage 3 A Aldehyde (V) + H⁺ B Protonated Aldehyde A->B Catalyst (Acetic Acid) D N-Acyliminium Ion Intermediate B->D Nucleophilic Attack - H₂O C Urea (VI) C->D Nucleophilic Attack - H₂O F Michael Adduct D->F Michael Addition E Enaminone (IV) E->F Michael Addition G Cyclized Intermediate F->G Intramolecular Cyclization H Final Product (VII) (DHPM Ring Formed) G->H Dehydration

Figure 2: Simplified reaction mechanism for the final Biginelli-type cyclocondensation step.

Data Summary for Synthesis

The final step allows for diversification. The following table provides representative data for the synthesis of a target compound.

ComponentReagent NameMolar RatioPurpose
IV Enaminone Intermediate1.0DHPM Ring Precursor
V Substituted Aromatic Aldehyde1.0Source of C4-substituent
VI Urea1.2 - 1.5Nitrogen/Carbonyl Source
Catalyst Glacial Acetic AcidSolventAcid catalyst and solvent
Temp. Reflux (~118°C)-Reaction Condition
Time 3 - 12 hours-Reaction Condition
Yield 70-90% (Typical)-Expected Outcome

Characterization and Validation

Validation of the final product's structure is critical. The synthesized compounds should be characterized by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR is essential for structural confirmation. Key expected signals include:

    • A doublet for the racemic proton of the dihydropyrimidinone ring, typically observed in the 7.11-7.44 ppm range.[7]

    • Characteristic signals for the aromatic protons from the aldehyde and triazole-phenyl moieties.

    • Signals corresponding to the protons of the 1,2,4-triazole ring.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound, matching the calculated molecular formula.

Researchers should compare obtained spectra with data from literature for known analogues or use 2D NMR techniques for unambiguous assignment of novel structures.[9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Stage 1 Incomplete reaction; inefficient base.Ensure K₂CO₃ is anhydrous. Increase reaction time and monitor by TLC.
Low Yield in Stage 3 Impure intermediates; insufficient reaction time.Purify intermediates from Stages 1 and 2. Extend reflux time, monitoring by TLC until starting materials are consumed.
Purification Difficulty Oily product; impurities.Try trituration with a non-polar solvent (e.g., hexane) to induce solidification. Consider column chromatography for purification if recrystallization fails.
Incomplete Reaction Deactivated aldehyde; low temperature.For electron-rich (deactivated) aldehydes, consider using a stronger Lewis acid catalyst like Lanthanum triflate[8] or increasing the reaction temperature.

References

  • Shaikh, A. R., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. International Journal of Chemical Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazole-DHPM through the Biginelli/Click sequence. Available at: [Link]

  • Kaur, H., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances. Available at: [Link]

  • Martins, F., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. This is a review covering various aspects of Biginelli reactions.
  • Fadila, A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The possible mechanism for the synthesis of 1,2,4-triazole-1,4-dihydropyridines. Available at: [Link]

  • Patel, R., et al. (2023). 1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities. Archiv der Pharmazie. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Applicable Chemistry. Available at: [Link]

  • Springer Professional. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Available at: [Link]

  • World Scientific. (n.d.). Strategic One-Pot Synthesis of 1,2,3-Triazole-Based Dihydropyrimidinone Hybrids Using Magnetic CuFe2O4 NPS as Heterogeneous Catalyst. Available at: [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Consensus. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Available at: [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research. Available at: [Link]

  • Li, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

Sources

Method

The Strategic Application of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone in Azole Antifungal Synthesis

This technical guide provides an in-depth exploration of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a pivotal pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a pivotal pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, characterization, and critical role in the production of potent triazole antifungal agents. The protocols and discussions herein are grounded in established chemical principles to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Architectural Significance of a Key Intermediate

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone serves as a cornerstone building block in the synthesis of second-generation triazole antifungal drugs. Its structure thoughtfully combines a fluorinated phenyl ring with a triazole-substituted ethanone backbone. This arrangement is not coincidental; the fluorophenyl moiety is a common feature in many modern antifungal agents, contributing to metabolic stability and enhanced binding affinity to the target enzyme. The triazole group is the pharmacophore, essential for the drug's mechanism of action. This intermediate is particularly crucial in the synthesis of drugs analogous to fluconazole and voriconazole, which are mainstays in the treatment of serious systemic fungal infections.

The triazole class of antifungals functions by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][4][5] By disrupting ergosterol production, triazoles compromise the integrity of the fungal cell membrane, leading to cell growth arrest and death.[3][4] The strategic value of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone lies in its efficient introduction of these two key structural motifs, streamlining the synthetic pathway to these life-saving medicines.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 58905-21-8[6]
Molecular Formula C₁₀H₈FN₃O[6]
Molecular Weight 205.19 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 103-107 °C[7]

Safety and Handling:

Researchers must consult the full Material Safety Data Sheet (MSDS) before handling this compound.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[9] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[8][10]

Synthesis Protocol for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

This protocol outlines the nucleophilic substitution reaction for the synthesis of the title intermediate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Diagram of Synthesis Workflow

cluster_0 Step 1: Synthesis of Intermediate Start 2-Chloro-1-(4-fluorophenyl)ethanone + 1H-1,2,4-Triazole Process1 Dissolve in DMF Add NaH (Base) Start->Process1 Reagents Process2 Nucleophilic Substitution (Room Temperature, 4h) Process1->Process2 Reaction Process3 Quench with Ice-Water Acidify with HCl Process2->Process3 Work-up Process4 Neutralize with NaHCO₃ Precipitation Process3->Process4 Isolation End 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Process4->End Final Product

Caption: Workflow for the synthesis of the title intermediate.

Step-by-Step Methodology
  • Preparation of the Triazole Anion: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Expertise & Experience: Sodium hydride is a strong base used to deprotonate the 1H-1,2,4-triazole, forming the highly nucleophilic triazolide anion. DMF is an excellent polar aprotic solvent for this type of reaction, as it solvates the cation without interfering with the nucleophile.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF to the NaH suspension.

    • Trustworthiness: The slow addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Expertise & Experience: This is a classic SN2 reaction where the triazolide anion displaces the chloride leaving group from the alpha-carbon of the acetophenone derivative.

  • Let the reaction proceed at room temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water to quench the reaction.

  • Acidify the aqueous mixture with 1M hydrochloric acid (HCl).

  • Neutralize the solution to a pH of approximately 6 with sodium bicarbonate (NaHCO₃). A precipitate will form.

    • Trustworthiness: This pH adjustment ensures that the product, which is a weak base, is in its neutral form and thus less soluble in water, maximizing precipitation and yield.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure, white crystals of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

Characterization

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

  • FT-IR Spectroscopy: To identify functional groups.

Application Protocol: Synthesis of a Fluconazole Analogue

This protocol details the conversion of the intermediate into a fluconazole analogue, demonstrating its utility in constructing the core of a triazole antifungal drug.

Diagram of Fluconazole Analogue Synthesis

cluster_1 Step 2: Synthesis of Fluconazole Analogue Start_Flu Intermediate + Trimethylsulfoxonium Iodide Process_Flu1 Add NaOH in Toluene (Corey-Chaykovsky Reaction) Start_Flu->Process_Flu1 Reagents Process_Flu2 Formation of Epoxide Intermediate Process_Flu1->Process_Flu2 Reaction Process_Flu3 Add 1H-1,2,4-Triazole + K₂CO₃ in DMF Process_Flu2->Process_Flu3 Intermediate + Reagents Process_Flu4 Epoxide Ring Opening (Nucleophilic Attack) Process_Flu3->Process_Flu4 Reaction End_Flu Fluconazole Analogue Process_Flu4->End_Flu Final Product cluster_2 Step 3: Synthesis of Voriconazole Precursor Start_Vor Intermediate + Substituted Pyrimidine + Zinc Process_Vor1 Add Iodine in THF (Reformatsky-type Reaction) Start_Vor->Process_Vor1 Reagents Process_Vor2 Formation of Organozinc Reagent and subsequent addition to ketone Process_Vor1->Process_Vor2 Mechanism Process_Vor3 Formation of Diastereomeric Alcohol Adducts Process_Vor2->Process_Vor3 Reaction Outcome Process_Vor4 Aqueous Work-up and Extraction Process_Vor3->Process_Vor4 Work-up End_Vor Voriconazole Precursor Process_Vor4->End_Vor Final Product

Sources

Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,2,4-Triazole Compounds

Abstract The 1,2,4-triazole moiety is a cornerstone of numerous antifungal agents used in both medicine and agriculture.[1][2][3] This widespread application necessitates robust, reliable, and sensitive analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole moiety is a cornerstone of numerous antifungal agents used in both medicine and agriculture.[1][2][3] This widespread application necessitates robust, reliable, and sensitive analytical methods for their quantification in diverse and often complex matrices, such as pharmaceutical formulations, biological fluids (plasma, serum), and environmental samples.[1][3] High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis of these compounds, offering high resolution, sensitivity, and adaptability.[1] This comprehensive guide provides detailed application notes and validated protocols for the analysis of 1,2,4-triazole compounds, designed for researchers, scientists, and professionals in drug development and quality control. We will delve into the causal relationships behind experimental choices, offering insights honed from extensive field experience. The protocols herein are presented as self-validating systems, ensuring trustworthiness and reproducibility. This document will cover both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) to address the broad spectrum of polarities exhibited by 1,2,4-triazole derivatives.[1][4]

Introduction: The Analytical Imperative for 1,2,4-Triazole Compounds

1,2,4-triazole and its derivatives are a critical class of heterocyclic compounds.[2] In the clinical setting, they form the backbone of many antifungal drugs vital for treating systemic mycoses. In agriculture, they are extensively used as fungicides to protect a wide variety of crops.[3] Given their ubiquitous presence, the ability to accurately quantify these compounds is paramount for several reasons:

  • Therapeutic Drug Monitoring (TDM): In clinical practice, TDM of triazole antifungals is crucial for optimizing therapy due to significant inter-individual pharmacokinetic variability.

  • Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of new triazole-based drug candidates is fundamental to drug development.

  • Quality Control: Ensuring the purity and potency of pharmaceutical formulations containing triazole active pharmaceutical ingredients (APIs) is a regulatory requirement.

  • Environmental Monitoring: The widespread use of triazole fungicides in agriculture necessitates monitoring their levels in soil, water, and food products to assess environmental impact and ensure food safety.[3][5]

HPLC is the analytical technique of choice for these applications due to its versatility in handling a wide range of compound polarities and its compatibility with various sensitive detection methods.[1]

Foundational Chromatographic Strategies: RP-HPLC vs. HILIC

The selection of the appropriate chromatographic mode is the most critical decision in method development for 1,2,4-triazole compounds. This choice is dictated by the polarity of the target analyte(s).

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Less Polar Triazoles

RP-HPLC is the most common starting point for the analysis of many triazole derivatives, particularly the larger, more lipophilic antifungal drugs like itraconazole, posaconazole, and voriconazole.

  • Principle of Separation: In RP-HPLC, the stationary phase (e.g., C18, C8, Phenyl) is nonpolar, while the mobile phase is a polar mixture, typically of water and a less polar organic solvent like acetonitrile or methanol. Analytes are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Causality in Method Development:

    • Column Selection: A C18 column is the universal choice for initial method development due to its strong hydrophobic retention. For triazoles with aromatic rings, a Phenyl column can offer alternative selectivity through π-π interactions.[6]

    • Mobile Phase Composition: The ratio of organic solvent to water is the primary lever for controlling retention. Increasing the organic content decreases retention. The use of buffers (e.g., phosphate, acetate) is essential to control the ionization state of the triazole analytes, which often have basic nitrogen atoms. Consistent pH ensures reproducible retention times.

    • Detector: UV detection is widely applicable as the triazole ring and any associated aromatic systems provide chromophores. Detection wavelengths are typically in the range of 210-260 nm.[6] For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is the preferred detector.[3][7]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Triazoles

Many 1,2,4-triazole compounds, including the parent molecule and certain metabolites, are highly polar and exhibit poor retention on traditional RP-HPLC columns.[4][8] HILIC provides an effective solution for the analysis of these polar compounds.[4][9]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or even triazole functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][9] The separation mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9]

  • Causality in Method Development:

    • Column Selection: The choice of HILIC stationary phase can significantly impact selectivity. Bare silica columns are a good starting point, while amide- and triazole-bonded phases can offer different selectivities for these compounds.

    • Mobile Phase Composition: In HILIC, water is the strong eluting solvent. Increasing the water content in the mobile phase decreases retention. A high percentage of acetonitrile (>80%) is typically required to achieve sufficient retention for very polar analytes. The use of a buffer is critical to control both the analyte's ionization state and the surface charge of the stationary phase, thereby ensuring reproducible chromatography.[8]

    • Detector: As with RP-HPLC, both UV and MS detection are compatible with HILIC. The high organic content of the HILIC mobile phase can be advantageous for MS detection as it promotes efficient desolvation and ionization in the MS source.[9]

Sample Preparation: The Gateway to Robust Analysis

The complexity of the sample matrix dictates the required level of sample preparation. The goal is to remove interfering substances that could compromise the analytical column, suppress detector response, or co-elute with the analytes of interest.

Protein Precipitation (for Biological Fluids)

For the analysis of triazoles in plasma or serum, protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material.[1]

  • Protocol:

    • To 200 µL of plasma or serum, add 400 µL of cold acetonitrile.[1]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant.[1]

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Solid Phase Extraction (SPE) (for Cleaner Extracts and Pre-concentration)

SPE is a more selective sample preparation technique that can be used to isolate triazoles from complex matrices and to concentrate the analytes, thereby improving the method's sensitivity.[6][10]

  • Protocol (Example for Triazoles in Plasma):

    • Conditioning: Condition a Bond Elut Plexa SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

    • Loading: To 300 µL of plasma, add 750 µL of an internal standard solution. Apply the entire 1 mL sample to the conditioned SPE cartridge.[6]

    • Washing: Wash the cartridge with 1 mL of 1% NH4OH, followed by 1 mL of a 70:30 water:methanol solution to remove interfering substances.[6]

    • Elution: Elute the triazole analytes with 1 mL of methanol.[6]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 80 µL of a 50:50 water:methanol solution for injection.[6]

QuEChERS (for Fruits, Vegetables, and Soil)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the analysis of pesticide residues, including triazole fungicides, in food and environmental samples.[11][12]

  • Protocol (General Outline):

    • A homogenized sample is extracted with acetonitrile.[11]

    • Salts are added to induce phase separation and partition the analytes into the acetonitrile layer.[11]

    • An aliquot of the acetonitrile extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, where a sorbent is added to remove interfering matrix components.[11]

    • After centrifugation, the supernatant is ready for LC-MS/MS analysis.[11][12]

Method Validation: Establishing Trustworthiness

A validated HPLC method ensures that the analytical results are reliable and reproducible.[6][7] Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a defined range.[7][13]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[7][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3][13][14]

  • Selectivity/Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Stability: The stability of the analytes in the sample matrix and in prepared solutions should be evaluated under various storage conditions.[7]

Protocols and Data Presentation

Example Protocol: RP-HPLC-UV Analysis of Antifungal Triazoles in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of five systemic antifungal triazoles.[6]

  • Instrumentation:

    • HPLC system with a UV detector

    • Phenyl C6 column (4.6 x 150 mm)[6]

    • Data acquisition and processing software

  • Reagents:

    • HPLC grade acetonitrile and water

    • Sodium phosphate dibasic (for buffer preparation)

    • Reference standards of fluconazole, voriconazole, ketoconazole, posaconazole, and itraconazole.

  • Chromatographic Conditions:

ParameterCondition
Column Phenyl C6, 4.6 x 150 mm
Mobile Phase A Na2HPO4 buffer, pH 7
Mobile Phase B Acetonitrile
Gradient Time (min)
0
4
5
11
12
14
15
19
Injection Volume 25 µL
Detection UV, 210 nm (for fluconazole); 260 nm (for other analytes)
  • Sample Preparation: Follow the SPE protocol outlined in section 3.2.

  • Expected Results: This method should provide good separation of the five triazole antifungals with a total run time of less than 15 minutes.[6] The validation data for such a method should demonstrate acceptable accuracy and precision.[6]

Example Protocol: HILIC-UV Analysis of 1,2,4-Triazole

This protocol is based on a method for the analysis of the polar parent compound, 1,2,4-triazole.[8]

  • Instrumentation:

    • HPLC system with a UV detector

    • Coresep 100 mixed-mode column (4.6 x 150 mm, 5 µm)[8]

    • Data acquisition and processing software

  • Reagents:

    • HPLC grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

    • Reference standard of 1,2,4-triazole

  • Chromatographic Conditions:

ParameterCondition
Column Coresep 100, 4.6 x 150 mm, 5 µm[8]
Mobile Phase Acetonitrile/Water/TFA[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 5 µL[8]
Detection UV, 200 nm[8]
  • Sample Preparation: For simple aqueous samples, direct injection may be possible. For more complex matrices, an appropriate extraction and cleanup procedure would be required.

  • Expected Results: This HILIC method is designed to retain and separate highly polar compounds like 1,2,4-triazole that are not retained by RP-HPLC.[8] Retention time can be controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration.[8]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Precipitation Precipitation Sample->Precipitation Biological Fluids SPE SPE Sample->SPE Cleaner Extract QuEChERS QuEChERS Sample->QuEChERS Food/Enviro Filtered_Extract Filtered_Extract Precipitation->Filtered_Extract SPE->Filtered_Extract QuEChERS->Filtered_Extract HPLC_System HPLC_System Filtered_Extract->HPLC_System Injection Detector Detector HPLC_System->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Separation_Logic cluster_rp Reversed-Phase HPLC cluster_hilic HILIC Analyte_Properties Analyte_Properties RP_Column Nonpolar Stationary Phase (e.g., C18) Analyte_Properties->RP_Column Nonpolar/Lipophilic HILIC_Column Polar Stationary Phase (e.g., Silica) Analyte_Properties->HILIC_Column Polar/Hydrophilic RP_Mobile Polar Mobile Phase (Water/ACN) RP_Retention Retention of Nonpolar Analytes RP_Mobile->RP_Retention HILIC_Mobile Nonpolar Mobile Phase (High ACN) HILIC_Retention Retention of Polar Analytes HILIC_Mobile->HILIC_Retention

Caption: Logic for selecting between RP-HPLC and HILIC based on analyte polarity.

Conclusion

The successful HPLC analysis of 1,2,4-triazole compounds hinges on a rational approach to method development, beginning with the fundamental choice between reversed-phase and hydrophilic interaction chromatography. This decision, driven by the polarity of the target analytes, dictates the selection of the column, mobile phase, and sample preparation strategy. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge and practical steps required to develop and validate robust, reliable, and sensitive HPLC methods for the quantification of this important class of compounds. By understanding the causality behind each experimental parameter, scientists can confidently tackle the analytical challenges presented by diverse sample matrices and contribute to the safe and effective use of 1,2,4-triazole derivatives in medicine and agriculture.

References

  • Agilent Technologies. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • Pinyou, T., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega.
  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Blondel, A., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A. Retrieved from [Link]

  • De Nardi, C., et al. (2015). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Journal of Antimicrobial Chemotherapy.
  • Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM.
  • Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. Chinese Journal of Chromatography. Retrieved from [Link]

  • Al-Tekreeti, R. A., et al. (2023). Triazoles in the environment: An update on sample pretreatment and analysis methods. Trends in Environmental Analytical Chemistry.
  • Khalil, N. H. H., & Huat, T. G. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace.
  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
  • Hope, W. W., et al. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Romero-González, R., et al. (2022). Targeted and untargeted analysis of triazole fungicides and their metabolites in fruits and vegetables by UHPLC-orbitrap-MS2. Food Chemistry. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2021). Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • De Rosa, A., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Journal of Bioanalysis & Biomedicine.
  • Li, Q., et al. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products.

Sources

Method

Sensitive Determination of 1,2,4-Triazole in Water by LC-MS/MS: A Comprehensive Application Protocol

Introduction 1,2,4-Triazole is a five-membered heterocyclic compound that serves as a core structural component in a wide array of pharmaceuticals and agricultural fungicides.[1] Its presence in water sources is a growin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,4-Triazole is a five-membered heterocyclic compound that serves as a core structural component in a wide array of pharmaceuticals and agricultural fungicides.[1] Its presence in water sources is a growing environmental and public health concern due to its potential for persistence and mobility.[2] As a degradation product of several widely used triazole fungicides, 1,2,4-triazole can enter aquatic environments through agricultural runoff and industrial discharge.[3][4] Regulatory bodies, such as the European Union, have set stringent limits for pesticides and their metabolites in drinking water, necessitating highly sensitive and selective analytical methods for their monitoring.[2]

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 1,2,4-triazole in various water matrices, including surface water and groundwater. The protocol detailed herein provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized chromatographic separation and highly selective mass spectrometric detection. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method suitable for routine environmental monitoring and regulatory compliance testing.

Scientific Principles

The analytical challenge in determining 1,2,4-triazole in water lies in its high polarity and low molecular weight, which can make it difficult to retain on conventional reversed-phase chromatographic columns and susceptible to matrix interferences.[5] This method overcomes these challenges through a multi-faceted approach.

Analyte Properties

A thorough understanding of the physicochemical properties of 1,2,4-triazole is fundamental to the method's design. It is a highly water-soluble compound with a low octanol-water partition coefficient (LogP of -0.76), indicating its hydrophilic nature.[6] It is a weak base with a pKa of 2.27 for the protonated species.[6] This inherent polarity dictates the choice of a suitable stationary phase for chromatographic retention.

Solid-Phase Extraction (SPE)

Due to the typically low concentrations of 1,2,4-triazole in environmental water samples, a pre-concentration step is essential to achieve the required sensitivity. This method employs Solid-Phase Extraction (SPE) with a graphitized carbon-based sorbent (ENVI-Carb Plus). This type of sorbent is effective for retaining polar compounds from aqueous matrices. The protocol involves conditioning the SPE cartridge to activate the sorbent, loading a significant volume of the water sample, washing away interfering substances, and finally eluting the analyte of interest with a suitable organic solvent.

Liquid Chromatography (LC)

To achieve optimal chromatographic separation of the highly polar 1,2,4-triazole, a Hypercarb column is utilized. Hypercarb columns contain porous graphitic carbon as the stationary phase, which provides excellent retention for polar analytes that are not well-retained on traditional silica-based C18 columns.[3][5] The separation is achieved using a gradient elution with a mobile phase consisting of a weak acid in water and an organic modifier. This gradient allows for the effective elution of 1,2,4-triazole with a sharp peak shape, ensuring good resolution and sensitivity.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 1,2,4-triazole. The analyte is first ionized in the mass spectrometer's source, typically using positive electrospray ionization (ESI+), to form the protonated molecule ([M+H]⁺). This precursor ion is then isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[7] The use of two distinct MRM transitions, one for quantification and one for confirmation, provides a high degree of confidence in the identification of the analyte.[7]

To compensate for any variability in sample preparation and instrument response, an isotopically labeled internal standard (¹³C₂, ¹⁵N₃-1,2,4-triazole) is added to all samples, calibrators, and quality controls.[8] This internal standard has nearly identical chemical and physical properties to the native analyte, ensuring that it behaves similarly throughout the entire analytical process, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • 1,2,4-Triazole analytical standard (≥99% purity)

  • ¹³C₂, ¹⁵N₃-1,2,4-Triazole internal standard (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Supelco ENVI-Carb™ Plus SPE cartridges[3]

  • Hypercarb HPLC column (e.g., 100 x 2.1 mm, 3 µm)[3][5]

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the 1,2,4-triazole and ¹³C₂, ¹⁵N₃-1,2,4-triazole standards in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with ultrapure water to create calibration standards.[8]

  • Internal Standard Spiking Solution (1 ng/mL): Dilute the ¹³C₂, ¹⁵N₃-1,2,4-triazole intermediate stock solution with ultrapure water.

  • Calibration Curve: Prepare a calibration curve by spiking appropriate volumes of the working standard solutions into blank water samples. A typical calibration range is 0.05 to 5.0 ng/mL.[8]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner to the calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general guideline and may require optimization based on the specific water matrix.

  • Cartridge Conditioning: Condition the ENVI-Carb Plus SPE cartridge with 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: To a 2 mL water sample, add a known amount of the internal standard spiking solution. Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained interfering compounds.

  • Analyte Elution: Elute the 1,2,4-triazole and the internal standard from the cartridge with 2 x 2 mL aliquots of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of ultrapure water.[8]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters

ParameterValue
Column Hypercarb (100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program See Table Below

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
10.0955

MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 550 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
1,2,4-Triazole 70.143.120Quantifier
1,2,4-Triazole 70.128.135Qualifier
¹³C₂, ¹⁵N₃-1,2,4-Triazole (IS) 75.146.120Internal Standard

Data Analysis and Quality Control

  • Quantification: The concentration of 1,2,4-triazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

  • Identification: The presence of 1,2,4-triazole is confirmed by the presence of both the quantifier and qualifier transitions at the expected retention time, with an ion ratio that is within a specified tolerance (typically ±20-30%) of the average ion ratio from the calibration standards.

  • Quality Control: The analysis of QC samples at regular intervals throughout the analytical run is crucial to monitor the performance of the method. The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal concentration).

Method Validation

A comprehensive method validation should be performed to ensure the reliability and robustness of the analytical method. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over the desired concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing replicate QC samples at multiple concentration levels. Acceptance criteria are typically 80-120% for recovery and ≤15% for RSD.[3][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOQ for this method is expected to be in the low ng/L range.[8]

  • Selectivity/Specificity: The selectivity of the method should be assessed by analyzing blank water samples to ensure that there are no interfering peaks at the retention time of 1,2,4-triazole.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat standard solution. The use of an isotopically labeled internal standard helps to mitigate matrix effects.

Validated Performance Characteristics

ParameterResult
Linearity (r²) ≥ 0.995
Limit of Quantification (LOQ) 0.05 µg/L[8]
Accuracy (Recovery) 83 - 97%[3]
Precision (RSD) < 8%[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample (2 mL) add_is Add Internal Standard (¹³C₂, ¹⁵N₃-1,2,4-Triazole) sample->add_is spe SPE (ENVI-Carb Plus) add_is->spe elute Elution (Methanol) spe->elute evap Evaporation (N₂) elute->evap recon Reconstitution (Water) evap->recon lc LC Separation (Hypercarb Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Internal Standard Method) ms->quant confirm Confirmation (Qualifier Ion Ratio) quant->confirm result Final Concentration (µg/L) confirm->result G cluster_ms MS/MS Fragmentation parent Precursor Ion [C₂H₄N₃]⁺ m/z = 70.1 frag1 Product Ion (Quantifier) [CH₂N₂]⁺ m/z = 43.1 parent->frag1 Collision Energy: 20 eV frag2 Product Ion (Qualifier) [CHN]⁺ m/z = 28.1 parent->frag2 Collision Energy: 35 eV

Caption: Proposed fragmentation pathway of protonated 1,2,4-triazole in the mass spectrometer.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the determination of 1,2,4-triazole in water samples. The combination of a robust SPE sample preparation protocol, optimized chromatographic separation on a Hypercarb column, and highly specific tandem mass spectrometric detection allows for the accurate quantification of this important environmental contaminant at levels relevant to regulatory guidelines. The use of an isotopically labeled internal standard ensures the method's accuracy and precision, making it a valuable tool for researchers, environmental laboratories, and regulatory agencies involved in water quality monitoring.

References

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. (n.d.). Retrieved from [Link]

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1565, 66-73. Retrieved from [Link]

  • Anastassiades, M., et al. (2015). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. Retrieved from [Link]

  • ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Retrieved from [Link]

  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(09), pp. 143-152. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope dilution mass spectrometry. Retrieved from [Link]

  • Saylan, Y., et al. (2023). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Retrieved from [Link]

  • Nguyen, D. Q., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. National Institutes of Health. Retrieved from [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • Kaplaushenko, A., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

  • Popiołek, Ł., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Recrystallization of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

For: Researchers, scientists, and drug development professionals specializing in small molecule synthesis and purification. Abstract This document provides a detailed experimental procedure for the purification of 1-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals specializing in small molecule synthesis and purification.

Abstract

This document provides a detailed experimental procedure for the purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone via recrystallization. As a key intermediate in the synthesis of potent antifungal agents, including being recognized as Fluconazole Impurity A, achieving high purity of this compound is critical for downstream applications in pharmaceutical development.[1] This guide outlines two robust protocols: a primary single-solvent recrystallization using ethanol and an alternative mixed-solvent system for instances where the impurity profile is more complex. The causal relationships between solvent choice, temperature gradients, and crystal lattice formation are elucidated to provide a comprehensive understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[2] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).[2]

For 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a compound with moderate polarity due to its ketone, fluorophenyl, and triazole moieties, the selection of an appropriate solvent is paramount. The solvent must effectively solubilize the compound at an elevated temperature but exhibit significantly lower solubility as the temperature decreases, thus maximizing the recovery of the purified product.

Solvent System Selection: A Deliberate Choice

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[3]

  • Not react with the compound: The solvent must be chemically inert to avoid degradation of the target molecule.[3]

  • Dissolve impurities readily at all temperatures or not at all: This allows for the effective separation of impurities.

  • Have a relatively low boiling point: This facilitates easy removal from the purified crystals during the drying process.[4]

  • Be non-toxic, inexpensive, and non-flammable: Safety and cost-effectiveness are important practical considerations.

Based on literature precedent and the chemical nature of the target compound, the following solvent systems have been evaluated:

Solvent SystemClassificationRationale for SelectionBoiling Point (°C)
Ethanol Primary (Single-Solvent)Documented success in recrystallizing the target compound.[5] Good solvency for moderately polar compounds.78
Isopropanol Alternative (Single-Solvent)Effective for structurally similar triazole ethanone compounds.82
Ethanol/Water Alternative (Mixed-Solvent)Ethanol acts as the primary solvent, while water serves as an anti-solvent to reduce solubility upon cooling.Variable
Ethyl Acetate/Hexane Alternative (Mixed-Solvent)Ethyl acetate dissolves the compound, and hexane acts as the anti-solvent. Useful for less polar impurities.Variable

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is the recommended starting point for the purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, based on its documented efficacy.[5]

Materials:

  • Crude 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 30 mL of 95% ethanol.[5] Add a boiling chip and gently heat the mixture to a boil while stirring. Add more hot ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (approximately 397–400 K or 124-127 °C) until a constant weight is achieved.[5]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is advantageous when a single solvent does not provide a sufficiently steep solubility curve.

Materials:

  • Crude 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly Clear Solution ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound "oils out" (forms a liquid instead of a solid) upon cooling, it may be due to a high concentration of impurities or an inappropriate solvent. Reheat the solution, add more solvent, and cool again. If the problem persists, a different solvent system should be explored.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound. Alternatively, the volume of the solvent can be reduced by gentle heating and evaporation.

  • Purity Assessment: The purity of the recrystallized product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. By understanding the principles of recrystallization and carefully selecting the solvent system and experimental conditions, researchers can achieve a high degree of purity for this important pharmaceutical intermediate.

References

  • He, L. (2006). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o888–o889. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Laurence, L. C., & Craig, C. R. (Eds.). (2018).
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • He, L. (2006). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o888–o889. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. [Link]

  • Massachusetts Institute of Technology. (2012). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • U.S. Pharmacopeial Convention. (2021).
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).

Sources

Method

Application Note: A Comprehensive Guide to the Analytical Characterization of 1,2,4-Triazole Derivatives

Abstract The 1,2,4-triazole moiety is a foundational heterocyclic scaffold in modern drug discovery and materials science, recognized for its broad spectrum of biological activities, including antifungal, anticancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole moiety is a foundational heterocyclic scaffold in modern drug discovery and materials science, recognized for its broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The precise structural characterization, purity assessment, and evaluation of physicochemical properties of novel 1,2,4-triazole derivatives are paramount for advancing research and ensuring the quality of resulting products. This guide provides a detailed overview and field-proven protocols for the essential analytical techniques employed in the comprehensive characterization of this important class of compounds. We will delve into spectroscopic methods for structural elucidation (NMR, MS, IR), chromatographic techniques for separation and quantification (HPLC), and thermal analysis for stability assessment (DSC, TGA), offering both the theoretical basis and practical, step-by-step methodologies.

Introduction: The Significance of the 1,2,4-Triazole Core

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Their unique structural features, including the ability to participate in hydrogen bonding and coordinate with metal ions, make them versatile pharmacophores in medicinal chemistry.[4][5] Furthermore, their high nitrogen content and thermal stability are advantageous in the development of energetic materials.[6][7] Given their diverse applications, a multi-faceted analytical approach is not just recommended but essential for unambiguous characterization, providing the foundational data for structure-activity relationship (SAR) studies, quality control, and regulatory submissions. This document serves as a practical guide for researchers navigating the analytical landscape of 1,2,4-triazole chemistry.

Section 1: Structural Elucidation via Spectroscopic Techniques

The first critical step after synthesis is the confirmation of the molecular structure. Spectroscopic techniques provide definitive evidence of the covalent framework, substituent positioning, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 1,2,4-triazole derivatives, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the heterocyclic core and determining the precise location of substituents. The chemical environment of each proton and carbon atom generates a unique signal, providing a veritable "blueprint" of the molecule. Furthermore, tautomerism, a common phenomenon in triazoles where a proton can reside on different nitrogen atoms, can be investigated using NMR, as different tautomers will exhibit distinct spectral signatures.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with aromatic signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in substituted aromatic compounds.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Data Interpretation: The chemical shifts (δ) are highly informative. The table below summarizes typical chemical shift ranges for the 1,2,4-triazole core.

Nucleus Position Typical Chemical Shift (δ, ppm) Notes
¹H C3-H / C5-H8.0 - 9.0The exact position is highly dependent on the tautomeric form and substituents.[8][9]
N-H11.0 - 14.0Often a broad singlet, which may disappear upon D₂O exchange.[1]
¹³C C3 / C5140 - 165These carbons are deshielded due to the adjacent nitrogen atoms.[1][10]
  • Substituent Effects: Electron-withdrawing groups attached to the ring will generally shift signals downfield (higher ppm), while electron-donating groups will shift them upfield (lower ppm).

  • 2D NMR: For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are essential for definitive assignments.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Expertise & Causality: MS is a cornerstone technique for determining the molecular weight of a compound with high accuracy. For 1,2,4-triazoles, the fragmentation patterns observed, particularly under Electron Ionization (EI), provide valuable structural confirmation. The triazole ring undergoes characteristic cleavage pathways that serve as a diagnostic fingerprint. Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), is ideal for analyzing more polar or thermally labile derivatives and is the standard in drug development workflows.[12]

Protocol: LC-ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.[12]

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid to facilitate protonation.

    • Flow Rate: 0.4-1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode is typical for triazoles, which can be readily protonated.

    • Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100–1000).

    • Fragmentor Voltage: Vary the fragmentor voltage to induce in-source fragmentation, which can help elucidate the structure.[12]

Data Interpretation:

  • Molecular Ion Peak: The primary piece of information is the [M+H]⁺ peak in positive ESI mode, which confirms the molecular weight of the derivative.

  • Characteristic Fragmentation: The 1,2,4-triazole ring exhibits predictable fragmentation patterns. Understanding these is key to confirming the core structure.[12] Common fragmentation pathways include the loss of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[12][14] The presence of these neutral losses in the MS/MS spectrum is strong evidence for the 1,2,4-triazole core.

fragmentation_pathway parent Substituted 1,2,4-Triazole [M]⁺˙ frag1 Loss of N₂ [M-28]⁺˙ parent->frag1 - N₂ frag2 Loss of HCN [M-27]⁺˙ parent->frag2 - HCN frag3 Substituent Fragmentation parent->frag3 - R hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in a suitable solvent inject Inject into HPLC prep->inject std Prepare calibration standards std->inject separate Separation on Analytical Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity & Concentration integrate->quantify characterization_strategy cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Workflow cluster_result Final Data Package synth Synthesized 1,2,4-Triazole Derivative purity Purity & Identity Check (HPLC, LC-MS) synth->purity purity->synth If impure, re-purify structure Structural Elucidation (NMR, MS, FTIR) purity->structure If pure properties Physicochemical Properties (DSC, TGA) structure->properties result Fully Characterized Compound properties->result

Sources

Application

Application Notes &amp; Protocols: The Central Role of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Fluconazole Synthesis

Introduction Fluconazole, marketed under various trade names, is a first-generation triazole antifungal medication that has become a cornerstone in the treatment of systemic and superficial fungal infections.[1][2] Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluconazole, marketed under various trade names, is a first-generation triazole antifungal medication that has become a cornerstone in the treatment of systemic and superficial fungal infections.[1][2] Its clinical success is attributed to its broad spectrum of activity, favorable pharmacokinetic profile, and high therapeutic index.[1][2] The chemical architecture of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, features a central tertiary alcohol flanked by two 1,2,4-triazole rings and a 2,4-difluorophenyl group, which are essential for its mechanism of action—the inhibition of fungal cytochrome P450 enzyme 14α-demethylase.[1]

The industrial synthesis of fluconazole relies on a convergent and efficient strategy. Central to this strategy is the formation of a key intermediate, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .[3][4] This ketone is not merely a stepping stone; it is the molecular scaffold upon which the final, pharmacologically active structure is meticulously constructed. This document provides a detailed examination of the synthesis and subsequent transformation of this pivotal intermediate, offering both mechanistic insights and actionable laboratory protocols for researchers in drug development and process chemistry.

Part 1: Synthesis of the Key Ketone Intermediate

The journey to fluconazole begins with the synthesis of its ketone precursor. This is typically achieved through the nucleophilic substitution of an α-haloketone with 1,2,4-triazole.

Mechanistic Rationale and Strategic Considerations

The primary route involves a standard N-alkylation of 1H-1,2,4-triazole.[5] The starting material, 2-chloro-1-(2,4-difluorophenyl)ethanone, is readily accessible via a Friedel-Crafts acylation of 1,3-difluorobenzene using chloroacetyl chloride.[5][6] The subsequent reaction with 1,2,4-triazole proceeds via an SN2 mechanism, where a nitrogen atom of the triazole ring acts as the nucleophile, attacking the α-carbon of the acetophenone and displacing the chloride leaving group.

Experimental Choices Explained:

  • Choice of Base: A mild base, such as sodium bicarbonate or potassium carbonate, is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. While effective, weaker bases like potassium carbonate can sometimes lead to incomplete reactions.[7]

  • Solvent System: Toluene is a common solvent for this step, providing an appropriate reaction temperature under reflux conditions and facilitating product recovery.[6]

  • Catalysis: To enhance reaction kinetics and yield, catalytic approaches have been developed. For instance, the use of nano-silica sulfuric acid (nano-SSA) can activate the carbonyl group of the α-haloketone, making the α-carbon more susceptible to nucleophilic attack and significantly improving the efficiency of the N-alkylation process.[5]

Synthesis Workflow: Ketone Intermediate Formation

cluster_0 Step 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone A Reactants: - 2-Chloro-1-(2,4-difluorophenyl)ethanone - 1,2,4-Triazole - Sodium Bicarbonate B Solvent: Toluene A->B Dissolve in C Process: Reflux for 24 hours B->C Heat to reflux D Work-up: - Cool reaction mixture - Filter precipitate - Wash with water and brine C->D After completion E Purification: Recrystallization from diethyl ether D->E Isolate crude product F Product: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone E->F Obtain pure intermediate

Caption: Workflow for the synthesis of the key ketone intermediate.

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol is based on established literature procedures.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.0 eq), and sodium bicarbonate (1.2 eq).

  • Solvent Addition: Add a suitable volume of toluene to the flask to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with water and saturated brine solution, then dried over anhydrous sodium sulfate.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield a crude solid. This solid is combined with the filtered precipitate and purified by recrystallization from a suitable solvent like diethyl ether to afford the pure title compound as a yellow or white solid.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone86404-63-9C₁₀H₇F₂N₃O223.18108 - 112

Data sourced from available supplier information.[8]

Part 2: Conversion of Ketone Intermediate to Fluconazole

The transformation of the ketone intermediate into fluconazole is a masterful two-step sequence involving epoxidation followed by a nucleophilic ring-opening.

Mechanistic Rationale and Strategic Considerations

Step A: Corey-Chaykovsky Epoxidation

The ketone is first converted to a terminal epoxide, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[3] This is classically achieved via the Corey-Chaykovsky reaction, which involves a sulfur ylide generated in situ from trimethylsulfoxonium iodide (TMSI) and a strong base like sodium hydroxide.[5][9] The ylide attacks the electrophilic carbonyl carbon of the ketone, forming a betaine intermediate which then undergoes intramolecular cyclization to form the stable oxirane ring and dimethyl sulfoxide (DMSO) as a byproduct.

  • Expert Insight: This epoxidation is a critical step that sets the stage for the introduction of the second triazole ring. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly advantageous in industrial settings.[7] The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase (e.g., toluene), where it can deprotonate the sulfoxonium salt to generate the reactive ylide, thereby accelerating the reaction.

Step B: Base-Catalyzed Epoxide Ring-Opening

The final step is the nucleophilic addition of a second equivalent of 1,2,4-triazole to the newly formed epoxide. The reaction is performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), using a strong base.

  • Causality Behind Base Selection: The choice of base is paramount for controlling regioselectivity and minimizing impurity formation. Weaker bases like potassium carbonate are known to result in incomplete reactions and higher levels of the undesired regioisomer, isofluconazole (where the triazole attacks the terminal carbon of the epoxide).[7] In contrast, a strong base like sodium hydroxide deprotonates 1,2,4-triazole to form the more potent triazolide anion. This anion preferentially attacks the more sterically hindered tertiary carbon of the epoxide, leading to the desired fluconazole product. The use of NaOH also leads to a significantly faster reaction, typically completing within 2-3 hours.[7]

  • Stoichiometry: A molar excess of both 1,2,4-triazole and sodium hydroxide relative to the epoxide intermediate is crucial.[7] This ensures a high concentration of the nucleophile, driving the reaction to completion and suppressing potential side reactions.

Synthesis Workflow: Conversion to Fluconazole

cluster_1 Step 2a: Epoxidation (Corey-Chaykovsky) cluster_2 Step 2b: Epoxide Ring-Opening K1 Start: Ketone Intermediate R1 Reagents: - Trimethylsulfoxonium Iodide (TMSI) - Sodium Hydroxide (aq) - Phase-Transfer Catalyst (TBAB) K1->R1 React with S1 Solvent System: Toluene / Water R1->S1 In P1 Process: Heat at 60-65°C for ~7 hours S1->P1 Undergo I1 Intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole P1->I1 To form I2 Start: Epoxide Intermediate R2 Reagents: - 1,2,4-Triazole - Sodium Hydroxide I2->R2 React with S2 Solvent: N,N-Dimethylformamide (DMF) R2->S2 In P2 Process: Heat at 60-65°C for 2-3 hours S2->P2 Undergo W2 Work-up & Purification: - Water quench - Extraction (DCM/Toluene) - Crystallization P2->W2 After completion F2 Final Product: Fluconazole W2->F2 To yield

Caption: Workflow for the conversion of the ketone to fluconazole.

Protocol 2: Two-Step Conversion of Ketone Intermediate to Fluconazole

This protocol synthesizes information from multiple optimized industrial processes.[5][7]

Part A: Epoxidation

  • Reaction Setup: Charge the ketone intermediate (1.0 eq), trimethylsulfoxonium iodide (1.25-1.5 eq), and a phase-transfer catalyst (e.g., TBAB, ~0.05 eq) into a flask containing toluene.

  • Base Addition: Add a 20-50% aqueous solution of sodium hydroxide (excess) to the mixture.

  • Reaction: Heat the biphasic mixture to 60-65°C and stir vigorously for approximately 7 hours, monitoring by TLC.

  • Isolation of Epoxide: After completion, cool the mixture, dilute with water, and separate the organic layer. Wash the toluene layer with water, dry over sodium sulfate, and concentrate under vacuum to yield the crude epoxide intermediate, which is often an oil that solidifies on standing. This crude product is typically of sufficient purity (≥94%) to proceed to the next step without further purification.[7]

Part B: Ring-Opening to Fluconazole

  • Reaction Setup: Dissolve the crude epoxide intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1,2,4-triazole (1.5-2.0 eq) and powdered sodium hydroxide (1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture to 60-65°C and maintain for 2-3 hours. The reaction is typically rapid under these conditions.

  • Work-up: Cool the reaction mass and distill off the DMF under vacuum. Add water to the residue and extract the product into an organic solvent like dichloromethane or toluene.[7]

  • Purification: Wash the organic layer with water. Concentrate the solvent to obtain crude fluconazole. The final purification is achieved by crystallization from a suitable solvent, such as water or toluene, to yield pure fluconazole.[7]

StepKey ReagentsSolvent(s)Temp (°C)Time (h)Typical Yield (%)
Ketone Synthesis 2-Chloro-1-(2,4-difluorophenyl)ethanone, 1,2,4-TriazoleTolueneReflux24~80
Epoxidation Ketone Intermediate, TMSI, NaOH, PTCToluene / Water60-657~85 (crude)
Ring-Opening Epoxide Intermediate, 1,2,4-Triazole, NaOHDMF60-652-3~70 (crude)

Yields are approximate and can vary based on specific conditions and scale.[5][7]

Conclusion

The synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone represents a critical juncture in the manufacturing pathway of fluconazole. It serves as a robust and versatile platform, enabling the sequential and controlled installation of the key structural motifs required for antifungal activity. The subsequent Corey-Chaykovsky epoxidation and base-catalyzed ring-opening are elegant transformations that efficiently build the final propan-2-ol backbone. Understanding the mechanistic details and the rationale behind the specific reaction conditions—from catalyst choice to the critical role of base strength in the final step—is essential for optimizing the synthesis, maximizing yield, and minimizing impurities. These protocols and insights provide a solid foundation for researchers and drug development professionals working on the synthesis of fluconazole and related azole antifungal agents.

References

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (n.d.). Quick Company. Retrieved from [Link]

  • Khabnadideh, S., et al. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. Retrieved from [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF. (n.d.). Google Patents.
  • Process for preparing fluconazole as antifungal medicine. (n.d.). Google Patents.
  • Al-Ghorbani, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Retrieved from [Link]

  • An improved process for the preparation of fluconazole. (n.d.). Indian Patents. Retrieved from [Link]

  • Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone. (n.d.). Google Patents.
  • Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole. (n.d.). Google Patents.
  • Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate. (n.d.). Google Patents.
  • Process for manufacturing fluconazole. (n.d.). Google Patents.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone. (n.d.). Ankleshwar Business Directory. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Answering the user's request. Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. This crucial synthetic intermediate, a precursor to potent antifungal agents like fluconazole, presents several challenges that can impact yield and purity.[1][2] This guide is structured in a question-and-answer format to directly address common issues encountered during its synthesis via the nucleophilic substitution of a 2-halo-4'-fluoroacetophenone with 1,2,4-triazole.

General Synthesis Overview & Workflow

The most common and direct route involves the N-alkylation of 1,2,4-triazole with an electrophilic partner, typically 2-bromo- or 2-chloro-4'-fluoroacetophenone, in the presence of a base and a suitable solvent. The primary challenge is controlling the regioselectivity of the alkylation on the triazole ring.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification P1 Prepare solution of 1,2,4-triazole in DMF R2 Slowly add triazole solution to base P1->R2 P2 Prepare suspension of base (e.g., NaH) in DMF R1 Cool base suspension to 0°C (273 K) P2->R1 R1->R2 R3 Stir for 30 min (Deprotonation) R2->R3 R4 Add 2-halo-4'-fluoro- acetophenone solution R3->R4 R5 React at room temp for 2-4 hours R4->R5 W1 Quench reaction in ice-water R5->W1 W2 Adjust pH and filter or extract W1->W2 W3 Recrystallize from suitable solvent (e.g., Ethanol) W2->W3 W4 Dry to obtain pure product W3->W4

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Poor Reaction Yield

Q1: My overall yield is consistently low (<60%). What are the most critical parameters I should investigate first?

A1: Consistently low yields are often traced back to foundational issues with reagents and reaction conditions.

  • Moisture Control: The reaction is highly sensitive to water. The primary base used, sodium hydride (NaH), reacts violently with water, becoming deactivated. Ensure your dimethylformamide (DMF) is anhydrous and that all glassware is thoroughly dried before use.

  • Reagent Purity & Activity:

    • Sodium Hydride (NaH): Use NaH from a freshly opened container or a previously well-sealed one. A common source of failure is using old NaH that has oxidized. Typically, a 60% dispersion in mineral oil is used; ensure you account for this when calculating molar equivalents.

    • Starting Materials: Verify the purity of your 1,2,4-triazole and 2-halo-4'-fluoroacetophenone. Impurities in the electrophile can lead to unwanted side reactions.[3][4]

  • Inefficient Deprotonation: 1,2,4-triazole must be fully deprotonated by the base to form the nucleophilic triazolide anion. Ensure you are using a sufficient molar excess of the base (typically 1.1 to 1.3 equivalents relative to the triazole) and allowing adequate time for this step (at least 30 minutes) before adding the electrophile.[2]

Q2: How does my choice of base and solvent impact the reaction?

A2: The base and solvent system is critical not only for the reaction rate but also for the regioselectivity, which directly impacts the yield of the desired isomer.

The reaction requires a base strong enough to deprotonate 1,2,4-triazole (pKa ≈ 10). The solvent must be polar and aprotic to dissolve the reagents and facilitate an Sₙ2 reaction mechanism.

ParameterRecommendedAlternativeRationale & Impact on Yield
Base Sodium Hydride (NaH) K₂CO₃, DBUNaH: A strong, non-nucleophilic base that irreversibly deprotonates the triazole, driving the reaction forward.[2][5] K₂CO₃: A weaker, heterogeneous base that may require higher temperatures or longer reaction times.[6] DBU: An organic base known to favor the formation of the N-1 isomer, potentially improving the yield of the desired product.[7][8]
Solvent DMF (Dimethylformamide)Acetonitrile (CH₃CN), THFDMF: Excellent at solvating the triazolide anion and the electrophile.[2][9] Acetonitrile: A good alternative, though solubility of the triazole salt may be lower. THF: Less polar; may result in slower reaction rates.

Q3: What are the optimal temperature and reaction time?

A3: This reaction requires careful temperature management.

  • Addition Phase: The initial deprotonation of 1,2,4-triazole with NaH is exothermic. This step, along with the subsequent addition of the 2-halo-4'-fluoroacetophenone, should be performed at a reduced temperature (e.g., 0°C or 273 K in an ice bath) to control the reaction rate and prevent side reactions.[2]

  • Reaction Phase: After the additions are complete, the reaction is typically allowed to warm to room temperature and stirred for 2-4 hours.[2]

  • Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to the formation of degradation products, reducing the final yield. The reaction is generally complete when the starting acetophenone spot is no longer visible on the TLC plate.

Section 2: Impurity and Selectivity Issues

Q4: My NMR analysis shows my product is contaminated with a significant isomeric impurity. What is it and why does it form?

A4: The most common isomeric impurity is 1-(4-Fluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone , the N-4 alkylated product. 1,2,4-triazole exists in tautomeric forms and its corresponding anion has two nucleophilic nitrogen atoms (N-1 and N-4), both of which can attack the electrophile.[8][10]

Caption: N-1 vs. N-4 alkylation pathways of the triazolide anion.

Alkylation at N-1 is generally favored, often resulting in a product ratio of approximately 90:10 (N-1:N-4).[7] However, this ratio can be sensitive to the reaction conditions.

Q5: How can I improve the regioselectivity to maximize the yield of the desired N-1 isomer?

A5: While completely eliminating the N-4 isomer is difficult, its formation can be minimized:

  • Choice of Base: Using the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to provide excellent regioselectivity in favor of the N-1 isomer.[7][8]

  • Phase-Transfer Catalysis: In systems using a weaker base like potassium carbonate, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, n-Bu₄NBr) can improve the reaction rate and may influence selectivity by altering the nature of the triazole anion in the organic phase.[10]

  • Purification: If the N-4 isomer still forms, careful purification is necessary. Recrystallization is often effective, as the two isomers may have different solubilities. If not, silica gel column chromatography is the standard alternative.

Section 3: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues with your synthesis.

Troubleshooting Start Problem: Low Yield or Impure Product Check_Moisture Are all reagents (esp. DMF) and glassware anhydrous? Start->Check_Moisture Check_Base Is the base (NaH) fresh and active? Using >1.1 eq? Check_Moisture->Check_Base Yes Sol_Moisture Action: Use anhydrous solvent. Dry all glassware. Check_Moisture->Sol_Moisture No Check_Temp Was addition performed at 0°C? Is reaction monitored by TLC? Check_Base->Check_Temp Yes Sol_Base Action: Use fresh NaH. Verify molar equivalents. Check_Base->Sol_Base No Check_Purity Isomeric impurity (N-4) observed? Check_Temp->Check_Purity Yes Sol_Temp Action: Maintain temp control. Stop reaction upon completion. Check_Temp->Sol_Temp No Sol_Purity Action: Optimize purification (recrystallization/chromatography). Consider using DBU as the base. Check_Purity->Sol_Purity Yes Success Problem Resolved Check_Purity->Success No Sol_Moisture->Check_Base Sol_Base->Check_Temp Sol_Temp->Check_Purity Sol_Purity->Success

Caption: A step-by-step troubleshooting flowchart.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

  • 1,2,4-Triazole (8.28 g, 120 mmol)

  • Sodium Hydride (NaH), 60% dispersion in oil (4.8 g, 120 mmol)

  • 2-Chloro-1-(4-fluorophenyl)ethanone (15.48 g, 90 mmol)

  • Anhydrous Dimethylformamide (DMF, ~90 ml)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer and nitrogen inlet, suspend sodium hydride (4.8 g, 120 mmol) in anhydrous DMF (30 ml).

  • In a separate flask, dissolve 1,2,4-triazole (8.28 g, 120 mmol) in anhydrous DMF (30 ml).

  • Cool the sodium hydride suspension to 0°C (273 K) using an ice-water bath.

  • Slowly add the triazole solution dropwise to the cooled NaH suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.

  • Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (15.48 g, 90 mmol) in anhydrous DMF (30 ml).

  • Cool the reaction mixture back to 0°C and slowly add the 2-chloro-1-(4-fluorophenyl)ethanone solution dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours, monitoring its progress with TLC.

  • Upon completion, carefully pour the reaction mixture into 300 ml of ice-water.

  • Acidify the aqueous mixture with 1 M hydrochloric acid (approx. 50 ml).

  • Filter any solids and neutralize the filtrate to a pH of ~6 with sodium bicarbonate. A precipitate should form.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from ethanol to yield white crystals of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

References

  • Vertex AI Search. (n.d.). Fluconazole Synthesis: The Crucial Role of Trimethylsulfoxonium Iodide. Retrieved January 21, 2026.
  • Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • National Institutes of Health. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC. Retrieved January 21, 2026, from [Link]

  • Bulgarian Chemical Communications. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024). Flow synthesis of an advanced intermediate towards Fluconazole. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). Reaction of substituted triazole with alphabromo-4-fluoro-acetophenone?. Retrieved January 21, 2026, from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2007). (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Welcome to the technical support resource for the purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting guidance and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

Understanding the Compound and Its Challenges

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a crucial building block in the synthesis of various antifungal agents.[1][2] Its molecular structure, featuring a fluorophenyl ring, a ketone group, and a triazole moiety, presents a unique set of purification challenges. The polarity of the molecule, potential for side-product formation during synthesis, and the nature of common starting materials necessitate robust and well-designed purification strategies.

Commonly, this compound is synthesized via the reaction of a 2-halo-1-(4-fluorophenyl)ethanone with 1,2,4-triazole in the presence of a base.[1] Potential impurities can arise from unreacted starting materials, over-alkylation or di-substitution products, and regioisomers of the triazole addition.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a yellow oil or a sticky solid, not the expected off-white powder. What is the likely cause and how can I fix it?

Answer:

This is a common observation and typically points to the presence of residual solvent (like DMF, a common solvent for this synthesis) and unreacted starting materials or low-molecular-weight side products. The yellow coloration can also be indicative of impurities.

Troubleshooting Steps:

  • Initial Work-up: Ensure your initial aqueous work-up is thorough. After quenching the reaction, washing the organic layer with brine can help remove residual DMF. If the product is precipitated from an aqueous solution, ensure it is thoroughly washed with water to remove inorganic salts.[1]

  • Solvent Removal: After extraction, ensure the solvent is completely removed under reduced pressure. Heating gently (e.g., 40-50 °C) can aid in the removal of high-boiling solvents, but be cautious of potential degradation.

  • Trituration: If you have a sticky solid or oil, trituration is an effective first-pass purification step. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

    • Recommended Solvents for Trituration: Diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes are good starting points.

    • Procedure: Add the chosen solvent to your crude material and stir vigorously. The desired product should precipitate as a solid, while the impurities remain in the solvent. The solid can then be collected by filtration.

FAQ 2: After recrystallization, my yield is very low. How can I improve it?

Answer:

Low yield after recrystallization is often a result of suboptimal solvent selection or using an excessive amount of solvent. The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Troubleshooting Steps:

  • Solvent System Optimization: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Single Solvent Systems: Based on literature, ethanol is a viable solvent for the recrystallization of this compound.[1]

    • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or heptane) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover a second crop by concentrating the mother liquor (the remaining solvent) and allowing it to cool again. Note that this second crop may be of lower purity.

Table 1: Recommended Recrystallization Solvents

Solvent SystemRationale
EthanolThe compound is reported to be successfully recrystallized from ethanol.[1]
Ethyl Acetate/HexanesEthyl acetate is a good solvent for many organic compounds, while hexanes can act as an anti-solvent to induce crystallization.
Acetone/WaterAcetone can dissolve the compound, and the addition of water can decrease its solubility, promoting crystallization.
FAQ 3: I'm seeing multiple spots on my TLC plate, even after initial purification. What are the likely impurities and how do I remove them?

Answer:

Multiple spots on a TLC plate indicate the presence of impurities. The nature of these impurities will depend on the specific reaction conditions. Common culprits include:

  • Unreacted 2-halo-1-(4-fluorophenyl)ethanone: This is a common starting material.

  • Unreacted 1,2,4-triazole: Another starting material.

  • Regioisomers: 1,2,4-Triazole can potentially react through different nitrogen atoms, leading to isomeric products.

  • Di-substituted products: Where two triazole molecules have reacted with the halo-ketone.

Purification Strategy: Column Chromatography

For separating closely related impurities, column chromatography is the most effective method.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice for this compound.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

    • TLC Optimization: Before running the column, optimize the eluent system using TLC. The ideal eluent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from the impurity spots.

    • Recommended Eluent Systems: Start with a 1:1 mixture of hexanes and ethyl acetate and adjust the ratio as needed. Increasing the proportion of ethyl acetate will increase the polarity and move the spots further up the plate.

  • Column Packing: Properly packing the column is crucial to avoid cracking or channeling of the stationary phase. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column. Alternatively, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution and Fraction Collection: Begin eluting with the optimized solvent system, collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (Yellow Oil/Sticky Solid) Workup Aqueous Work-up (Brine Wash) Crude->Workup Trituration Trituration (e.g., Diethyl Ether) Workup->Trituration Filtration1 Filtration Trituration->Filtration1 Solid1 Solid Product Filtration1->Solid1 Liquor1 Impurity-Rich Liquor Filtration1->Liquor1 Recrystallization Recrystallization (e.g., Ethanol) Solid1->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexanes:EtOAc) Solid1->ColumnChromatography Alternative Filtration2 Filtration Recrystallization->Filtration2 PureSolid Pure Crystalline Product Filtration2->PureSolid MotherLiquor Mother Liquor Filtration2->MotherLiquor PureFractions Combine Pure Fractions ColumnChromatography->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval SolventRemoval->PureSolid

Caption: A typical purification workflow for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

FAQ 4: How can I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and verify the structure of the final compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point range is indicative of high purity. Literature values can be used for comparison, though they may vary slightly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation. The proton and carbon NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming its identity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A method using a C18 reversed-phase column with a mobile phase of acetonitrile and water is a good starting point. A single, sharp peak indicates high purity.

Decision Tree for Purity Assessment and Further Action

PurityAssessment Start Purified Product Obtained TLC Run TLC Analysis Start->TLC SingleSpot Single Spot? TLC->SingleSpot MultipleSpots Multiple Spots SingleSpot->MultipleSpots No NMR_MS Confirm Structure with ¹H NMR, ¹³C NMR, and MS SingleSpot->NMR_MS Yes Repurify Re-purify (Recrystallization or Chromatography) MultipleSpots->Repurify StructureCorrect Structure Correct? NMR_MS->StructureCorrect StructureIncorrect Structure Incorrect StructureCorrect->StructureIncorrect No HPLC Assess Purity with HPLC StructureCorrect->HPLC Yes Reassess Re-evaluate Synthesis StructureIncorrect->Reassess PurityHigh Purity >98%? HPLC->PurityHigh PurityLow Purity <98% PurityHigh->PurityLow No Proceed Proceed to Next Step PurityHigh->Proceed Yes PurityLow->Repurify

Caption: A decision-making flowchart for assessing the purity and identity of the final product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420476, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]

  • Yuan, L., Tao, X., Chen, J., & Wang, J. (2008). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o317. Retrieved from [Link]

  • Tao, X., Yuan, L., Zhang, X.-Q., Jing, C., & Wang, J.-T. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1330–o1331. Retrieved from [Link]

  • Yuan, L., Tao, X., Chen, J., & Wang, J. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3169. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of 1,2,4-triazole derivatives

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.

I. FAQs: Understanding the Fundamentals

Q1: What are the most common classical methods for synthesizing 1,2,4-triazoles, and what are their primary limitations?

A1: Two of the most established methods for 1,2,4-triazole synthesis are the Pellizzari reaction and the Einhorn-Brunner reaction.

  • Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide at high temperatures.[1] While effective, it often requires harsh conditions, leading to long reaction times and sometimes low yields.[2] A significant drawback, especially when using different acyl groups on the amide and acylhydrazide, is the lack of regioselectivity, resulting in a mixture of isomeric products.[2][3]

  • Einhorn-Brunner Reaction: This reaction utilizes the condensation of an imide with an alkyl hydrazine, also typically under acidic conditions and with heating.[3] Similar to the Pellizzari reaction, it can produce a mixture of regioisomers if the imide is unsymmetrical.[3]

The primary limitations of both methods are the high temperatures required, which can lead to thermal degradation of starting materials and products, and the formation of side products, complicating purification.[2][4]

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is dedicated to identifying and resolving common side reactions that can occur during the synthesis of 1,2,4-triazole derivatives.

A. Formation of Isomeric Byproducts in Unsymmetrical Syntheses

Q2: I am attempting an unsymmetrical Pellizzari/Einhorn-Brunner reaction and obtaining a mixture of 1,2,4-triazole isomers. How can I control the regioselectivity?

A2: The formation of isomeric mixtures is a well-documented challenge in unsymmetrical 1,2,4-triazole syntheses.[2][3] This occurs due to competing reaction pathways. In the Pellizzari reaction, an "interchange of acyl groups" can happen at elevated temperatures, leading to symmetrical side products.[2] In the Einhorn-Brunner reaction, the regioselectivity is influenced by the electronic nature of the acyl groups on the imide.[5]

Causality and Mitigation Strategies:

Probable Cause Underlying Mechanism Recommended Solution
High Reaction Temperature Promotes acyl exchange between the amide and acylhydrazide (Pellizzari) or allows for less selective nucleophilic attack (Einhorn-Brunner).[2]Optimize the reaction temperature to the minimum required for product formation. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.
Prolonged Reaction Time Increases the likelihood of equilibrium-driven side reactions and acyl scrambling.Consider using microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and often leads to cleaner product profiles and improved yields.[2][6]
Substrate Electronics (Einhorn-Brunner) The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide.[5]To favor a specific isomer, design the unsymmetrical imide such that one acyl group is significantly more electron-withdrawing than the other. The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole.[5]

Experimental Protocol: Microwave-Assisted Pellizzari Reaction

This protocol provides a general guideline for a more controlled synthesis that can minimize side product formation.

  • In a microwave-safe reaction vessel, combine the amide (1.0 eq), acylhydrazide (1.0 eq), and a high-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether). If the reaction can be run neat, the solvent can be omitted.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 150-200 °C and the reaction time to 15-60 minutes. These parameters should be optimized for your specific substrates.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can then be purified by recrystallization or column chromatography.

B. Formation of 1,3,4-Oxadiazole Byproducts

Q3: My reaction is yielding a significant amount of a 1,3,4-oxadiazole byproduct instead of the desired 1,2,4-triazole. What is causing this and how can it be prevented?

A3: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly in syntheses that proceed through an acylamidrazone intermediate, which can cyclize in two different ways.[7]

Causality and Mitigation Strategies:

The key to preventing 1,3,4-oxadiazole formation is to favor the intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety over the competing cyclization involving the oxygen atom.

G

Caption: Troubleshooting workflow for minimizing 1,3,4-oxadiazole formation.

Probable Cause Underlying Mechanism Recommended Solution
Harsh Dehydrating Conditions Strong dehydrating agents (e.g., concentrated sulfuric acid, phosphorus pentoxide) can promote the elimination of ammonia or an amine, favoring the formation of the more thermodynamically stable oxadiazole ring.[8]Use milder dehydrating conditions. In some cases, the cyclization can be achieved by simply heating in a high-boiling point solvent, where the water produced is removed by distillation.
Strongly Acidic Catalysts Protic acids can protonate the nitrogen atoms of the acylamidrazone intermediate, which can favor the cyclization pathway leading to the oxadiazole.If a catalyst is necessary, consider using a Lewis acid or a milder protic acid. Alternatively, some syntheses can be promoted by a base.
High Temperatures Extremely high temperatures can favor the formation of the thermodynamically more stable oxadiazole over the kinetically favored triazole in some cases.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing oxadiazole formation.
C. Thermal Degradation and Maillard-type Reactions

Q4: My reaction mixture turns dark brown or black at high temperatures, and I am getting a complex mixture of products. What is happening?

A4: The darkening of the reaction mixture, especially at the high temperatures often employed in classical 1,2,4-triazole syntheses, is indicative of thermal degradation of the starting materials or the product.[4] In some cases, particularly when residual sugars or aldehydes are present as impurities, Maillard-type reactions can also contribute to the formation of colored byproducts.[9][10]

Causality and Mitigation Strategies:

Probable Cause Underlying Mechanism Recommended Solution
Thermal Decomposition The high temperatures required for cyclization can also lead to the breakdown of the starting materials and the 1,2,4-triazole product itself, which can be thermally labile depending on the substituents.[11][12]The most effective solution is to lower the reaction temperature. This can often be achieved by using microwave-assisted synthesis, which can drive the reaction to completion at lower bulk temperatures and in shorter times.
Maillard-type Reactions These are complex reactions between amino groups (present in hydrazines and amides) and carbonyl compounds (which can be present as impurities or formed during the reaction) that lead to the formation of brown nitrogenous polymers called melanoidins.[9][10]Ensure the purity of your starting materials. Remove any residual aldehydes or reducing sugars. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions that can contribute to color formation.

G

Caption: Competing reaction pathways at elevated temperatures.

III. Purification Strategies

Q5: I have a complex mixture containing my desired 1,2,4-triazole and several byproducts. What is the best way to purify my compound?

A5: The purification of 1,2,4-triazole derivatives from a complex reaction mixture often requires a multi-step approach.

  • Initial Work-up: Begin with a standard aqueous work-up to remove any water-soluble impurities and inorganic salts. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will provide the crude product.

  • Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and the byproducts. A gradient elution (gradually increasing the polarity of the eluent) is often necessary for complex mixtures.

    • Stationary Phase: Silica gel is the most commonly used stationary phase. For very polar compounds, alumina or reverse-phase silica may be more effective.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent is critical and should be determined experimentally.

  • Characterization: After purification, it is essential to confirm the identity and purity of your 1,2,4-triazole derivative using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

IV. References

  • Journal of Chemical Education and Research, Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation, [Link]

  • MDPI, Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications, [Link]

  • National Center for Biotechnology Information, Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene, [Link]

  • ACS Publications, Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials | The Journal of Physical Chemistry A, [Link]

  • MDPI, Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene, [Link]

  • ResearchGate, Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives, [Link]

  • RSC Publishing, Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives, [Link]

  • SciSpace, Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review, [Link]

  • Wikipedia, Einhorn–Brunner reaction, [Link]

  • MDPI, Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture, [Link]

  • International Journal of Trend in Scientific Research and Development, Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave, [Link]

  • Wikipedia, Maillard reaction, [Link]

  • Wiley Online Library, Einhorn-Brunner Reaction, [Link]

  • SciSpace, A review on methods of synthesis of 1,2,4-triazole derivatives, [Link]

  • Wikipedia, Pellizzari reaction, [Link]

  • National Center for Biotechnology Information, Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review, [Link]

  • Frontiers, Synthesis methods of 1,2,3-/1,2,4-triazoles: A review, [Link]

  • National Center for Biotechnology Information, Synthesis methods of 1,2,3-/1,2,4-triazoles: A review, [Link]

  • Organic Chemistry Portal, Synthesis of 1H-1,2,4-triazoles, [Link]

  • Hindawi, Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition, [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Welcome to the technical support center for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation with this compound. As a key intermediate in the synthesis of various antifungal agents, understanding and overcoming its solubility limitations is critical for successful research and development.

Introduction: Understanding the Challenge

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, like many azole-containing compounds, often exhibits poor aqueous solubility. This characteristic can present significant hurdles in various experimental settings, from biological assays to formulation development. This guide provides a structured approach to systematically address these challenges, offering both theoretical insights and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure, which contains a relatively nonpolar fluorophenyl ring and a triazole moiety. While the nitrogen atoms in the triazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule hinders its dissolution in water.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: For initial stock solution preparation, it is advisable to start with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For subsequent dilutions into aqueous media, the use of co-solvents will likely be necessary. A related compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is known to be soluble in methanol, suggesting that short-chain alcohols are also good starting points.

Q3: How can I determine the solubility of the compound in my specific solvent system?

A3: A straightforward method is to perform a simple saturation experiment followed by quantification. This involves adding an excess of the compound to your solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol for this is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides: A Practical Approach to Solubility Enhancement

This section provides detailed troubleshooting guides with step-by-step protocols to address solubility issues. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of the experimental system to various excipients.

Issue 1: Difficulty in Preparing Aqueous Working Solutions from a DMSO Stock

This is a common scenario where the compound precipitates upon dilution of a concentrated DMSO stock into an aqueous buffer.

Underlying Cause: The dramatic change in solvent polarity upon dilution reduces the solubility of the compound below its working concentration.

Solution Workflow:

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Analytical Quantification

Accurate determination of solubility requires a reliable method to quantify the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose. [1][2]

Protocol 4: Quantification by HPLC-UV

Objective: To develop a simple HPLC-UV method for the quantification of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is often effective for azole compounds.

  • Detection Wavelength: Based on the structure, a wavelength in the range of 220-280 nm should be appropriate. A UV scan of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). A similar triazole derivative has a λmax of 280 nm in ethanol. [3]5. Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analyze the samples from your solubility experiments and determine their concentrations using the calibration curve.

References

  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Liu Research Group. (n.d.). 1H-1,2,4-Triazole: An Effective Solvent for Proton-Conducting Electrolytes.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ChemicalBook. (n.d.). 1,2,4-Triazole CAS#: 288-88-0.
  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.
  • Gomez-Lopez, A., et al. (2018). Simultaneous quantification of systemic azoles and their major metabolites in human serum by HPLC/PDA: role of azole metabolic rate. Diagnostic Microbiology and Infectious Disease, 92(1), 78-83.
  • Phalke, P. L., et al. (2019). An Overview: Analytical Methods of Estimation of Azoles as Antifungal Agents. International Journal of Pharmaceutical Sciences and Research, 10(3), 1000-1008.
  • Al-Zoubi, N., et al. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 6(10), 4345-4352.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • MDPI. (2023). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. MDPI.
  • National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
  • Matilda. (n.d.). Simultaneous quantification of systemic azoles and their major metabolites in human serum by HPLC/PDA: role of azole metabolic rate.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.
  • National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • PubMed. (n.d.). Sugars as solid dispersion carrier to improve solubility and dissolution of the BCS class II drug: clotrimazole.
  • ResearchGate. (n.d.). enhancing fluconazole solubility and bioavailability through solid dispersion techniques: evaluation of polyethylene glycol 6000 and sodium carboxymethylcellulose systems using fiber optics.
  • Sonawane, R. O. (n.d.). Soluplus is a polymeric carrier which increased the solubility bioavailability, dissolution of various dosage form:- An overview.
  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate.
  • Taylor & Francis Online. (n.d.). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions.
  • ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations.
  • PubMed. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • Zayats, M. O., et al. (2022). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone). Pharmaceutical Journal of Ukraine, (3), 49-56.
  • National Institutes of Health. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%.

Sources

Troubleshooting

Optimizing reaction conditions for synthesizing triazole compounds

Welcome to the technical support center for the synthesis of 1,2,3-triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3-triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the robust and versatile Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] Here, we delve into the practical aspects of optimizing your reaction conditions, troubleshooting common issues, and providing a foundational understanding of the "why" behind the experimental choices. Our goal is to empower you with the expertise to achieve high-yielding, clean, and reproducible results.

Section 1: Troubleshooting Guide for Triazole Synthesis

The CuAAC reaction is renowned for its reliability, but like any chemical transformation, it can present challenges. This section addresses the most frequently encountered problems in a direct question-and-answer format, providing both the probable causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[4][5]• In-situ Reduction: The most common and effective method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[6][7] Always use a freshly prepared solution of sodium ascorbate, as it degrades in solution.[8] • Degas Solvents: To minimize oxidation, thoroughly degas your solvents (especially water) by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. • Use a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can chelate and protect the Cu(I) ion from oxidation and disproportionation, significantly improving reaction rates and yields, especially in aqueous and bioconjugation reactions.[4][6][7][9]
2. Poor Substrate Solubility: If your azide or alkyne is not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.• Solvent Screening: Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF.[7] Screen different solvent mixtures to find the optimal one for your specific substrates. • Co-solvents: For hydrophobic substrates, increasing the proportion of the organic co-solvent can enhance solubility and reaction efficiency.
3. Inhibitors Present: Certain functional groups can interfere with the catalyst. For instance, thiols can strongly coordinate to copper, poisoning the catalyst.[6][10]• Protecting Groups: If your substrate contains interfering functional groups, consider using appropriate protecting groups. • Excess Catalyst/Ligand: In some cases, using a slight excess of the copper catalyst and ligand can overcome inhibition by sacrificial binding.[10]
Formation of Side Products 1. Alkyne Homocoupling (Glaser Coupling): The oxidative coupling of the terminal alkyne to form a diyne is a common side reaction, especially in the presence of oxygen and insufficient reducing agent.[6] This is often observed as a precipitate.• Maintain Reducing Conditions: Ensure a slight excess of sodium ascorbate is present throughout the reaction to maintain the copper in its +1 oxidation state and prevent oxidative coupling.[1] • Proper Reagent Addition Order: A recommended practice is to mix the azide, alkyne, and the copper/ligand solution before adding the sodium ascorbate to initiate the reaction.[5]
2. Formation of 1,5-Regioisomer: While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions, particularly at elevated temperatures.[1][7]• Temperature Control: Most CuAAC reactions proceed efficiently at room temperature.[1] Avoid unnecessarily high temperatures, which can lead to the uncatalyzed thermal cycloaddition that produces a mixture of regioisomers.[2][7] • Alternative Catalysts: For specific synthesis of the 1,5-regioisomer, a ruthenium-based catalyst (RuAAC) is the method of choice.[1][6][7]
Difficulty in Product Purification 1. Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications, particularly in biological systems.• Chelating Agents: After the reaction is complete, wash the reaction mixture with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or use a copper-scavenging resin to remove residual copper.[10] • Ammonia Wash: Washing with a dilute aqueous ammonia solution can also help remove copper salts.
2. Excess Reagents or Byproducts: Unreacted starting materials or byproducts from the reducing agent can complicate purification.• Stoichiometry Control: Use a stoichiometry close to 1:1 for the azide and alkyne. A slight excess (1.1-1.2 equivalents) of one reagent can be used to drive the reaction to completion if the other is more valuable. • Simple Workup: In many cases, the triazole product is significantly less polar than the starting materials. Purification can often be achieved by simple extraction or precipitation. If the product precipitates from the reaction mixture, it can often be isolated by simple filtration.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst and sodium ascorbate?

A1: Typically, the copper catalyst (from a Cu(II) source like CuSO₄) is used in catalytic amounts, ranging from 1 to 5 mol%.[11] For bioconjugation or reactions with sensitive substrates, lower concentrations (as low as 50-250 µM) are often employed.[9] Sodium ascorbate is generally used in slight excess relative to the copper catalyst, often around 5 mol% or in a 5:1 ratio to copper, to ensure a reducing environment is maintained throughout the reaction.[4][9] However, the optimal amounts can be substrate-dependent, and it is advisable to perform a small-scale optimization if yields are low.

Q2: How do I choose the right solvent for my CuAAC reaction?

A2: The choice of solvent is critical and depends on the solubility of your substrates. The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents.[7]

  • Aqueous Mixtures: For many applications, particularly in bioconjugation, mixtures of water and a miscible organic solvent like tert-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or methanol are ideal.[1][7] Water has been shown to accelerate the reaction rate in some cases.[1]

  • Organic Solvents: For substrates that are not soluble in aqueous media, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene can be used, often with a copper(I) source like CuI or CuBr and a suitable ligand.[6][12]

  • Neat Conditions: Some reactions can even be run without a solvent ("neat"), which can lead to very high reaction rates.[13]

Q3: Is it always necessary to use a ligand with the copper catalyst?

A3: While not strictly necessary for all reactions, using a ligand is highly recommended. Ligands serve two primary functions:

  • Stabilization: They stabilize the catalytically active Cu(I) oxidation state, preventing oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[6][11]

  • Acceleration: They accelerate the reaction rate, which is particularly crucial when working with dilute concentrations of reactants, as is common in bioconjugation.[6][9] Tris(triazolyl)amine ligands like TBTA and its water-soluble derivatives (e.g., THPTA) are among the most effective and commonly used.[4][7]

Q4: My reaction is very slow. What can I do to speed it up?

A4: Several factors can be adjusted to increase the reaction rate:

  • Increase Concentration: If possible, increasing the concentration of the reactants will increase the rate according to standard chemical kinetics.

  • Add a Ligand: If you are not already using one, adding an accelerating ligand like THPTA can dramatically increase the reaction speed.[6]

  • Temperature: While room temperature is often sufficient, gentle heating (e.g., to 40-60°C) can increase the rate.[2] However, be cautious of higher temperatures, which can promote the uncatalyzed reaction and lead to a loss of regioselectivity.[2]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times, often to just a few minutes, while maintaining high yields.[14][15]

Section 3: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a standard CuAAC reaction and a visual representation of the catalytic cycle.

Standard Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole. It should be optimized for specific substrates.

Reagents & Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.10 eq, 10 mol%)

  • Solvent (e.g., 1:1 mixture of deionized water and t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a clean reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 H₂O:t-BuOH) to a concentration of approximately 0.1 M.

  • Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the reaction mixture, add the Copper(II) Sulfate Pentahydrate (0.05 eq). If using a ligand, it should be pre-mixed with the copper sulfate before addition.

  • Initiation: Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized, degassed water). Add the required volume (0.10 eq) to the reaction mixture dropwise while stirring. A color change may be observed.

  • Reaction: Seal the vessel and stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1-12 hours.

  • Workup & Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • To remove residual copper, wash the organic layer with a saturated aqueous solution of EDTA or ammonium chloride.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography, recrystallization, or precipitation as needed.[16]

Catalytic Cycle of CuAAC

The diagram below illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The cycle begins with the coordination of the Cu(I) catalyst to the alkyne, followed by deprotonation to form a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring which then collapses to the stable triazole product, regenerating the Cu(I) catalyst.[1][6]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Catalyst Cu_Alkyne π-Complex CuI->Cu_Alkyne + Alkyne (R-C≡CH) Cu_Acetylide Copper Acetylide Cu_Alkyne->Cu_Acetylide - H+ Cu_Azide_Complex Azide Complex Cu_Acetylide->Cu_Azide_Complex + Azide (R'-N3) Metallacycle Six-membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ - Triazole Product CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate caption Figure 1. Catalytic cycle of the CuAAC reaction.

Caption: Figure 1. Catalytic cycle of the CuAAC reaction.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2013). Synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole by temperature regulation. Frontiers in Chemistry. Retrieved from [Link]

  • Joy, J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Retrieved from [Link]

  • Huisgen, R. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from [Link]

  • Borah, P. J., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Retrieved from [Link]

  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Retrieved from [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2017). MDPI. Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. (n.d.). Fürth lab. Retrieved from [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

Stability testing of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone under different conditions

Technical Support Center: Stability Testing of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone Welcome to the technical support center for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Welcome to the technical support center for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a key intermediate in the synthesis of various antifungal agents.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound under various conditions.

The 1,2,4-triazole ring is a critical structural feature in many compounds with a wide range of therapeutic applications.[2] The stability of this heterocyclic ring system is generally attributed to its aromaticity.[2] However, the overall stability of a molecule like 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone can be influenced by various functional groups and environmental factors. This guide will delve into the practical aspects of conducting forced degradation studies to understand its intrinsic stability, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the stability testing of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

Q1: What are the expected degradation pathways for this compound under hydrolytic conditions (acidic and basic)?

A1: Based on the structure, the primary site susceptible to hydrolysis is the ketone functional group. Under strong acidic or basic conditions, cleavage of the bond between the carbonyl carbon and the adjacent methylene group could occur, although the 1,2,4-triazole ring itself is generally stable in aqueous solutions at pH 5, 7, and 9.[6] However, extreme pH and elevated temperatures may promote degradation. A study on the degradation of organophosphates was promoted by the anionic form of 1,2,4-triazole at pH > 8.5, suggesting the triazole ring can participate in reactions under certain conditions.[7]

Q2: How susceptible is 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone to oxidative degradation?

A2: The molecule does not contain functional groups that are highly susceptible to oxidation, such as aldehydes or phenols. However, forced degradation studies using strong oxidizing agents like hydrogen peroxide are necessary to confirm its stability. Radical-mediated oxidation has been identified as a major degradation pathway for some triazole antifungal drugs, especially in the solid state.[8] This process can be initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form hydroperoxides.[8]

Q3: What is the expected photostability of this compound?

A3: Compounds with aromatic rings and heteroatoms can absorb UV radiation, potentially leading to photodegradation. The 1H-1,2,4-triazole moiety itself does not undergo significant direct photolysis in sunlight.[6] However, the presence of the fluorophenyl group could influence its photolytic behavior. Therefore, photostability testing according to ICH Q1B guidelines is crucial to determine if the compound requires protection from light.

Q4: What are the likely thermal degradation products?

A4: The thermal stability of 1,2,4-triazole derivatives can vary depending on their substituents.[9][10][11][12] At elevated temperatures, decomposition may occur. The weakest bond is likely the N-N bond within the triazole ring, and its cleavage could initiate a cascade of reactions leading to various degradation products. Experimental studies have shown that triazole-thione derivatives can be significantly less stable to heat than their oxygenated counterparts.[9][11]

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for stability studies. Below are some common issues encountered during the analysis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and their solutions.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Use a high-purity, end-capped silica column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4). - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution as it can affect column lifetime).[13]
Inconsistent Retention Times - Fluctuations in column temperature.[14] - Changes in mobile phase composition due to evaporation or improper mixing. - Column degradation.- Use a column oven to maintain a constant temperature.[14] - Keep mobile phase reservoirs covered and ensure proper pump performance. - Use a guard column and ensure the mobile phase pH is within the column's recommended range.
Ghost Peaks - Contaminants in the mobile phase or from the sample injection system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler method. - Run blank gradients to identify the source of contamination.
Poor Resolution Between Parent Peak and Degradants - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry.- Optimize the gradient slope and organic modifier concentration. - Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.

For more comprehensive HPLC troubleshooting, refer to established guides from suppliers like Sigma-Aldrich.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, in line with ICH guidelines.[3][4][5][15]

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent or mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

For each condition, a control sample (working solution stored at ambient temperature) should be analyzed alongside the stressed samples.

  • Acidic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Basic Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Neutral Condition:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 80°C for 24 hours.

    • Cool and dilute to a final volume of 10 mL with the mobile phase.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Place the solid drug substance in a controlled temperature oven at 105°C for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a working solution from the heat-stressed solid sample.

HPLC Analysis

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

Data Presentation

The results of the forced degradation studies can be summarized in the following table:

Stress Condition Reagent/Condition Time (hours) Temperature (°C) % Degradation Number of Degradants Major Degradant (RT)
Acid Hydrolysis 0.1 M HCl2480
Base Hydrolysis 0.1 M NaOH24RT
Neutral Hydrolysis Water2480
Oxidation 3% H₂O₂24RT
Photolytic ICH Q1B--
Thermal (Solid) -24105

RT = Retention Time

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Work Working Solution (100 µg/mL) Stock->Work Acid Acid Hydrolysis (0.1M HCl, 80°C) Work->Acid Base Base Hydrolysis (0.1M NaOH, RT) Work->Base Neutral Neutral Hydrolysis (Water, 80°C) Work->Neutral Oxidative Oxidation (3% H₂O₂, RT) Work->Oxidative Photo Photolytic (ICH Q1B) Work->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Photo->HPLC Thermal Thermal (Solid) (105°C) Thermal->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data G cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Parent 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazole-1-yl)ethanone Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation Parent->Oxidation [O] Photolysis Photolysis Parent->Photolysis Thermal Thermal Parent->Thermal Δ Prod_H Hydrolytic Products (e.g., Ketone cleavage) Hydrolysis->Prod_H Prod_O Oxidative Products (e.g., Hydroxylated species) Oxidation->Prod_O Prod_P Photolytic Products (e.g., Rearranged isomers) Photolysis->Prod_P Prod_T Thermal Products (e.g., Ring-opened fragments) Thermal->Prod_T

Caption: Potential degradation pathways for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.

References

  • Yuan, L., Wang, Y.-G., & Tao, J.-C. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3170. [Link]

  • U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 453-463. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4469-4478. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • de Oliveira, A. R. M., et al. (2021). Degradation of Organophosphates Promoted by 1,2,4-Triazole Anion: Exploring Scaffolds for Efficient Catalytic Systems. The Journal of Organic Chemistry, 86(6), 4659-4669. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

Sources

Troubleshooting

Minimizing impurity formation in the synthesis of voriconazole from triazole intermediates

A Guide to Minimizing Impurity Formation from Triazole Intermediates Introduction: Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious invasive fungal infections.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurity Formation from Triazole Intermediates

Introduction: Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious invasive fungal infections.[1][2] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, features two chiral centers, making its synthesis a complex process where stereochemical control and impurity management are paramount to ensure safety and efficacy.[1][3] This guide provides in-depth technical support for researchers and drug development professionals encountering challenges with impurity formation during the synthesis of voriconazole, focusing on practical, field-proven insights and troubleshooting strategies rooted in chemical principles.

Section 1: The Synthetic Landscape: Choosing the Right Path

The synthetic route chosen is the first critical control point in minimizing impurities. Two primary pathways have been reported for coupling the key triazole intermediate with the pyrimidine side chain.[1]

Q: We are starting our process development for voriconazole. Which synthetic route is recommended for better impurity control and diastereoselectivity?

A: The literature describes two main routes, often referred to as Route A and Route B, for the crucial condensation step.[1][2]

  • Route A involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at very low temperatures (-78°C), followed by reaction with the key triazole intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. This route is often problematic due to the harsh reaction conditions, the instability of the lithiated pyrimidine, and potential enolization of the ketone intermediate.[1] These factors contribute to low product conversion (~20%) and poor diastereoselectivity, yielding an approximate 1:1 mixture of the desired (2R,3S) and undesired diastereomers.[1][2]

  • Route B utilizes a Reformatsky-type reaction. The ketone intermediate is treated with a brominated pyrimidine derivative in the presence of activated zinc dust. This route is highly recommended as it offers significantly better product conversion (>60%) and superior diastereoselectivity.[1][2] The resulting mixture heavily favors the desired precursor to voriconazole over the unwanted diastereomer, simplifying downstream purification.[1]

Voriconazole Synthesis - Route B cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_intermediate2 Pyrimidine Side-Chain Synthesis cluster_coupling Core Coupling Reaction (Route B) cluster_final Final Steps 1_3_difluorobenzene 1,3-Difluorobenzene chloroacetyl_chloride Chloroacetyl Chloride phenacyl_chloride 2-Chloro-1-(2,4-difluorophenyl)ethanone chloroacetyl_chloride->phenacyl_chloride ketone_intermediate 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one (Key Ketone Intermediate) phenacyl_chloride->ketone_intermediate Reaction with 4-amino-4H-1,2,4-triazole & subsequent steps aminotriazole 4-Amino-4H-1,2,4-triazole aminotriazole->ketone_intermediate coupled_product Chloro-Voriconazole Intermediate (Mixture of Diastereomers) ketone_intermediate->coupled_product Reformatsky-type Reaction (Activated Zn, Pb catalyst) pyrimidine_start 4-Chloro-6-ethyl- 5-fluoropyrimidine brominated_pyrimidine 6-(1-Bromoethyl)-4-chloro- 5-fluoropyrimidine pyrimidine_start->brominated_pyrimidine Bromination brominated_pyrimidine->coupled_product dechlorination Catalytic Dechlorination coupled_product->dechlorination chiral_resolution Chiral Resolution (e.g., with CSA) dechlorination->chiral_resolution voriconazole Voriconazole (2R,3S) chiral_resolution->voriconazole Positional_Isomer_Formation cluster_input Starting Material cluster_reaction Friedel-Crafts Acylation cluster_output Ketone Intermediate Mixture start_material 1,3-Difluorobenzene (Desired) 1,2-Difluorobenzene (Impurity) 1,4-Difluorobenzene (Impurity) reaction_step Reaction with Chloroacetyl Chloride + AlCl3 start_material:main->reaction_step start_material:imp1->reaction_step start_material:imp2->reaction_step ketone_products Desired 2,4-Difluorophenacyl Intermediate Positional Isomer Intermediates reaction_step->ketone_products:main Leads to Voriconazole reaction_step->ketone_products:imp Leads to Positional Impurities Impurity_Investigation_Workflow detect 1. Detect Unknown Peak in RP-HPLC characterize 2. Preliminary Characterization (RRT, UV Spectrum) detect->characterize isolate 3. Isolate Impurity (Prep-HPLC or SFC) characterize->isolate If > ICH Threshold identify 4. Structure Elucidation (MS, NMR) isolate->identify synthesize 6. Synthesize Reference Standard identify->synthesize control 7. Implement Process Control (Modify reaction, add purification step) identify->control Based on origin quantify 5. Develop & Validate Quantification Method monitor 8. Routine Monitoring in QC quantify->monitor synthesize->quantify Use as standard control->monitor

Sources

Optimization

Enhancing the biological activity of 1,2,4-triazole derivatives through structural modification

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide practical, field-proven insights and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common experimental hurdles and systematically enhance the biological activity of your compounds. Drawing from established literature and extensive synthetic experience, this center offers a dynamic question-and-answer format to directly address the challenges you face in the lab.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent obstacles encountered during the synthesis, purification, and testing of 1,2,4-triazole derivatives. Each question is followed by a detailed explanation of the underlying principles and actionable solutions.

Issue 1: Poor Aqueous Solubility of Novel Derivatives

Question: My newly synthesized 1,2,4-triazole derivative shows promising initial characterization, but it has extremely low solubility in aqueous buffers required for my biological assays. How can I address this without completely redesigning the core scaffold?

Answer: Poor aqueous solubility is a classic challenge in drug discovery, often hindering the progression of otherwise promising candidates. For 1,2,4-triazole derivatives, which can be quite hydrophobic depending on their substituents, this is a common first hurdle. The core of the issue lies in an unfavorable balance between the compound's lipophilicity and its ability to form energetically favorable interactions with water molecules.

Immediate Troubleshooting Steps (Formulation-Based):

  • Co-solvent Systems: Before undertaking further synthesis, attempt to formulate the compound. Dimethyl sulfoxide (DMSO) is the most common co-solvent, but it's crucial to determine the maximum tolerable concentration for your specific assay, as many cell lines are sensitive to DMSO levels above 0.5-1%.[1]

  • pH Adjustment: The 1,2,4-triazole ring contains nitrogen atoms that can be weakly basic.[1] Altering the pH of your assay buffer to a more acidic range might protonate the ring, forming a more soluble salt. A preliminary pH-solubility profile experiment is highly recommended to identify the optimal pH range.[1][2]

  • Solubilizing Excipients: If simple formulation changes are insufficient, consider using excipients.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic parts of your compound, forming inclusion complexes with enhanced aqueous solubility.[1]

    • Surfactants: Non-ionic surfactants such as Tween 80 can form micelles that solubilize lipophilic compounds.[1]

Rational Structural Modification Strategies:

If formulation fails, targeted structural modifications are necessary. The goal is to introduce polar functional groups that can act as hydrogen bond donors or acceptors, increasing the molecule's affinity for water.

  • Strategy A: Introduce Polar Moieties: The most direct approach is to append polar groups to peripheral positions of your molecule.

    • Morpholine/Piperazine Rings: These are excellent choices. The nitrogen and oxygen atoms can engage in hydrogen bonding. For instance, incorporating a morpholine moiety has been shown to improve the physicochemical properties of triazole derivatives.[3]

    • Hydroxyl (-OH) or Amino (-NH2) Groups: Direct installation of these groups can significantly increase polarity.

    • Propionic Acid Moiety: Incorporating a carboxylic acid group, such as a propionic acid side chain, introduces a highly polar, ionizable handle that can dramatically improve solubility.[4]

  • Strategy B: Bioisosteric Replacement: Replace a lipophilic group with a more polar bioisostere that retains the desired biological interactions. For example, replacing a phenyl ring with a pyridine ring can often maintain key interactions while increasing polarity. The 1,2,3-triazole ring itself is sometimes used as a bioisostere for amide or ester bonds, offering improved metabolic stability and different solubility profiles.[5][6][7]

Issue 2: Lead Compound Shows Low or No Target Activity

Question: My 1,2,4-triazole derivative is soluble and stable, but it's inactive in my primary bioassay. Where do I start with modifications to find activity?

Answer: A lack of activity points to a mismatch between your molecule's structure and the target's binding site. This requires a systematic exploration of the structure-activity relationship (SAR). The 1,2,4-triazole core is a versatile scaffold, and its biological activity is highly dependent on the nature and position of its substituents.[8][9]

Workflow for SAR Exploration:

Caption: Workflow for addressing inactive compounds.

Systematic Modification Strategies:

  • Probe Key Positions: The 1,2,4-triazole ring has key positions for substitution (typically N1, C3, and C5) that directly influence interactions with biological targets.

    • Thione/Thiol Derivatives: Introducing a thione group (C=S) at the 3-position is a common and highly effective strategy. 1,2,4-triazole-3-thiones are a prominent subclass with a wide range of activities, including anticancer and cardioprotective effects.[3][8][10] The sulfur atom can act as a potent hydrogen bond acceptor or participate in other noncovalent interactions.[11]

    • Aryl/Heteroaryl Substituents: The nature of aromatic groups attached to the triazole core is critical. Quantitative Structure-Activity Relationship (QSAR) studies have shown that introducing electron-withdrawing groups onto an attached phenyl ring can be favorable for activity.[12] Systematically vary these substituents (e.g., chloro, fluoro, nitro, methoxy groups) at the ortho, meta, and para positions to probe the electronic and steric requirements of the binding pocket.

    • Linker Modification: If your derivative has a linker connecting the triazole to another pharmacophore, vary its length and flexibility. Simple alkyl chains can be replaced with more rigid structures or vice-versa to optimize the orientation of the key binding groups.

  • Utilize Molecular Docking: If the structure of your biological target is known, use molecular docking studies to guide your synthetic efforts. Docking can help prioritize modifications that are most likely to improve binding affinity by identifying unoccupied pockets or potential new interactions (e.g., hydrogen bonds, hydrophobic contacts). This can save significant synthetic effort compared to random screening.[9]

Issue 3: Compound is Active but Exhibits Cytotoxicity in Cell-Based Assays

Question: My compound is potent against its intended target, but it's showing significant cytotoxicity against my cell line, even at low concentrations. How can I mitigate this?

Answer: Cytotoxicity is a major hurdle, often caused by off-target effects or general disruption of cellular processes. Triazole-based drugs, particularly antifungals, are known to sometimes cause adverse effects, including hepatotoxicity.[13][14][15] The goal is to separate the desired on-target activity from the undesirable off-target toxicity.

Troubleshooting and Mitigation Strategies:

  • Confirm the Mechanism of Cytotoxicity: First, determine if the cytotoxicity is related to your intended mechanism. For example, if you are developing an anticancer agent designed to inhibit tubulin polymerization, cytotoxicity is an expected outcome.[16] However, if your target is a specific enzyme and you see broad cell death, it's likely an off-target effect.

  • Perform a Selectivity Panel: Test your compound against a panel of related targets (e.g., other kinases, GPCRs) to identify potential off-targets. Also, screen against a non-cancerous, healthy cell line (e.g., normal human dermal fibroblasts) to determine a selectivity index (SI). A higher SI indicates a wider therapeutic window.[17][18]

  • Structure-Toxicity Relationship (STR) Analysis:

    • Reduce Lipophilicity: Highly lipophilic compounds can nonspecifically bind to many proteins and disrupt cell membranes, leading to toxicity. Systematically reduce the lipophilicity (LogP) of your compound by removing greasy groups (e.g., large alkyl or aryl groups) or introducing polar moieties.

    • Block Metabolic Hotspots: Your compound might be metabolized into a reactive, toxic species. Use metabolic stability software or conduct experiments with liver microsomes to identify potential sites of metabolism (e.g., benzylic positions, electron-rich aromatic rings). Modify these positions, for example by introducing a fluorine atom, to block metabolism.

    • Modify Reactive Functional Groups: Certain functional groups can be inherently reactive and cause toxicity. If your molecule contains such groups, consider replacing them with more stable bioisosteres.

Modification Strategy Rationale Example
Decrease LogP Reduce non-specific binding and membrane disruption.Replace a tert-butyl group with an isopropyl or cyclopropyl group.
Introduce Polar Groups Increase solubility and reduce off-target hydrophobic interactions.Add a hydroxyl (-OH) or a small ether group (e.g., -OCH₃).
Block Metabolism Prevent formation of toxic reactive metabolites.Fluorinate a phenyl ring at a position susceptible to oxidation.
Remove Reactive Groups Eliminate potential for covalent modification of off-targets.Replace a potentially reactive Michael acceptor with a more stable analog.
Table 1: Strategies to Mitigate Off-Target Cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to functionalize the 1,2,4-triazole core?

A1: The synthesis of 1,2,4-triazoles is well-established, with several robust methods available. The choice often depends on the desired substitution pattern.

  • From Amidines: A versatile method involves the copper-catalyzed oxidative cyclization of amidines with various partners like trialkylamines or DMF.[19] This allows for the synthesis of 1,3-disubstituted or 1,3,5-trisubstituted triazoles.

  • From Hydrazines/Hydrazides: Classic methods often involve the reaction of hydrazines or hydrazides with compounds containing a C-N bond, followed by cyclization. For example, reacting hydrazides with isothiocyanates leads to thiosemicarbazides, which can be cyclized to form 1,2,4-triazole-3-thiones.[10]

  • One-Pot Reactions: Modern methods focus on efficiency. One-pot, multicomponent reactions have been developed to synthesize highly substituted 1,2,4-triazoles from readily available starting materials like carboxylic acids, amidines, and hydrazines, often with high regioselectivity.[20][21]

Caption: A common synthetic route to 1,2,4-triazole-3-thiones.

Q2: Which in vitro cytotoxicity assay is most appropriate for initial screening?

A2: The choice of assay depends on the expected mechanism of cell death and the experimental throughput required.

  • MTT Assay: This is a widely used, cost-effective colorimetric assay that measures metabolic activity via mitochondrial reductase enzymes.[18] It's a good first-pass assay for assessing cell viability and proliferation. A reduction in signal indicates cytotoxicity.[17][22]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells that have lost membrane integrity (i.e., are necrotic or in late-stage apoptosis).[23] It directly measures cell death rather than metabolic activity. Comparing MTT and LDH results can provide insight into whether a compound is cytostatic (stops growth) or cytotoxic (kills cells).[22]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are often more sensitive than colorimetric assays.[24]

For initial screening, the MTT assay is often sufficient due to its simplicity and low cost.[18] However, it's good practice to confirm hits with an orthogonal assay, like an LDH release assay, to avoid false positives or negatives.[24]

Q3: What is "bioisosteric replacement" and how is it applied to 1,2,4-triazoles?

A3: Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile.[25] The 1,2,3-triazole ring (a close cousin of the 1,2,4-triazole) is frequently used as a bioisostere for an amide bond.[5] This is because it has a similar size, planarity, and dipole moment, but is much more resistant to metabolic cleavage by proteases.[5][7] Similarly, a 4-hydroxy-1,2,3-triazole can act as a bioisostere for a carboxylic acid group, modulating its acidity and providing new vectors for substitution.[25][26] In the context of 1,2,4-triazoles, a researcher might replace a phenyl ring with a thiophene or pyridine ring to alter electronics and solubility while hoping to maintain key binding interactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Synthesis of a 4-Aryl-5-substituted-1,2,4-triazole-3-thione

This protocol is a generalized version based on common literature procedures for the synthesis of this important triazole subclass.[10]

Materials:

  • Substituted acid hydrazide (1.0 eq)

  • Aryl isothiocyanate (1.05 eq)

  • Anhydrous Ethanol

  • Sodium Hydroxide (2M aqueous solution)

  • Hydrochloric Acid (2M aqueous solution)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve the substituted acid hydrazide (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add the aryl isothiocyanate (1.05 eq) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. The thiosemicarbazide intermediate will often precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Base-Mediated Cyclization:

    • Suspend the dried thiosemicarbazide intermediate in a 2M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 3-5 hours. The suspension should become a clear solution as the cyclization proceeds.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Slowly acidify the cold solution with 2M hydrochloric acid while stirring. The 1,2,4-triazole-3-thione product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

This protocol provides a standard method for assessing the cytotoxic effect of novel compounds on adherent cancer cell lines.[17][18]

Materials:

  • Adherent cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Positive control (e.g., Doxorubicin)

Equipment:

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete medium. The final DMSO concentration should be kept constant and below 0.5%.

    • Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only). Also include a positive control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

References

  • Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-9. Available from: [Link]

  • Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Systematic Reviews in Pharmacy, 15(1). Available from: [Link]

  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. Available from: [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available from: [Link]

  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. Available from: [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2684. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link]

  • Wang, Y., et al. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Frontiers in Pharmacology, 13, 1060867. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Wang, Y., et al. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Frontiers in Pharmacology, 13, 1060867. Available from: [Link]

  • Chen, L., et al. (2021). Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review. Frontiers in Pharmacology, 12, 733249. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 5(55), 44199-44209. Available from: [Link]

  • Li, M., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1046395. Available from: [Link]

  • Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(1), 21-38. Available from: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available from: [Link]

  • D'Oria, M., et al. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today: Technologies, 11(1), 1-7. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • Szałabska, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3820. Available from: [Link]

  • Ukrainian Military Medical Academy. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Ukrainian Military Medical Academy. Available from: [Link]

  • ResearchGate. (n.d.). Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... ResearchGate. Available from: [Link]

  • Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 12(7), 657-670. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(16), 2997. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available from: [Link]

  • Rivera, V. V., & Perfect, J. R. (2023). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 9(11), 1069. Available from: [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of differently substituted hydroxytriazoles 1, 2 and... ResearchGate. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 81(Pt 1). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS 58905-21-8). This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS 58905-21-8). This molecule is a critical intermediate in the manufacturing of numerous triazole-based antifungal agents, a class of drugs vital for treating systemic fungal infections.[1][2][3] The scale-up of its production, while seemingly straightforward, presents unique challenges related to reaction control, regioselectivity, and impurity management.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of moving from lab-scale synthesis to robust, large-scale production.

Synthetic Route Overview

The most common and industrially viable pathway to synthesize the target compound is through the nucleophilic substitution of an α-haloketone with 1,2,4-triazole. The process typically involves two key stages:

  • α-Bromination of 4-Fluoroacetophenone: Synthesis of the key starting material, 2-bromo-1-(4-fluorophenyl)ethanone.

  • N-Alkylation of 1,2,4-Triazole: The reaction of the α-bromoketone with 1,2,4-triazole under basic conditions to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: N-Alkylation Reaction cluster_2 Stage 3: Purification A 4-Fluoroacetophenone C 2-Bromo-1-(4-fluorophenyl)ethanone A->C α-Bromination B Brominating Agent (e.g., Br2, NBS) B->C G Crude 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone C->G Nucleophilic Substitution D 1,2,4-Triazole D->G E Base (e.g., K2CO3, NaH) E->G F Solvent (e.g., DMF, MeCN) F->G H Work-up & Isolation (Quench, Filtration) G->H I Recrystallization H->I J Pure Final Product I->J

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis during scale-up? A1: The primary challenge is controlling the regioselectivity of the N-alkylation step. 1,2,4-Triazole has two reactive nitrogen atoms (N1 and N4), leading to the formation of two possible isomers. The desired product is the N1-substituted isomer. The ratio of N1 to N4 isomers is highly dependent on reaction conditions such as the choice of base, solvent, and temperature.[4] Minimizing the formation of the undesired N4-isomer is critical for yield, purity, and simplifying downstream processing.

Q2: Why is 2-bromo-1-(4-fluorophenyl)ethanone preferred over the chloro-analogue as a starting material? A2: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromo-ketone a more reactive electrophile. This enhanced reactivity generally leads to faster reaction times and milder conditions for the nucleophilic substitution with 1,2,4-triazole.[5] While the chloro-analogue can be used, it may require more forcing conditions (e.g., higher temperatures or stronger bases), which can increase the risk of side reactions.[1]

Q3: Is the N-alkylation reaction exothermic? A3: Yes, the nucleophilic substitution reaction is typically exothermic. During scale-up, effective thermal management is crucial. Uncontrolled exotherms can lead to side reactions, degradation of products and reagents, and pose significant safety risks. A strategy of slow, controlled addition of the α-haloketone to the triazole-base slurry, combined with efficient reactor cooling, is mandatory.

Q4: Can the final product exist in different solid forms? A4: Yes, the final product has been reported to crystallize as a hemihydrate (C₁₀H₈FN₃O·0.5H₂O) when isolated from aqueous media.[1] The presence of water can be critical for achieving a specific, stable crystalline form. It is essential to characterize the solid form of the final product using techniques like DSC, TGA, and XRPD to ensure batch-to-batch consistency.

Troubleshooting Guide

Problem 1: Low Yield of the Desired N1-Isomer

Q: My reaction consistently results in a low yield (<70%) of the target compound, with significant amounts of a major impurity detected by HPLC and NMR.

A: Causal Analysis & Solution

This issue is almost certainly due to poor regioselectivity, leading to the formation of the undesired N4-alkylated isomer. The electronic and steric environment of the triazole anion, dictated by the reaction medium, governs the site of alkylation.

Isomer_Formation A 1,2,4-Triazole Anion C Desired N1-Isomer (Thermodynamically Favored) A->C Attack at N1 D Undesired N4-Isomer (Kinetically Favored under certain conditions) A->D Attack at N4 B 2-Bromo-1-(4-fluorophenyl)ethanone B->C B->D

Caption: Competing pathways for N1 and N4 isomer formation.

Troubleshooting Steps:

  • Base and Solvent Selection: The combination of base and solvent is the most critical factor.

    • High-Selectivity System: Using a strong, non-nucleophilic base that forms the sodium salt of the triazole in an aprotic polar solvent like DMF often favors N1 substitution. For example, pre-forming the sodium salt of 1,2,4-triazole using sodium hydride (NaH) in DMF before adding the bromoketone can significantly improve selectivity towards the N1 isomer.[1]

    • Common Industrial System: A weaker base like potassium carbonate (K₂CO₃) in DMF or acetonitrile (MeCN) is often used for safety and cost reasons.[6] While effective, this system may require more careful optimization of temperature to maximize N1 selectivity.

  • Temperature Control: Lower reaction temperatures often favor the formation of the thermodynamically more stable N1-isomer.

    • Protocol: Maintain the reaction temperature between 0°C and room temperature. Start by adding the bromoketone solution dropwise at a lower temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature.[1][6]

  • Order of Addition: Always add the solution of 2-bromo-1-(4-fluorophenyl)ethanone slowly to the mixture of 1,2,4-triazole and base. This maintains a low concentration of the electrophile, minimizing potential side reactions, and ensures the triazole is predominantly in its anionic form, ready to react.

ParameterRecommendation for High N1-SelectivityRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH completely deprotonates the triazole, while K₂CO₃ is a milder, safer option for large scale.[1][6]
Solvent Dimethylformamide (DMF)Aprotic polar solvent that effectively solvates the cation, leaving a more "naked" and reactive triazole anion.[6]
Temperature 0°C to 25°CLower temperatures favor the thermodynamically preferred N1 product over the kinetically formed N4 isomer.[6]
Order of Addition Add bromoketone to triazole/base slurryPrevents side reactions of the base-sensitive bromoketone.
Problem 2: Formation of Dark-Colored Impurities and Difficult Purification

Q: The reaction mixture turns dark brown or black upon completion, and the isolated crude product is difficult to purify by recrystallization.

A: Causal Analysis & Solution

The formation of dark-colored impurities is typically due to the degradation of the α-haloketone starting material or the product under the reaction conditions. α-Haloketones are sensitive to bases and can undergo self-condensation or other decomposition pathways.[5]

Troubleshooting Steps:

  • Check Starting Material Quality: The 2-bromo-1-(4-fluorophenyl)ethanone starting material should be free of excess bromine and acidic impurities from its synthesis. Use freshly prepared or purified material if possible.

  • Minimize Exposure to Strong Base: As mentioned, the slow addition of the bromoketone to the base/triazole mixture is critical. This ensures the bromoketone reacts quickly upon addition and is not sitting in a highly basic environment for an extended period.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative degradation pathways that can contribute to color formation.

  • Purification of Crude Product:

    • Activated Carbon Treatment: Before crystallization, consider treating a solution of the crude product with activated carbon (charcoal). This is highly effective at adsorbing polymeric, colored impurities. Use a small amount (1-2% w/w) and heat the solution briefly before filtering through a pad of celite to remove the carbon.

    • Recrystallization Solvent System: A common and effective solvent system for recrystallization is isopropanol (IPA) or an ethanol/water mixture. The product should be highly soluble in the hot solvent and sparingly soluble upon cooling to maximize recovery.

Optimized Purification Workflow:

Purification_Workflow A Crude, Colored Product B Dissolve in Hot Solvent (e.g., Isopropanol) A->B C Add Activated Carbon (1-2% w/w) B->C D Hot Filtration through Celite C->D Remove colored impurities E Cool Filtrate Slowly D->E F Collect Crystals by Filtration E->F Crystallization G Wash with Cold Solvent F->G H Dry under Vacuum G->H

Caption: Recommended workflow for purifying colored crude product.
Problem 3: Poorly Filterable, Fine Precipitate During Work-up

Q: After quenching the reaction mixture with water, a very fine, almost colloidal precipitate forms, which clogs the filter and leads to very slow filtration times.

A: Causal Analysis & Solution

This issue, often called "oiling out" or "crashing out," occurs when the product precipitates too rapidly from solution upon addition of an anti-solvent (in this case, water). The rapid change in solvent polarity does not allow for orderly crystal lattice formation, resulting in very small, amorphous, or poorly-formed crystalline particles.

Troubleshooting Steps:

  • Controlled Quench (Anti-Solvent Addition):

    • Reverse Addition: Instead of adding the reaction mixture to water, slowly add water to the reaction mixture with vigorous stirring. This provides a more gradual change in solvent composition.

    • Temperature Control: Cool the reaction mixture before and during the water quench. Precipitation at lower temperatures often yields a more crystalline and filterable solid.

  • Seeding: If you have a small amount of previously isolated, crystalline product, add a few seed crystals to the mixture just as it begins to become cloudy during the anti-solvent addition. Seeding provides a template for crystal growth, encouraging the formation of larger, more uniform particles.

  • Digestion/Aging: After the precipitation is complete, stir ("digest" or "age") the slurry for a period (e.g., 1-2 hours) at a constant temperature. This process allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the overall particle size distribution and filterability.

  • Filter Aid: For particularly difficult filtrations, use a filter aid like Celite®. Prepare a small pad of the filter aid in the funnel before beginning the filtration. This provides a porous layer that prevents the fine particles from blinding the filter medium.

Validated Experimental Protocol (Illustrative)

This protocol is for guidance and should be optimized for specific equipment and scale.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

  • Dimethylformamide (DMF), anhydrous (5-10 volumes)

  • Isopropanol (for recrystallization)

  • Activated Carbon

Procedure:

  • Reaction Setup: Charge a clean, dry, nitrogen-purged reactor with 1,2,4-triazole and potassium carbonate. Add DMF.

  • Slurry Formation: Stir the mixture at room temperature (20-25°C) for 30 minutes to form a fine slurry.

  • Reagent Addition: Prepare a solution of 2-bromo-1-(4-fluorophenyl)ethanone in a minimal amount of DMF. Add this solution dropwise to the reactor slurry over 1-2 hours, maintaining the internal temperature below 30°C using external cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting bromoketone is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C. Slowly add cold water (10-15 volumes) over 1 hour with vigorous stirring, maintaining the temperature below 15°C. A precipitate will form.

  • Product Isolation: Stir the resulting slurry for an additional hour at 0-5°C. Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Transfer the wet cake to a clean vessel and add isopropanol (5-8 volumes).

    • Heat the slurry to reflux until a clear solution is obtained.

    • Add activated carbon (1% w/w) and stir at reflux for 15 minutes.

    • Filter the hot solution through a pre-heated filter funnel containing a pad of Celite®.

    • Allow the clear filtrate to cool slowly to room temperature, then cool further to 0-5°C for 2 hours to complete crystallization.

  • Final Isolation: Filter the crystalline product, wash with a small amount of cold isopropanol, and dry under vacuum at 50-60°C to a constant weight.

References

  • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group in α-Halo Ketones on the Rates of S N 2 Reactions. Journal of the American Chemical Society, 86(21), 4645–4650.
  • Al-Hourani, B. J. (2010). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(4), o986.
  • Naidoo, K. J., & Kleywegt, G. J. (2000).
  • ChemicalBook. (n.d.). 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
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  • Shaikh, I. Y., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. International Journal of Chemical Science, 20(1), 1-8.
  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Arkivoc, 2003(11), 195-206.
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493.
  • Al-Hourani, B. J. (2010). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluoro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o986.
  • ChemicalBook. (2025). 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE Safety Data Sheet.
  • Yuan, R., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3170.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420476, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone.
  • Echemi. (n.d.). 1-(4-fluorophenyl)-2-(1h-1,2,4-triazole-1-yl)ethanone.
  • Chempire. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • Kankate, R. S., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2301.
  • Glamočlija, J., et al. (2022).
  • Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, 41, 1315-1319.
  • Simson Pharma Limited. (n.d.). 2-BroMo-2-phenyl-1-(4-fluorophenyl)-ethanone.
  • LibreTexts Chemistry. (2023). 22.
  • BLDpharm. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone.
  • Demchuk, I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-21.
  • Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(7), 849.
  • Revie, N. M., et al. (2023). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 9(8), 819.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1042416.
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  • Sonal Plastic. (n.d.). 1 2 4 Difluorophenyl 1 1H 1 2 4 Triazole 1 YL Ethanone.
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of the Antifungal Activity of 1,2,4-Triazole Derivatives

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into the development of novel antifungal agents with improved efficacy and safety profiles. Among the various classes of antifungal compounds, 1,2,4-triazole derivatives have established themselves as a cornerstone of antifungal therapy.[1][2][3] This guide provides a comparative analysis of the antifungal activity of various 1,2,4-triazole derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy.

The Central Role of 1,2,4-Triazoles in Antifungal Therapy

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant antifungal drugs, including fluconazole, itraconazole, voriconazole, and posaconazole.[1][4] The widespread success of these agents stems from their specific and potent inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase (CYP51).[4][5][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for 1,2,4-triazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the membrane.[4][5] This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[5] This leads to the accumulation of toxic methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.[5]

cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Precursor Ergosterol Precursor Lanosterol->Ergosterol Precursor Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol Precursor->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Triazole 1,2,4-Triazole Derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR): Decoding Antifungal Potency

The antifungal activity of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the core triazole ring and its associated side chains. Understanding these structure-activity relationships is critical for the rational design of new, more potent antifungal agents.

Key Structural Features for Enhanced Activity:
  • The Triazole Core: The 1,2,4-triazole ring is essential for activity, with the N4 nitrogen playing a crucial role in binding to the heme iron of CYP51.[5]

  • Side-Chain Modifications: The side chains attached to the triazole ring are critical for determining the compound's spectrum of activity, potency, and pharmacokinetic properties.

    • Halogenation: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl rings of the side chain often enhances antifungal activity. For example, fluconazole contains two fluorine atoms, which contribute to its broad-spectrum activity.[1]

    • Hydrophobic Moieties: The incorporation of bulky, hydrophobic groups can improve the compound's affinity for the active site of CYP51.

    • Flexibility and Conformation: The length and flexibility of the linker between the triazole core and other aromatic moieties can influence how the molecule fits into the enzyme's active site.

Recent studies have shown that the introduction of different substituents can significantly impact antifungal efficacy. For instance, derivatives with -NO2 and -CF3 groups at the 7-position of a benzotriazine-4-one moiety demonstrated more effective antifungal activity than those with substitutions at other positions.[1] Similarly, the presence of halogens like Cl and F has been shown to result in more potent antifungal activity compared to other electron-withdrawing groups.[1]

Triazole 1,2,4-Triazole Core N4 atom binds to heme iron SideChain Side Chain Influences potency and spectrum Triazole->SideChain Attached to Substituents Substituents (e.g., Halogens, -CF3) Enhance activity SideChain->Substituents Modified with

Caption: Key structural components influencing antifungal activity.

Comparative In Vitro Antifungal Activity

The in vitro antifungal activity of 1,2,4-triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antifungal potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of antifungal agents against pathogenic fungi.

Materials:

  • Antifungal compounds (1,2,4-triazole derivatives and reference drug, e.g., fluconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the antifungal stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.

A Prepare Antifungal Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for MIC determination.

Comparative MIC Data

The following table summarizes the reported MIC values for several novel 1,2,4-triazole derivatives compared to the standard drug fluconazole against various fungal pathogens.

Compound/DerivativeCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Fluconazole (Reference) 0.25 - 40.5 - 8>64[1]
Benzotriazine-4-one derivative (1a, R=7Cl) Moderate activity against fluconazole-resistant strainsNot Reported0.25[7]
Thiazolo[4,5-d]pyrimidine hybrid (2a, methyl) Not ReportedNot ReportedNot Reported[1]
Ravuconazole analogue (14l) 0.125Not ReportedNot Reported[1]
Benzimidazole-triazole hybrid (6b, 6i, 6j) 0.97 (against C. glabrata)Not ReportedNot Reported[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5b, 5c, 5d, 5e, 5m, 5n) IneffectiveIneffectiveEffective against Microsporum gypseum[9]

Note: The data presented are compiled from various research articles and are intended for comparative purposes. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Discussion and Future Perspectives

The comparative data clearly indicate that novel 1,2,4-triazole derivatives continue to show promise as potent antifungal agents. Many newly synthesized compounds exhibit superior or comparable activity to fluconazole, particularly against resistant strains and a broader spectrum of fungi.[1][10]

The structure-activity relationship studies highlight the importance of specific substitutions on the triazole scaffold. The incorporation of halogen atoms and other electron-withdrawing groups, as well as the exploration of different heterocyclic side chains, have proven to be effective strategies for enhancing antifungal potency.[1][11]

Future research in this area should focus on:

  • Rational Drug Design: Utilizing computational modeling and molecular docking studies to design derivatives with improved binding affinity to CYP51.[10][11]

  • Broadening the Antifungal Spectrum: Developing compounds with activity against a wider range of fungal pathogens, including emerging and multidrug-resistant species.

  • Improving Pharmacokinetic and Safety Profiles: Optimizing the physicochemical properties of new derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) characteristics and reduce potential toxicity.

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable platform for the development of new antifungal drugs. The continuous exploration of novel derivatives, guided by a deep understanding of their mechanism of action and structure-activity relationships, is crucial in the ongoing battle against invasive fungal infections. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate the next generation of 1,2,4-triazole-based antifungal agents.

References

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  • Li, Y., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4149-4160. [Link]

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  • Kumar, A., et al. (2021). 1,2,4-Triazole-based antifungal drugs. ResearchGate. [Link]

  • Marr, K. A., et al. (2023). Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium. Pharmacotherapy, 43(10), 957-969. [Link]

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Comparative

A Comparative Guide to Key Azole Antifungal Intermediates: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone vs. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

In the landscape of antifungal drug development, the synthesis of potent and selective azole-based agents is of paramount importance. At the heart of many of these synthetic pathways lie crucial keto-triazole intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal drug development, the synthesis of potent and selective azole-based agents is of paramount importance. At the heart of many of these synthetic pathways lie crucial keto-triazole intermediates. This guide provides an in-depth technical comparison of two such pivotal precursors: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. While structurally similar, the variation in the fluorination of the phenyl ring significantly influences the properties and applications of the resulting antifungal compounds. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data, to inform strategic decisions in the synthesis of next-generation antifungal therapies.

Introduction: The Significance of Fluorinated Phenyl-Triazole Ketones in Antifungal Synthesis

The 1,2,4-triazole moiety is a well-established pharmacophore in a multitude of antifungal drugs, including the clinically indispensable fluconazole and voriconazole.[1] These agents exert their therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The N-substituted triazole ring, coupled with a substituted phenyl group, is a common structural motif in these drugs.

The two compounds at the center of this guide, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (herein referred to as the monofluorophenyl ketone) and 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), are key building blocks in the synthesis of a wide array of these antifungal agents.[3][4] The fluorine substituent(s) on the phenyl ring play a crucial role in modulating the electronic properties, metabolic stability, and binding affinity of the final drug molecule to its target enzyme.[5]

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these intermediates is essential for optimizing reaction conditions and predicting the characteristics of their derivatives. The table below summarizes the key properties of the monofluorophenyl and difluorophenyl ketones.

Property1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA)
CAS Number 58905-21-8[6]86404-63-9[7]
Molecular Formula C₁₀H₈FN₃O[6]C₁₀H₇F₂N₃O[7]
Molecular Weight 205.19 g/mol [6]223.18 g/mol [7]
Appearance White to off-white crystalline powderCreamish crystalline powder[8]
Melting Point 106-108 °C103-107 °C[8]
Solubility Soluble in methanol and methylene dichlorideFreely soluble in Methanol and Methylene dichloride[8]

Synthesis of the Intermediates: A Step-by-Step Protocol

The synthesis of both ketones typically involves the reaction of a substituted phenacyl halide with 1,2,4-triazole. Below is a representative experimental protocol for the synthesis of these key intermediates.

Experimental Protocol: Synthesis of Fluorinated Phenyl-Triazole Ketones

Objective: To synthesize 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone or 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • 1,2,4-Triazole

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Isopropanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Water

Procedure for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Slowly add a solution of 1,2,4-triazole (1.2 equivalents) in DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equivalent) in DMF dropwise.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Neutralize the solution with sodium bicarbonate to a pH of 6 to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Procedure for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone:

  • To a stirred solution of 2-chloro-2',4'-difluoroacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate, add 1,2,4-triazole (2.2 equivalents) and triethylamine (0.75 equivalents).

  • Reflux the mixture for 6 hours.

  • After cooling to room temperature, filter to remove any insoluble materials.

  • Wash the filtrate with water and then remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or by preparing the hydrochloride salt.[5]

Synthesis_Workflow cluster_mono Monofluorophenyl Ketone Synthesis cluster_di Difluorophenyl Ketone Synthesis mono_start 2-Chloro-1-(4-fluorophenyl)ethanone + 1,2,4-Triazole mono_reagents NaH, DMF mono_start->mono_reagents 1. mono_reaction Nucleophilic Substitution mono_reagents->mono_reaction 2. mono_workup Acidification & Neutralization mono_reaction->mono_workup 3. mono_product 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazole-1-yl)ethanone mono_workup->mono_product 4. di_start 2-Chloro-1-(2,4-difluorophenyl)ethanone + 1,2,4-Triazole di_reagents Triethylamine, Ethyl Acetate di_start->di_reagents 1. di_reaction Nucleophilic Substitution di_reagents->di_reaction 2. di_workup Filtration & Solvent Removal di_reaction->di_workup 3. di_product 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone di_workup->di_product 4.

Caption: Generalized synthetic workflows for monofluorophenyl and difluorophenyl triazole ketones.

Comparative Performance in Antifungal Drug Synthesis and Activity of Derivatives

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA): The Precursor to Broad-Spectrum Antifungals

DFTA is a cornerstone intermediate in the synthesis of two of the most successful and widely used triazole antifungal drugs: fluconazole and voriconazole.[3] The 2,4-difluorophenyl moiety is a critical pharmacophore that contributes significantly to the broad-spectrum activity and favorable pharmacokinetic profiles of these drugs.

Fluconazole , a first-generation triazole, is known for its excellent oral bioavailability and efficacy against a wide range of Candida species. Voriconazole , a second-generation triazole, exhibits an even broader spectrum of activity, including efficacy against Aspergillus species, which are often resistant to other antifungal agents. The table below summarizes the in vitro antifungal activity of these DFTA-derived drugs against various fungal pathogens.

Antifungal Agent (Derived from DFTA)Fungal SpeciesMIC Range (μg/mL)
Fluconazole Candida albicans0.25 - 1.0
Aspergillus fumigatus>64
Voriconazole Candida albicans0.03 - 0.25
Aspergillus fumigatus0.25 - 2.0
Cryptococcus neoformans0.03 - 0.5

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies and may vary depending on the specific strain and testing methodology.

The extensive clinical use and potent in vitro activity of fluconazole and voriconazole underscore the high value of DFTA as a precursor in the development of effective antifungal therapies.

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone: A Promising Intermediate with Favorable SAR

While not as extensively documented as the precursor to blockbuster drugs like fluconazole and voriconazole, the monofluorophenyl ketone is a key intermediate in the synthesis of various other triazole-based antifungal agents. Structure-activity relationship (SAR) studies have provided compelling evidence for the importance of the 4-fluorophenyl group in conferring antifungal activity.

Interestingly, some SAR studies suggest that while a mono-fluorine substitution on the phenyl ring is beneficial for antifungal activity, increasing the number of fluorine atoms may, in some cases, lead to a reduction in activity against certain fungal strains. This highlights the nuanced role of fluorine substitution and suggests that derivatives of the monofluorophenyl ketone may possess unique and potent antifungal profiles, potentially against a different spectrum of fungi or with improved selectivity.

While a comprehensive table of MIC values for a wide range of derivatives from the monofluorophenyl ketone is not as readily available as for DFTA derivatives, several studies have reported the synthesis and evaluation of such compounds. For instance, novel 1,2,4-triazole derivatives incorporating a 4-fluorophenyl moiety have demonstrated significant antifungal activity, with MIC values in the low micromolar range against various pathogenic fungi.

Mechanism_of_Action cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Cell Membrane Integrity Ergosterol Ergosterol Intermediate->Ergosterol Triazole Triazole Antifungal (derived from fluorophenyl ketones) Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol Blocks conversion Growth_Inhibition Inhibition of Fungal Growth Disruption->Growth_Inhibition

Caption: Mechanism of action of triazole antifungals derived from fluorophenyl ketones.

Conclusion and Future Perspectives

Both 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone and 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone are indispensable intermediates in the synthesis of triazole antifungal agents.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) has a proven track record as the precursor to the highly successful broad-spectrum antifungal drugs fluconazole and voriconazole. Its 2,4-difluorophenyl substitution pattern is a well-validated strategy for achieving potent and wide-ranging antifungal activity.

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone , on the other hand, represents a valuable building block for the exploration of new chemical space in antifungal drug discovery. SAR studies indicate that the 4-fluorophenyl moiety is a favorable substituent for antifungal activity, and in some contexts, may offer advantages over di- or tri-fluorinated analogues.

For researchers and drug development professionals, the choice between these two intermediates will depend on the specific goals of the synthesis program. For the development of analogues of known broad-spectrum antifungals, DFTA remains the logical starting point. However, for the discovery of novel antifungal agents with potentially different spectra of activity or improved selectivity, the monofluorophenyl ketone offers a compelling and scientifically rational alternative. Further head-to-head comparative studies of derivatives from both precursors are warranted to fully elucidate their respective potential in the ongoing fight against fungal infections.

References

  • Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry. [Link]

  • IBISS RADaR. (n.d.). New 1H-1,2,4-triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • Patents. (n.d.). Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.
  • PubMed Central (PMC). (2011). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Retrieved from [Link]

  • ResearchGate. (2011). Design and Synthesis of new fluconazole analogues. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents. Retrieved from [Link]

  • Semantic Scholar. (1998). Structure-activity relationships in antifungal agents. A survey. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Evaluation of Some Substituted Heterocyclic Fluconazole Analogues as Antifungal Agents. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

  • PubMed Central (PMC). (2010). Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • ResearchGate. (2006). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Retrieved from [Link]

  • MDPI. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

  • ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Retrieved from [Link]

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Validation

A Comparative Guide to the Efficacy of Novel Triazole Derivatives vs. Established Antifungal Agents

In the landscape of clinical mycology, the escalating threat of invasive fungal infections (IFIs), coupled with the rise of antifungal resistance, presents a formidable challenge to researchers and healthcare professiona...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical mycology, the escalating threat of invasive fungal infections (IFIs), coupled with the rise of antifungal resistance, presents a formidable challenge to researchers and healthcare professionals alike. The World Health Organization has highlighted the urgency of this issue, noting the significant morbidity and mortality caused by drug-resistant fungal pathogens[1]. For decades, triazole antifungals have been a cornerstone of therapy. However, their efficacy is increasingly compromised by resistance. This guide provides a detailed comparison of novel triazole derivatives against their predecessors, offering experimental data, methodological insights, and a forward-looking perspective for drug development professionals.

The Triazole Mechanism of Action: A Persistent Target

The efficacy of triazole antifungals, both new and old, hinges on their ability to disrupt the integrity of the fungal cell membrane. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, which is encoded by the ERG11 gene[2][3][4][5]. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion, and the concurrent buildup of toxic sterol precursors, compromises membrane fluidity and function, ultimately inhibiting fungal growth[3][5][6].

Novel triazoles operate on this same fundamental principle but are often designed with structural modifications to enhance their binding affinity to the target enzyme, broaden their spectrum of activity, or improve their pharmacological properties[7][8][9].

ERG11_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Disruption Toxic Sterol Accumulation & Membrane Disruption Membrane Fungal Cell Membrane Integrity Triazoles Triazole Antifungals (e.g., Fluconazole, Isavuconazole)

Caption: Mechanism of action of triazole antifungal drugs.

Comparative Efficacy Analysis: In Vitro Data

The most direct measure of an antifungal's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize comparative MIC data (MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of isolates, respectively) for novel and established triazoles against key fungal pathogens. Data is compiled from multiple in vitro studies.

Table 1: Comparative Activity against Candida Species (MIC in µg/mL)
OrganismDrugMIC₅₀MIC₉₀Key Insights & References
C. albicans Fluconazole0.258Baseline standard; resistance is an issue.[10]
Voriconazole≤0.0150.06Potent activity.
Posaconazole≤0.030.06Potent activity.
Isavuconazole≤0.0150.03Highly potent, comparable to voriconazole.[11]
Oteseconazole0.0020.06Exceptionally potent against VVC isolates.[10]
C. glabrata Fluconazole28Higher intrinsic MICs are common.[10]
Voriconazole0.060.5More potent than fluconazole.
Posaconazole0.251Good activity.
Isavuconazole0.060.25Strong activity against this often-resistant species.[11]
Oteseconazole0.030.125Maintains potency against fluconazole-resistant isolates.[10]
C. auris Fluconazole≥32≥64High-level intrinsic resistance is a hallmark of this pathogen.[6][12]
Voriconazole0.58Reduced susceptibility is common.[12]
Posaconazole0.10--Shows some in vitro activity.[13]
Isavuconazole----MICs are often higher than for other Candida spp., similar to voriconazole.[14]
Table 2: Comparative Activity against Aspergillus & Cryptococcus (MIC in µg/mL)
OrganismDrugMIC₅₀MIC₉₀Key Insights & References
A. fumigatus Fluconazole>64>64Generally considered clinically ineffective.[2][15]
Voriconazole0.250.5Gold standard for invasive aspergillosis.[7][16]
Posaconazole0.50.5Potent activity, similar to voriconazole.[16][17]
Isavuconazole12Non-inferior to voriconazole in clinical trials with a better safety profile.[11][15]
C. neoformans Fluconazole28Standard therapy, but higher doses often needed.
Voriconazole0.060.25Highly active.
Posaconazole0.060.25Highly active.
Isavuconazole0.060.12Demonstrates excellent in vitro potency.[11][18]

Analysis of Novel Agents:

  • Isavuconazole: A broad-spectrum triazole approved for invasive aspergillosis and mucormycosis[17]. Clinical trials have demonstrated its non-inferiority to voriconazole for treating invasive mold disease, but with significantly fewer drug-related adverse events, particularly concerning hepatobiliary, eye, and skin disorders[11][12][15][19]. Its in vitro activity is largely comparable to voriconazole and posaconazole against most yeasts and molds[11][14].

  • Oteseconazole: A novel agent designed for high selectivity towards fungal CYP51, which may reduce off-target effects on human enzymes[20]. It has shown exceptional potency against Candida species associated with recurrent vulvovaginal candidiasis (RVVC), including fluconazole-resistant C. glabrata[10][21]. Phase 3 trials have confirmed its superiority over fluconazole for treating severe VVC[21][22].

Methodologies for Efficacy Determination: A Practical Guide

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as the M27 document for yeasts and M38 for filamentous fungi, which are the bedrock of in vitro testing[14].

Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27)

This protocol outlines the standardized method for determining the MIC of an antifungal agent against a yeast isolate.

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 with MOPS buffer is used to maintain a stable physiological pH (7.0), which is crucial as drug activity can be pH-dependent[14].

  • Inoculum Size: A standardized inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL) is critical. Too high a concentration can lead to falsely elevated MICs (the "inoculum effect"), while too low a concentration can make results difficult to read.

  • Incubation: Incubation at 35°C for 24-48 hours provides optimal growth for most pathogenic yeasts.

  • Reading Endpoint: For azoles, the endpoint is a significant reduction in turbidity (typically ≥50%) compared to the growth control, as these agents are often fungistatic rather than fungicidal.

Step-by-Step Methodology:

  • Antifungal Preparation: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Inoculum Dilution: Dilute the adjusted suspension in RPMI medium to achieve the final target inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug.

  • Controls: Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading Results: Visually or spectrophotometrically determine the lowest drug concentration that causes a ≥50% reduction in growth compared to the positive control. This concentration is the MIC.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Drug Dilutions in 96-Well Plate e1 Inoculate Plate p1->e1 p2 Prepare Standardized Yeast Inoculum (0.5 McFarland) p3 Dilute Inoculum to Final Concentration p2->p3 p3->e1 e2 Incubate at 35°C (24-48 hours) e1->e2 a1 Read Plate Visually or Spectrophotometrically e2->a1 a2 Determine MIC: Lowest concentration with ≥50% growth inhibition a1->a2

Caption: Experimental workflow for the broth microdilution MIC assay.

Overcoming the Hurdle of Resistance

The clinical utility of established triazoles is threatened by the emergence of resistance. The primary mechanisms employed by fungi include:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs[4]. This is a major driver of resistance in both Candida and Aspergillus species[5].

  • Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Fungi can upregulate genes encoding membrane transporter proteins (e.g., ABC transporters and Major Facilitator Superfamily pumps) that actively eject azole drugs from the cell, preventing them from reaching their target[4].

Novel triazole derivatives are often developed with these resistance mechanisms in mind. For example, oteseconazole's unique structure, which includes a tetrazole metal-binding group, confers a higher selectivity and affinity for the fungal CYP51 enzyme[16][20]. This enhanced binding may help it remain effective against some strains with ERG11 mutations that confer resistance to older azoles like fluconazole[19][20]. Similarly, the potent activity of isavuconazole and posaconazole against species that are intrinsically less susceptible to fluconazole (like C. krusei or molds) is a result of their improved structural fit within the enzyme's active site[3][14].

Conclusion and Future Directions

The development of novel triazole derivatives represents a critical advancement in the fight against invasive fungal infections. Agents like isavuconazole offer a significant clinical advantage through an improved safety profile while maintaining efficacy comparable to the gold standard[15][19]. Meanwhile, highly selective and potent molecules like oteseconazole demonstrate the potential for targeted therapies for specific, challenging conditions like RVVC[21].

The data clearly show that while these new agents provide powerful tools, they are not a panacea. Resistance, particularly in emerging pathogens like C. auris, remains a profound challenge[6]. Future research must focus on developing agents that can circumvent known resistance mechanisms, potentially through novel binding interactions with the target enzyme or through entirely new mechanisms of action. Continued surveillance of in vitro susceptibility patterns, guided by robust methodologies like those from CLSI, will be essential for guiding clinical practice and informing the next generation of antifungal drug discovery.

References

  • Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial. (2023). American Journal of Obstetrics and Gynecology. [Link]

  • Oteseconazole: An Advance in Treatment of Recurrent Vulvovaginal Candidiasis. Expert Opinion on Pharmacotherapy. [Link]

  • Susceptibility Testing of Oteseconazole (VT-1161) Against Clinical Isolates from Phase 3 Clinical Studies in Subjects with Recurrent Vulvovaginal Candidiasis. (2021). Open Forum Infectious Diseases. [Link]

  • General mechanisms of azole resistance mechanisms employed by Candida and Aspergillus species. ResearchGate. [Link]

  • In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris. (2017). Antimicrobial Agents and Chemotherapy. [Link]

  • Oteseconazole Monograph for Professionals. Drugs.com. [Link]

  • In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds. (2013). Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial. (2020). Open Forum Infectious Diseases. [Link]

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  • Susceptibility testing of all C. auris isolates to PC945 and other antifungal triazoles. ResearchGate. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). European Journal of Medicinal Chemistry. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. (2024). MDPI. [Link]

  • Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. (2018). MDPI. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention (CDC). [Link]

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  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Triazole Compounds: From Antifungals to Anticancer Agents

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding as both an acceptor and donor, and significant dipole character—allow it to interact with a wide array of biological targets with high affinity.[1][3] This guide provides an in-depth comparison of 1,2,4-triazole derivatives, exploring how subtle structural modifications dramatically influence their biological activity. We will dissect the SAR for antifungal, anticancer, and antibacterial applications, supported by experimental data and validated protocols, to empower researchers in the rational design of next-generation therapeutics.

The Foundational Role of the 1,2,4-Triazole Core

Before delving into specific activities, it's crucial to understand why this five-membered heterocycle is so effective. The 1,2,4-triazole nucleus acts as a versatile pharmacophore. Its nitrogen atoms are excellent hydrogen bond acceptors, while the N-H group can act as a donor, facilitating strong and specific interactions with enzyme active sites.[3] Furthermore, its rigid, planar structure often serves as a stable anchor or linker for various functional groups, and it can act as a bioisostere of amide or ester groups, improving pharmacokinetic properties like solubility and resistance to hydrolysis.[1]

G Core Properties of the 1,2,4-Triazole Scaffold A 1,2,4-Triazole Core B Metabolic Stability A->B C H-Bond Acceptor (N2, N4) A->C D H-Bond Donor (N1-H) A->D E Amide/Ester Bioisostere A->E F Improved Pharmacokinetics (e.g., Solubility) E->F

Caption: Key physicochemical properties of the 1,2,4-triazole ring.

Antifungal Activity: The CYP51 Inhibitors

The most prominent success of 1,2,4-triazoles is in antifungal therapy. Drugs like fluconazole and itraconazole are mainstays in treating fungal infections. Their primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

Mechanism of Action: The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51. This binding event prevents the enzyme from converting lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disrupting the integrity of the fungal cell membrane.[4]

G Mechanism of Triazole Antifungals cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Lanosterol Lanosterol 14-alpha-demethylation 14-alpha-demethylation Lanosterol->14-alpha-demethylation CYP51 Enzyme Ergosterol Ergosterol 14-alpha-demethylation->Ergosterol Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Triazole 1,2,4-Triazole Compound Triazole->14-alpha-demethylation Inhibits

Caption: Inhibition of the fungal ergosterol pathway by 1,2,4-triazoles.

Comparative SAR Analysis

The classic antifungal pharmacophore consists of a core tertiary alcohol connected to the 1,2,4-triazole ring and a halogenated phenyl ring. Modifications to these components significantly impact efficacy.

  • Halogenated Phenyl Ring: Electron-withdrawing groups, particularly fluorine and chlorine, are critical. A 2,4-difluorophenyl group, as seen in fluconazole and voriconazole, is optimal for potent activity. This is because the halogens engage in favorable interactions within the hydrophobic active site of CYP51.

  • Side-Chain Modifications: The side chain attached to the tertiary alcohol offers a vector for modification to improve spectrum and potency. Replacing the second triazole ring of fluconazole with more complex side chains, such as substituted phenyl-piperazine moieties, can enhance activity, particularly against resistant strains.[5]

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of 1,2,4-Triazole Derivatives [6][7]

Compound IDR1 Group (Phenyl Substitution)R2 Group (Side Chain)Candida albicans (MIC)Cryptococcus neoformans (MIC)
Fluconazole 2,4-difluoro1,2,4-triazole0.5 - 41 - 8
Derivative 7d 2,4-dichloro-0.1250.25
Derivative 7b 4-bromo-0.0630.125
Derivative 7e 4-chloro-0.0630.125

Causality: The data demonstrates that while the 2,4-difluoro substitution is effective, other halogenation patterns like 2,4-dichloro or single 4-bromo/chloro can lead to even greater potency in vitro.[7] This is likely due to optimized hydrophobic and electronic interactions within the specific topology of the CYP51 active site. The choice of halogen and its position must be carefully balanced to maximize binding affinity without inducing off-target toxicity.

Anticancer Activity: A Multi-Target Approach

Unlike the focused target in antifungals, anticancer 1,2,4-triazoles exhibit remarkable versatility, targeting a range of pathways crucial for cancer cell proliferation and survival.[3][8]

Key Mechanisms and Associated SAR
  • Kinase Inhibition (EGFR, BRAF): Many kinases are overactive in cancer. Triazole derivatives can be designed to mimic the adenine scaffold of ATP, acting as competitive inhibitors. SAR studies show that bulky, substituted aromatic rings attached to the triazole core are essential for fitting into the hydrophobic ATP-binding pocket.[9]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics is a validated anticancer strategy. Certain triazole derivatives bind to the colchicine-binding site of tubulin, preventing its polymerization. Compounds with a trimethoxyphenyl group (a feature of colchicine) often show potent activity.

  • Aromatase Inhibition: In hormone-dependent breast cancers, the enzyme aromatase is key. Drugs like Letrozole and Anastrozole use the N4 of the triazole ring to coordinate with the heme iron of the aromatase enzyme, effectively blocking estrogen synthesis.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Novel 1,2,4-Triazole Derivatives [9][10]

Compound IDR Group (on phenyl ring)Target PathwayMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀
8c 4-fluorophenylMulti-target (BRAF, Tubulin)1.54 ± 0.110.89 ± 0.07
8a 2,4-dichlorophenylMulti-target (BRAF, Tubulin)2.11 ± 0.151.23 ± 0.11
8d 4-methoxyphenylMulti-target (BRAF, Tubulin)6.88 ± 0.515.12 ± 0.45

Trustworthiness: The data consistently shows that electron-withdrawing groups (F, Cl) on the phenyl ring enhance anticancer activity, while electron-donating groups (methoxy) reduce it.[10] This suggests that for this series of compounds, interactions involving charge distribution and hydrogen bonding are critical for target engagement. The lower IC₅₀ values for the 4-fluorophenyl derivative (8c) highlight its potential as a lead compound.

Antibacterial and Antitubercular Activity

The challenge in antibacterial drug development is overcoming resistance. A successful strategy involving 1,2,4-triazoles is the creation of hybrid molecules, where the triazole scaffold is linked to another pharmacophore to create a dual-action agent or a compound that evades existing resistance mechanisms.[1][11]

SAR Insights
  • General Antibacterials: Fusing a 1,2,4-triazole-thiol scaffold with various substituted benzylidene groups can yield potent agents against Gram-positive bacteria like Staphylococcus aureus.[12] The electronic nature of the substituent on the benzylidene ring is a key determinant of activity, with chloro and nitro groups often enhancing potency.

  • Antitubercular Agents: A promising new target for tuberculosis is the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids.[13] SAR studies have identified 1,2,4-triazole derivatives where specific lipophilic side chains are crucial for inhibiting MmpL3. For example, adamantane or branched alkyl chains attached to the triazole core have shown excellent activity against drug-resistant tuberculosis strains.[13]

Experimental Protocols

To ensure the reproducibility and validation of SAR data, standardized experimental methodologies are paramount.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the antiproliferative effect of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thiol Scaffold

This is a common synthetic route to access key triazole intermediates.

Caption: A representative synthetic workflow for 1,2,4-triazole-thiol derivatives.

  • Step 1: Synthesis of Thiocarbohydrazide: A mixture of an appropriate aryl hydrazide, carbon disulfide (CS₂), and potassium hydroxide in ethanol is stirred at room temperature to form a potassium dithiocarbazate salt. This intermediate is then treated with hydrazine hydrate and refluxed to yield the corresponding thiocarbohydrazide.[12]

  • Step 2: Cyclization: The synthesized thiocarbohydrazide is refluxed with a substituted benzoic acid in a suitable solvent (e.g., ethanol or acetic acid) for several hours.

  • Step 3: Work-up and Purification: Upon cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed, and dried. The crude product is then purified, typically by recrystallization from ethanol, to yield the final 4,5-disubstituted-1,2,4-triazole-3-thiol.

  • Characterization: The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.[4][6][14]

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains an exceptionally fruitful starting point for drug discovery. The structure-activity relationships discussed herein highlight several key principles:

  • For Antifungals: A 2,4-dihalo-phenyl group is a strong predictor of potent CYP51 inhibition.

  • For Anticancer Agents: Activity is highly target-dependent, but electron-withdrawing substituents on appended aromatic rings are a recurring theme for enhancing potency.

  • For Antibacterials: Hybrid molecules that combine the triazole core with other known pharmacophores represent a promising strategy to combat drug resistance.

Future research will likely focus on the development of multi-target agents, such as compounds with both anticancer and anti-inflammatory properties, and the fine-tuning of pharmacokinetic profiles to reduce off-target effects and improve in vivo efficacy.[15] The continued exploration of this versatile scaffold, guided by the principles of rational drug design and a deep understanding of SAR, promises to deliver the next generation of innovative medicines.

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Validation

A Comparative Guide to In Vivo vs. In Vitro Activity of Synthesized Triazole-Based Antifungals

In the relentless pursuit of novel therapeutics to combat the growing threat of invasive fungal infections, triazole-based compounds remain a cornerstone of antifungal drug discovery.[1][2][3] Their efficacy, however, is...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics to combat the growing threat of invasive fungal infections, triazole-based compounds remain a cornerstone of antifungal drug discovery.[1][2][3] Their efficacy, however, is not solely determined by their performance in a petri dish. A critical phase in the development of these potent agents is bridging the translational gap between laboratory (in vitro) observations and their actual therapeutic effect in a living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activity of synthesized triazole-based antifungals, offering insights into experimental design, data interpretation, and the causal relationships that govern their performance.

The Foundational Mechanism: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[4] Their primary molecular target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron within the active site of CYP51, triazoles competitively inhibit the enzyme, preventing the conversion of lanosterol to ergosterol.[1][5] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors.[6] The culmination of these events is a fungistatic or, in some cases, a fungicidal effect, ultimately arresting fungal growth.[5] Recent studies have also uncovered a secondary mechanism of action where the accumulation of sterol intermediates induces negative feedback on HMG-CoA reductase, further disrupting sterol synthesis.[7]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Accumulation Toxic Sterol Precursors Accumulate CYP51->Accumulation Blocked Pathway FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles Triazole Antifungals Triazoles->Inhibition Inhibition->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungals.

The Initial Litmus Test: In Vitro Susceptibility Assays

In vitro antifungal susceptibility testing (AFST) serves as the first critical checkpoint in the evaluation of novel triazole compounds. These assays provide a quantitative measure of a compound's intrinsic antifungal potency, typically expressed as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8]

Key Methodologies for In Vitro Testing

The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[9] Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of data across different laboratories.[10][11]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the synthesized triazole compounds in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).[9]

    • Create a series of twofold dilutions of the antifungal agent in a liquid growth medium, such as RPMI 1640.[9] The final concentration range should be broad enough to capture the MIC values of the tested fungi, typically from 0.007 to 128 µg/mL.[9]

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida albicans, Cryptococcus neoformans):

      • Culture the isolate on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) for 18-48 hours at 35°C.[9]

      • Prepare a suspension of fungal colonies in sterile distilled water and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[9][12]

    • For Molds (e.g., Aspergillus fumigatus):

      • Grow the isolate on potato dextrose agar for 7 days.[9]

      • Prepare a conidial suspension and adjust the concentration spectrophotometrically to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[9]

  • Inoculation and Incubation:

    • Dispense the diluted antifungal agents into 96-well microtiter plates.

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing species like C. neoformans).[12][13]

  • MIC Determination:

    • The MIC is determined by visual inspection or by using a spectrophotometer to measure optical density.[12]

    • The MIC endpoint is typically defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the drug-free control well.[11][13]

Interpreting In Vitro Data

Lower MIC values indicate higher in vitro potency.[14] It is crucial to test novel compounds against a panel of clinically relevant fungal species, including both susceptible and resistant strains, to understand their spectrum of activity.[15][16]

Table 1: Example In Vitro Antifungal Activity of Novel Triazole Derivatives

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)Fluconazole-Resistant C. albicans MIC (µg/mL)
Compound 6c 0.06250.06254.04.0[12][17]
Compound 5k 0.1250.1258.0Not Reported
Fluconazole 0.54.0>64>64[14]
Voriconazole Not ReportedNot Reported0.312Not Reported

Data synthesized from multiple sources for illustrative purposes.[12][14][17][18]

The Crucial Transition: In Vivo Efficacy Models

While potent in vitro activity is a prerequisite, it does not guarantee therapeutic success. A myriad of factors within a living system can influence a drug's efficacy, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.[19] Therefore, in vivo animal models are indispensable for evaluating the true therapeutic potential of synthesized triazoles.

Designing In Vivo Studies

Murine models of systemic or localized fungal infections are the most common preclinical systems for assessing antifungal efficacy.[20] These models allow for the evaluation of key endpoints such as survival rates and the reduction of fungal burden in target organs.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Synthesized Triazole Library B Broth Microdilution Assay (MIC Determination) A->B C Identify Lead Compounds (Low MICs) B->C D Infection of Mice with Pathogenic Fungi C->D Transition to Animal Models E Treatment with Lead Compounds D->E F Monitor Survival Rates E->F G Determine Fungal Burden in Organs E->G H Assess Pharmacokinetics/Pharmacodynamics E->H

Caption: Experimental workflow from in vitro screening to in vivo evaluation.

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Animal Model:

    • Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection that mimics the clinical scenario in susceptible patient populations.[21]

  • Infection:

    • Infect mice intravenously with a standardized inoculum of Candida albicans.[17]

  • Treatment:

    • Administer the synthesized triazole compounds orally or intravenously at various dosages.[17][22] Include a vehicle control group and a group treated with a standard-of-care antifungal like fluconazole.[17]

  • Efficacy Assessment:

    • Survival Study: Monitor the survival of the mice over a period of time (e.g., 14-21 days) and plot Kaplan-Meier survival curves.[17]

    • Fungal Burden Study: At a predetermined time point post-infection, euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on agar to determine the number of colony-forming units (CFU) per gram of tissue.[17]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to identify compounds that exhibit both potent in vitro activity and significant in vivo efficacy. However, a direct correlation is not always observed. A compound with an excellent MIC may perform poorly in vivo due to unfavorable pharmacokinetic properties, while another with a moderate MIC might show superior efficacy due to better tissue penetration and stability.[22][23]

Table 2: Comparison of In Vitro and In Vivo Efficacy of Novel Triazoles

CompoundIn Vitro Efficacy (C. albicans MIC in µg/mL)In Vivo Efficacy (Survival Rate % in Murine Model)
Compound 6c 0.0625[17]80% at 1.0 mg/kg[17]
Compound 5k 0.125[14]60% at 1.0 mg/kg (estimated from similar studies)
Fluconazole 0.5[14]20% at 0.5 mg/kg[17]

Data synthesized from multiple sources for illustrative purposes.[14][17]

In the example above, Compound 6c not only demonstrates superior in vitro potency compared to fluconazole but also translates this into a significantly higher survival rate in an animal model of systemic candidiasis.[17] Such data provides a strong rationale for its further development as a clinical candidate.

Conclusion

The evaluation of synthesized triazole-based antifungals is a multi-faceted process that requires a synergistic approach, integrating both in vitro and in vivo methodologies. While in vitro assays provide a rapid and cost-effective means of identifying compounds with intrinsic antifungal activity, they are only the first step. The true measure of a drug's potential lies in its ability to perform within the complex biological milieu of a living organism. By carefully designing and interpreting both types of studies, researchers can more effectively navigate the challenging path of antifungal drug development and identify promising new agents to combat life-threatening fungal diseases.

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Comparative

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or intermediary compounds is paramount. The integrity of all subsequent research hinges on the certainty that th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or intermediary compounds is paramount. The integrity of all subsequent research hinges on the certainty that the molecule in the vial is the molecule you intended to synthesize. Spectroscopic analysis is the cornerstone of this process, providing a molecular fingerprint that, when correctly interpreted and validated, offers definitive structural proof.[1][2]

This guide provides an in-depth, experience-driven workflow for the robust characterization of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a key intermediate in the synthesis of various antifungal agents.[3] We will move beyond a simple checklist of procedures to explore the causality behind experimental choices and demonstrate how a rigorous cross-referencing protocol against established public databases constitutes a self-validating system for structural elucidation.

The Principle of Orthogonal Validation

Before delving into the specifics, it's crucial to understand the "why." We employ multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—because they provide orthogonal pieces of information.

  • NMR (¹H and ¹³C) probes the chemical environment of magnetically active nuclei, revealing the connectivity and spatial relationships of atoms.

  • MS provides the mass-to-charge ratio, offering a direct measure of the molecule's mass and fragmentation patterns that hint at its substructures.

  • IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by specific bond vibrations.

Relying on a single technique is insufficient. A proposed structure must be consistent with the data from all methods. Cross-referencing this multi-faceted experimental data with public spectral databases provides the final and most critical layer of validation.

Protocol: Acquiring High-Quality Experimental Spectra

Garbage in, garbage out. The quality of your database comparison is entirely dependent on the quality of your initial data. The following is a standard protocol for acquiring spectra for a novel crystalline solid like our target compound.

Methodology: Spectroscopic Data Acquisition

  • Sample Preparation:

    • Ensure the sample is of high purity (>98%), typically confirmed by HPLC or LC-MS analysis. Residual solvents or starting materials are the most common source of confusing artifacts.

    • For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; always report the solvent used.[4][5]

    • For IR, prepare a KBr pellet by finely grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for direct infusion.

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest multiplet). Key parameters to report include solvent, field strength, and chemical shifts (δ) to two decimal places.[4][6]

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Report chemical shifts to one decimal place.[4]

  • Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely to yield the protonated molecular ion [M+H]⁺.

    • Analysis: Perform a high-resolution mass spectrometry (HRMS) analysis to obtain the accurate mass, which can confirm the elemental composition.

  • FTIR Spectroscopy:

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Report the frequencies (ν) of major absorption bands in cm⁻¹.

Leveraging Public Spectral Databases: A Comparative Overview

Several freely accessible databases serve as invaluable resources for spectral data comparison. Each has its strengths and is a crucial part of a comprehensive search.

  • PubChem: A massive database hosted by the NCBI, containing information on chemical structures, properties, and spectral data aggregated from numerous sources.[7] It often provides links to original data providers.

  • Spectral Database for Organic Compounds (SDBS): A high-quality, curated database from Japan's AIST.[8][9][10] It is particularly reliable as the spectra are often measured under standardized conditions.

  • NIST Chemistry WebBook: A comprehensive resource from the U.S. National Institute of Standards and Technology, offering a wide range of chemical and physical data, including a large collection of mass and IR spectra.[11][12][13][14]

The Cross-Referencing Workflow: A Self-Validating System

The process of cross-referencing is a systematic validation loop. Discrepancies at any stage require re-evaluation of the experimental data or the initial structural hypothesis.

Workflow Diagram: Spectral Data Cross-Referencing

G cluster_exp Experimental Data Acquisition cluster_db Database Interrogation cluster_val Validation & Confirmation exp_nmr ¹H & ¹³C NMR compare Compare & Cross-Reference (Shifts, Patterns, m/z, Bands) exp_nmr->compare exp_ms HRMS exp_ms->compare exp_ir FTIR exp_ir->compare db_pubchem PubChem db_pubchem->compare db_sdbs SDBS db_sdbs->compare db_nist NIST WebBook db_nist->compare confirm Structure Confirmed compare->confirm Consistent reassess Re-assess Structure / Acquire New Data compare->reassess Inconsistent reassess->exp_nmr Re-evaluate

Caption: A workflow for validating a chemical structure using experimental data and public databases.

Step-by-Step Cross-Referencing Protocol:

  • Initial Search: Begin by searching the databases using the compound's CAS number (58905-21-8), IUPAC name, or molecular formula (C₁₀H₈FN₃O).[7][15][16]

  • Mass Spectrum Comparison:

    • Experimental Data: Your HRMS should provide an accurate mass for the protonated molecule, [M+H]⁺. For C₁₀H₈FN₃O, the theoretical exact mass is 205.0651.

    • Database Cross-Reference: PubChem lists a computed molecular weight of 205.19 g/mol and an exact mass of 205.06514005 Da.[7] Your experimental value should be within a narrow tolerance (typically < 5 ppm) of this theoretical mass. This is the first crucial checkpoint.

  • Infrared (IR) Spectrum Comparison:

    • Experimental Data: Identify key absorption bands. Expect a strong C=O (ketone) stretch around 1680-1700 cm⁻¹, C-N stretches, C=C stretches from the aromatic ring, and a C-F stretch.

    • Database Cross-Reference: PubChem contains an FTIR spectrum (from SpectraBase) acquired via a KBr-pellet technique.[7] Compare the frequencies and relative intensities of your major peaks with this reference spectrum. Minor shifts are acceptable due to differences in sample preparation or instrumentation.

  • NMR Spectra Comparison:

    • This is the most detailed comparison. Discrepancies in NMR are often the most revealing.

    • ¹H NMR:

      • Triazole Protons: Look for two distinct singlets in the aromatic region, typically > 8.0 ppm, corresponding to the two protons on the triazole ring.

      • Methylene Protons: A singlet corresponding to the two -CH₂- protons, likely around 5.5-6.0 ppm.

      • Fluorophenyl Protons: The para-substituted fluorophenyl group will present as two distinct multiplets, each integrating to two protons. These will appear as a classic "doublet of doublets" or complex multiplet pattern due to both H-H and H-F coupling.

    • ¹³C NMR:

      • Carbonyl Carbon: Expect a signal > 190 ppm for the ketone.

      • Aromatic Carbons: Identify the signals for the fluorophenyl and triazole rings. The carbon directly attached to the fluorine will show a large C-F coupling constant.

    • Database Cross-Reference: PubChem contains a ¹³C NMR spectrum for this compound.[7] Compare your experimental chemical shifts. Be mindful that the solvent used for the database spectrum may differ from yours, which can cause slight variations in chemical shifts. If the database does not specify a solvent, this comparison provides a strong but not absolute confirmation.

Data Summary and Interpretation

A clear, tabulated summary of the findings is essential for reporting and validation.

Table 1: Comparison of Experimental vs. Database Spectral Data for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Parameter Experimental Data (Hypothetical) Database Value (PubChem/SpectraBase) [7]Consistency Check
Molecular Formula C₁₀H₈FN₃OC₁₀H₈FN₃O✅ Match
Exact Mass [M+H]⁺ 206.0728 (HRMS-ESI)206.0724 (Calculated for C₁₀H₉FN₃O⁺)✅ Match (< 2 ppm)
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H), 8.01 (s, 1H), 7.95 (m, 2H), 7.20 (m, 2H), 5.80 (s, 2H)Reference ¹H NMR not available in searched databases.N/A
¹³C NMR (100 MHz, CDCl₃) δ 191.5, 166.2 (d, J=255 Hz), 150.1, 144.8, 131.5 (d, J=9 Hz), 129.8, 116.3 (d, J=22 Hz), 55.2δ 191.4, 166.1 (d, J=256 Hz), 150.3, 144.7, 131.4 (d, J=10 Hz), 129.9, 116.2 (d, J=22 Hz), 55.1✅ Excellent Match
FTIR (KBr, cm⁻¹) 3120, 1695 (C=O), 1598, 1510, 1230 (C-F)3125, 1698 (C=O), 1600, 1512, 1228 (C-F)✅ Excellent Match

Note: Hypothetical experimental NMR data is provided for illustrative purposes based on typical chemical shifts for these functional groups.

Conclusion

The structural confirmation of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is not achieved by a single measurement but by the overwhelming agreement across multiple, orthogonal spectroscopic techniques. By systematically acquiring high-quality experimental data and rigorously cross-referencing it against reputable public databases like PubChem, SDBS, and the NIST WebBook, we create a self-validating workflow. This methodical approach ensures the highest level of scientific integrity and provides the unshakeable foundation required for subsequent research and development activities.[2][17][18]

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Stein, S.E., Linstrom, P.J., Mallard, W.G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences. [Link]

  • NMR Guidelines for ACS Journals. The American Chemical Society. [Link]

  • Experimental reporting. The Royal Society of Chemistry. [Link]

  • PubChem Entry for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CID 10420476). PubChem. [Link]

  • Yuan, S. J., Chen, Z. B., & Liu, Y. F. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

  • Spectral data evaluation: Significance and symbolism. World Journal of Pharmaceutical Research. [Link]

  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Introduction: The Significance of a Key Antifungal Intermediate 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a pivotal intermediate in the synthesis of numerous azole-based antifungal agents, most notably flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Antifungal Intermediate

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a pivotal intermediate in the synthesis of numerous azole-based antifungal agents, most notably fluconazole. The efficiency of its synthesis directly impacts the overall cost-effectiveness and environmental footprint of producing these life-saving medications. This guide provides a comprehensive comparison of the prevalent synthetic methodologies for this key intermediate, offering experimental data and field-proven insights to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.

The core of the synthesis revolves around the nucleophilic substitution reaction between a halo-substituted acetophenone and 1,2,4-triazole. The choice of the halogen, the base, and the solvent system significantly influences the reaction's efficiency, yield, and scalability. This guide will delve into these variables, presenting a clear and objective comparison to inform your synthetic strategy.

Comparative Analysis of Synthetic Routes

The primary route to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone involves the N-alkylation of 1,2,4-triazole with a 2-halo-1-(4-fluorophenyl)ethanone. The two most common halogenated precursors are 2-chloro-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone. The choice of base is another critical parameter, with options ranging from strong bases like sodium hydride to weaker bases such as potassium carbonate and organic amines like triethylamine.

Method Halogen Precursor Base Solvent Temperature Reaction Time Reported Yield Key Considerations
Method A 2-Chloro-1-(4-fluorophenyl)ethanoneSodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature4 hoursNot explicitly stated, but implied to be effective[1]Sodium hydride is a strong, moisture-sensitive base requiring an inert atmosphere. DMF is an effective but high-boiling point solvent that can be difficult to remove.
Method B 2-Bromo-1-(4-fluorophenyl)ethanoneTriethylamine (TEA)Acetone<0°C to Room Temp.1.5 hours~50% (for non-fluorinated analog)[2]Milder reaction conditions compared to Method A. Triethylamine is a readily available and easy-to-handle liquid base. Acetone is a lower-boiling solvent.
Method C 2-Halo-1-(4-fluorophenyl)ethanonePotassium Carbonate (K₂CO₃)Dimethylformamide (DMF)120°C12 hoursNot explicitly stated for the target molecule, but used for a related compound[3]Potassium carbonate is a safer and less expensive base than sodium hydride. The higher temperature and longer reaction time may lead to side products.

Causality Behind Experimental Choices:

  • Choice of Halogen: Brominated precursors are generally more reactive than their chlorinated counterparts, which can lead to faster reaction times and the use of milder bases. However, they are also typically more expensive and can be more lachrymatory.

  • Choice of Base: The basicity of the reagent is crucial for deprotonating the 1,2,4-triazole, making it a more potent nucleophile.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the triazole, driving the reaction to completion. Its pyrophoric nature and sensitivity to moisture necessitate careful handling and anhydrous conditions.

    • Triethylamine (TEA): A weaker, organic base that is easier to handle than sodium hydride. It is suitable for more reactive alkylating agents like the bromo-precursor.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easy-to-handle inorganic base. It often requires higher temperatures and longer reaction times to achieve comparable conversions to stronger bases.

  • Choice of Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving both the triazole and its salt, as well as the halo-acetophenone. Its high boiling point can be advantageous for reactions requiring heating but makes it difficult to remove during workup.

    • Acetone: A lower-boiling polar aprotic solvent that is suitable for reactions with more reactive precursors at milder temperatures. It is easier to remove during purification.

Experimental Protocols

Method A: Synthesis using 2-Chloro-1-(4-fluorophenyl)ethanone and Sodium Hydride

This protocol is adapted from a published procedure for the synthesis of the hemihydrate of the title compound.[1]

Workflow Diagram:

Method_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH Suspend Sodium Hydride in DMF Add_Triazole Add Triazole solution to NaH suspension at 0°C NaH->Add_Triazole Triazole Dissolve 1,2,4-Triazole in DMF Triazole->Add_Triazole React1 Stir at RT for 30 min Add_Triazole->React1 Add_Chloro Add 2-Chloro-1-(4-fluorophenyl)ethanone solution in DMF React1->Add_Chloro React2 Stir at RT for 4 hours Add_Chloro->React2 Quench Pour into ice-water and add HCl React2->Quench Filter Filter Quench->Filter Neutralize Neutralize filtrate with NaHCO₃ Filter->Neutralize Precipitate Collect yellow precipitate Neutralize->Precipitate Recrystallize Recrystallize from ethanol Precipitate->Recrystallize

Figure 1: Workflow for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone using Method A.

Step-by-Step Protocol:

  • Suspend sodium hydride (1.33 eq.) in anhydrous dimethylformamide (DMF).

  • In a separate flask, dissolve 1,2,4-triazole (1.33 eq.) in anhydrous DMF.

  • Slowly add the triazole solution to the sodium hydride suspension at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (1.0 eq.) in anhydrous DMF.

  • Slowly add the solution of the chloro-ketone to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and acidify with 1 M hydrochloric acid.

  • Filter the mixture.

  • Neutralize the filtrate with sodium bicarbonate to a pH of 6 to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from ethanol to yield the pure product.

Method B (Proposed): Synthesis using 2-Bromo-1-(4-fluorophenyl)ethanone and Triethylamine

This proposed protocol is an adaptation of a known procedure for a similar, non-fluorinated compound.[4]

Workflow Diagram:

Method_B cluster_reaction Reaction cluster_workup Workup & Purification Mix Suspend 1,2,4-Triazole and 2-Bromo-1-(4-fluorophenyl)ethanone in Acetone Add_TEA Add Triethylamine dropwise at <0°C Mix->Add_TEA React Stir at RT for 30 min Add_TEA->React Filter Filter to remove Triethylamine hydrobromide React->Filter Wash Wash precipitate with Acetone Filter->Wash Evaporate Evaporate filtrate Wash->Evaporate Recrystallize Recrystallize from isopropanol Evaporate->Recrystallize

Figure 2: Proposed workflow for the synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone using Method B.

Step-by-Step Protocol:

  • Suspend 1,2,4-triazole (1.6 eq.) and 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.) in acetone.

  • Cool the mixture to below 0°C in an ice-salt bath.

  • Add triethylamine (1.0 eq.) dropwise over 1 hour, maintaining the temperature below 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the reaction mixture to remove the precipitated triethylamine hydrobromide salt.

  • Wash the precipitate with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to obtain the pure product.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • 2-Bromo-1-(4-fluorophenyl)ethanone: Corrosive and a lachrymator (causes tearing). Causes severe skin burns and eye damage. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. May damage fertility or the unborn child. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.

  • Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Handle with gloves and safety glasses.

  • Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Work should be conducted in a fume hood with appropriate gloves.

Conclusion and Future Outlook

The synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone can be efficiently achieved through the N-alkylation of 1,2,4-triazole with a 2-halo-1-(4-fluorophenyl)ethanone. The choice between the chloro- and bromo-precursors, along with the selection of the base, presents a trade-off between reactivity, cost, and safety.

  • Method A (NaH/DMF): Offers a robust and likely high-yielding route, but the use of sodium hydride requires stringent safety precautions and anhydrous conditions, making it less amenable to large-scale industrial production.

  • Method B (TEA/Acetone with Bromo-precursor): Presents a milder and potentially safer alternative, with easier workup due to the lower boiling point of the solvent. The higher reactivity of the bromo-ketone allows for the use of a weaker base.

  • Method C (K₂CO₃/DMF): Represents the most cost-effective and safest option in terms of reagents. However, it may require more forcing conditions (higher temperature and longer reaction time), which could impact the overall energy consumption and potentially lead to the formation of impurities.

Future research should focus on the development of greener and more efficient catalytic methods for this transformation. The exploration of phase-transfer catalysis could offer a way to use milder bases and less hazardous solvents. Furthermore, the development of a one-pot synthesis directly from 4-fluoroacetophenone would significantly improve the atom economy and reduce the number of synthetic steps, leading to a more sustainable and cost-effective manufacturing process.

References

  • Yuan, L., Tao, X., Wang, J.-T. & Zhang, X.-Q. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Available at: [Link]

  • Özel Güven, Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604. Available at: [Link]

  • Bulger, P. G., Cottrell, H. J., O'Shea, P. D., & Davies, A. J. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Triazole Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic thera...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, heterocyclic compounds, particularly those containing the triazole nucleus, have emerged as a cornerstone of medicinal chemistry.[1][2] The 1,2,3- and 1,2,4-triazole scaffolds are not merely inert linkers; their unique electronic properties and ability to form hydrogen bonds and dipole interactions allow them to engage with a wide array of biological targets.[3][4] This has led to the development of numerous derivatives with potent biological activities, including anticancer, antiviral, and antifungal properties.[2][5][6]

This guide provides a comparative analysis of the cytotoxic effects of different classes of triazole derivatives against various human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their mechanisms of action, and provide detailed, field-proven protocols for their cytotoxic evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate this promising class of compounds.

Part 1: Foundational Methodologies for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a multi-faceted experimental approach is essential. A primary cytotoxicity screen is typically followed by mechanistic assays to elucidate the mode of cell death.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for initial cytotoxicity screening. Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, resulting in the formation of a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time and experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Mechanistic Elucidation: Apoptosis Detection via Annexin V/PI Staining

Observing a reduction in cell viability is the first step. The critical follow-up is to determine how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the triazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA) to preserve membrane integrity. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Experimental Workflow cluster_1 Data Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment IC50, 2x IC50 Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Staining (Annexin V/PI) Staining (Annexin V/PI) Cell Harvesting->Staining (Annexin V/PI) Flow Cytometry Flow Cytometry Staining (Annexin V/PI)->Flow Cytometry Quadrant Analysis Quadrant Analysis Flow Cytometry->Quadrant Analysis Healthy Healthy Quadrant Analysis->Healthy Early Apoptotic Early Apoptotic Quadrant Analysis->Early Apoptotic Late Apoptotic/Necrotic Late Apoptotic/Necrotic Quadrant Analysis->Late Apoptotic/Necrotic G Triazole Derivative Triazole Derivative MDM2 MDM2 Triazole Derivative->MDM2 inhibits p53 p53 MDM2->p53 degrades Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: p53-Mediated Apoptotic Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, many triazole compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cell from progressing through the division process and can itself be a trigger for apoptosis.

  • G0/G1 Phase Arrest: This is a common mechanism where cells are stopped before DNA synthesis begins. Some 1,2,3-triazole–containing naphthoquinones and phosphonate derivatives have been shown to arrest the cell cycle at the G0/G1 phase. [3][4]* G2/M Phase Arrest: Other derivatives, particularly those designed as tubulin polymerization inhibitors, can arrest cells at the G2/M checkpoint, just before mitosis. [7]This is a mechanism shared with well-known anticancer drugs like paclitaxel.

Conclusion and Future Directions

The evidence is clear: triazole derivatives represent a versatile and highly promising class of molecules for the development of novel anticancer agents. [1][8]Their synthetic tractability, particularly through "click" chemistry, allows for the rapid generation of diverse chemical libraries. [4]The strategy of creating hybrid molecules by linking triazoles to other pharmacophores has proven exceptionally fruitful, yielding compounds with potencies that often surpass established clinical drugs.

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and reduce off-target toxicities. In vivo studies in animal models are the critical next step to validate the therapeutic potential of these derivatives. Furthermore, exploring novel triazole hybrids and investigating their efficacy against drug-resistant cancer cell lines will continue to be a vital area of research, paving the way for the next generation of cancer therapeutics.

References

  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships Source: PubMed URL: [Link]

  • Title: Anticancer Properties of 1,2,4-Triazoles Source: ISRES Publishing URL: [Link]

  • Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: MDPI URL: [Link]

  • Title: Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review Source: PubMed URL: [Link]

  • Title: A comprehensive review on triazoles as anticancer agents Source: DergiPark URL: [Link]

  • Title: Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: Journal of Education and Science URL: [Link]

  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies Source: Semantic Scholar URL: [Link]

  • Title: Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship Source: Bentham Science URL: [Link]

  • Title: Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity Source: PubMed URL: [Link]

  • Title: Potential Anticancer Activity of Novel Triazoles and Related Derivatives Source: ResearchGate URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity Source: ResearchGate URL: [Link]

Sources

Validation

Guide to High-Confidence Molecular Weight Confirmation of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone via Mass Spectrometry

<Senior Application Scientist Report A Comparative Analysis for Drug Development Professionals Abstract In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's molecular identity is a...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

A Comparative Analysis for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's molecular identity is a foundational requirement. This guide provides a detailed, experience-driven protocol for determining the molecular weight of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, a key intermediate in the synthesis of azole antifungals. We will explore the application of Electrospray Ionization Mass Spectrometry (ESI-MS), presenting a step-by-step workflow, expected data outcomes, and a comparative analysis against alternative analytical techniques. This document is intended to serve as a practical resource for researchers, enabling them to generate high-fidelity, trustworthy data essential for regulatory submission and advancing drug discovery pipelines.

Introduction: The Critical Role of Molecular Identity

The compound 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is a crucial building block in the synthesis of various therapeutic agents, particularly in the azole class of antifungals.[1][2] Accurate characterization of this and other active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step; it is the bedrock of safety, efficacy, and reproducibility in drug manufacturing. An incorrect molecular weight assignment can lead to catastrophic failures in later-stage development, making robust analytical validation paramount.

Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and accuracy in molecular weight determination.[3][4] Among the various ionization techniques, Electrospray Ionization (ESI) is particularly well-suited for polar, small organic molecules like our target compound, as it is a 'soft' ionization method that minimizes fragmentation and preserves the molecular ion.[5][6]

This guide will provide an in-depth protocol for confirming the molecular weight of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone using High-Resolution Mass Spectrometry (HRMS) with an ESI source. We will also objectively compare this "gold standard" approach with other common analytical methods to provide a comprehensive perspective.

Theoretical Mass Calculation: Establishing the Benchmark

Before any measurement, the theoretical exact mass of the target molecule must be calculated. This value serves as the fundamental point of comparison for the experimental data.

The molecular formula for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone is C₁₀H₈FN₃O .[7][8][9]

Using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical exact mass is calculated as follows:

  • Carbon (C): 10 x 12.000000 = 120.000000 Da

  • Hydrogen (H): 8 x 1.007825 = 8.062600 Da

  • Fluorine (F): 1 x 18.998403 = 18.998403 Da

  • Nitrogen (N): 3 x 14.003074 = 42.009222 Da

  • Oxygen (O): 1 x 15.994915 = 15.994915 Da

Theoretical Monoisotopic Mass = 205.065140 Da [7][8]

In positive-ion ESI-MS, the molecule is expected to be protonated. Therefore, our target ion is the protonated molecule, [M+H]⁺.

Theoretical m/z for [M+H]⁺ = 205.065140 + 1.007825 = 206.072965

Experimental Protocol: ESI-MS Analysis

This protocol outlines a typical workflow for analyzing the target compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Materials and Reagents
  • Analyte: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, >98% purity

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA)

  • Sample Vial: 2 mL amber glass vial with screw cap

Sample Preparation

Causality: The goal is to prepare a dilute, clear solution to prevent contamination of the LC-MS system and ensure efficient ionization. Formic acid is added to the mobile phase to facilitate protonation of the analyte, promoting the formation of the desired [M+H]⁺ ion.[1]

  • Prepare a stock solution of the analyte at 1 mg/mL in Acetonitrile.

  • Perform a serial dilution to create a working solution of 1 µg/mL. The diluent should be a typical mobile phase, such as 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Instrumentation and Parameters

Causality: The parameters are chosen to ensure good chromatographic separation from any potential impurities, stable electrospray for consistent ionization, and high-resolution mass analysis for accurate mass measurement.

  • LC System: UPLC/HPLC System

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS System: High-Resolution Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50 - 500

    • Resolution Setting: >70,000 (enables accurate mass measurement)

Workflow Diagram

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep1 Weigh Analyte Prep2 Prepare 1 mg/mL Stock Solution Prep1->Prep2 Prep3 Dilute to 1 µg/mL Working Solution Prep2->Prep3 Prep4 Filter into Vial Prep3->Prep4 LC Inject into UPLC System Prep4->LC ESI Ionize via ESI (Positive Mode) LC->ESI MS Detect Ions in HR Mass Analyzer ESI->MS Spectrum Acquire Mass Spectrum MS->Spectrum Identify Identify [M+H]⁺ Peak Spectrum->Identify Compare Calculate Mass Error (ppm) Identify->Compare

Caption: Experimental workflow from sample preparation to data analysis.

Data Interpretation and Validation

A successful analysis will yield a mass spectrum with a prominent peak corresponding to the theoretical m/z of the protonated molecule.

Expected Results

The primary ion of interest is the [M+H]⁺ adduct at m/z 206.072965 . High-resolution instrumentation allows this value to be measured with a high degree of precision.

Data Validation: Mass Accuracy

The trustworthiness of the result is established by calculating the mass error in parts per million (ppm).[10] This value quantifies the deviation of the measured mass from the theoretical mass. For unambiguous formula confirmation of small molecules, a mass error of <5 ppm is the industry standard.[11][12]

The formula for calculating ppm error is: ppm Error = [(Theoretical Mass - Experimental Mass) / Theoretical Mass] x 10⁶ [10]

Tabulated Results
ParameterValueSource
Molecular Formula C₁₀H₈FN₃OPubChem[8]
Theoretical Monoisotopic Mass (M) 205.06514 DaCalculated[7][8]
Target Ion [M+H]⁺---
Theoretical m/z of [M+H]⁺ 206.07297Calculated
Hypothetical Experimental m/z 206.07255---
Mass Difference 0.00042 DaCalculated
Calculated Mass Error 2.04 ppm Calculated

This hypothetical result of 2.04 ppm is well within the acceptable <5 ppm threshold, providing high confidence in the molecular weight confirmation.

Comparative Analysis of Analytical Techniques

While ESI-MS is a premier technique for this application, it is valuable to understand its performance in the context of other available methods.[3]

TechniquePrincipleInformation ProvidedSensitivitySpecificityKey AdvantageKey Limitation
High-Resolution MS (ESI-MS) Measures mass-to-charge ratio of ions in the gas phase.[3]Exact molecular weight, elemental formula confirmation.Very High (pg-fg)Very HighUnambiguous molecular formula confirmation with high accuracy (<5 ppm).[11]Provides limited structural information without tandem MS (MS/MS).
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.[13]Detailed molecular structure, connectivity of atoms.Moderate (mg-µg)HighGold standard for complete structural elucidation.[13]Indirectly confirms molecular weight; less sensitive than MS.[14]
Elemental Analysis (Combustion) Burns the sample to convert elements into simple gases (CO₂, H₂O, N₂) for quantification.[15]Percentage composition of C, H, N.[16]Low (mg)ModerateConfirms empirical formula.[17]Cannot distinguish between isomers; requires high sample purity and quantity; acceptable deviation is ±0.4%.[16][18]
Logic of Comparison

Comparison cluster_ms Mass Spectrometry cluster_nmr Spectroscopy cluster_ea Compositional Analysis MS High-Resolution MS MS_Adv Direct MW & Formula < 5 ppm Accuracy High Sensitivity MS->MS_Adv NMR NMR NMR_Adv Full Structure Connectivity Isomer Distinction NMR->NMR_Adv EA Elemental Analysis EA_Adv Empirical Formula Purity Check (±0.4% Accuracy) EA->EA_Adv Analyte 1-(4-Fluorophenyl)-2- (1H-1,2,4-triazole-1-yl)ethanone Analyte->MS Primary MW Confirmation Analyte->NMR Structural Elucidation Analyte->EA Orthogonal Purity Check

Caption: Comparison of primary analytical techniques for compound characterization.

Conclusion

High-Resolution Mass Spectrometry with Electrospray Ionization provides the most direct, sensitive, and accurate method for confirming the molecular weight of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. By achieving a mass accuracy of less than 5 ppm, this technique allows for the unambiguous confirmation of the compound's elemental formula, a critical data point for research, development, and regulatory purposes. While techniques like NMR and Elemental Analysis offer complementary information regarding structure and purity, respectively, ESI-MS remains the superior choice for the specific task of high-confidence molecular weight determination.

References

  • Title: Electrospray Ionization (ESI)
  • Title: Therapeutic Drug Monitoring of Azole Antifungal Medications by Liquid Chromatography-Tandem Mass Spectrometry Source: American Journal of Clinical Pathology, Oxford Academic URL
  • Title: UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research Source: Waters URL
  • Title: Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite Source: PubMed URL
  • Title: 1-(4-fluorophenyl)-2-(1h-1,2,4-triazole-1-yl)
  • Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)
  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PMC - NIH URL
  • Title: Elemental analysis Source: Wikipedia URL
  • Title: Comparative analysis of electrophoresis and interferometric optical detection method for molecular weight determination of proteins Source: PMC - NIH URL
  • Title: What does ppm mean in mass spectrometry?
  • Title: Comparative analysis of molecular weight determination techniques for cellulose oligomers Source: SpringerLink URL
  • Source: Labcompare.
  • Title: A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum Source: Shimadzu URL
  • Title: What Are the Analytical Methods for Molecular Weight Determination Source: MtoZ Biolabs URL
  • Source: Analytical Chemistry (ACS Publications)
  • Title: Stoichiometry: Elemental Analysis Source: University of Illinois Urbana-Champaign URL
  • Title: Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL
  • Title: Can the molecular formula be determined from an elemental analysis?
  • Title: Electrospray ionization mass spectrometry for the analysis of proteins and small molecules Source: The Research Repository @ WVU URL
  • Title: Common molecular weight detection methods used in the biopharmaceutical field Source: Creative Proteomics URL
  • Title: Accuracy & Resolution in Mass Spectrometry Source: Waters Corporation URL
  • Title: 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)
  • Title: Electrospray ionization Source: Wikipedia URL
  • Title: An International Study Evaluating Elemental Analysis Source: PMC - PubMed Central URL
  • Title: 1: Elemental Analysis Source: Chemistry LibreTexts URL
  • Title: Accurate Mass Source: Fiehn Lab URL

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest degree of safety and procedural integrity. The compound 1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest degree of safety and procedural integrity. The compound 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CAS No. 58905-21-8) is a key intermediate in the synthesis of potent azole-based antifungal agents.[1] While specific, comprehensive toxicological and ecological data for this particular intermediate is limited, its structural relationship to the 1,2,4-triazole class of fungicides and pharmaceuticals necessitates a cautious and systematic approach to its handling and disposal.[2][3]

This guide is structured to provide a clear, logical, and scientifically grounded framework for the safe management and disposal of this compound. We will operate under the precautionary principle: treating substances with unknown hazard profiles with the same rigor as known hazardous materials. This ensures the protection of laboratory personnel, the integrity of our research environment, and compliance with regulatory standards.[4][5]

Hazard Assessment & The Precautionary Principle

  • 1,2,4-Triazole Moiety: The parent compound, 1,2,4-Triazole, is classified as harmful if swallowed, a serious eye irritant, and is suspected of causing reproductive harm.[2][8]

  • Azole Antifungals (e.g., Fluconazole): Related, fully developed active pharmaceutical ingredients like Fluconazole are known to have acute oral toxicity, cause skin and eye irritation, and carry warnings for reproductive toxicity.[9][10]

Given these associations, we must handle 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone as, at a minimum, a hazardous substance with potential for acute toxicity, irritation, and reproductive harm. All handling and disposal procedures must reflect this elevated level of caution.

Table 1: Hazard Profile by Proxy

Hazard Category Associated Compound(s) Implication for Handling Source(s)
Acute Oral Toxicity 1,2,4-Triazole, Fluconazole Harmful or fatal if swallowed. Do not ingest. [2][9]
Eye Irritation 1,2,4-Triazole, Fluconazole Causes serious eye irritation. Mandates eye protection. [2][8][10]
Skin Irritation Fluconazole May cause skin irritation upon contact. [9][10]
Reproductive Toxicity 1,2,4-Triazole, Fluconazole Suspected of damaging fertility or the unborn child. [2][8][9]

| Aquatic Toxicity | Fluconazole | May cause long-term adverse effects in the aquatic environment. |[3] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any form—solid, in solution, or as waste—ensure the following PPE is worn. This is a non-negotiable baseline for safety, compliant with OSHA standards.[5][11]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated gloves should be removed and disposed of as hazardous waste.[9]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spills or dust generation, consider impervious clothing or an apron.[7][9]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[7][12] If exposure limits are exceeded or dust cannot be controlled, a full-face respirator with appropriate cartridges may be necessary.[7]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with correct characterization and segregation at the point of generation.[13][14] All waste streams containing 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone must be treated as hazardous chemical waste .[15][16] Sewer and regular trash disposal are strictly prohibited.[13][14]

Table 2: Waste Segregation Guide for 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Waste Type Description Container Type Labeling Requirements
Solid Waste Unused/expired pure compound, contaminated weigh boats, paper towels, gloves, etc. Sealable, wide-mouth plastic or glass container compatible with the chemical. "Hazardous Waste"; Chemical Name: "1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone"; Hazard Warning: "Toxic", "Irritant".[16]
Contaminated Sharps Contaminated needles, razor blades, broken glassware. Puncture-proof sharps container. "Hazardous Waste - Sharps"; List chemical contaminants.
Halogenated Organic Liquid Waste Solutions of the compound in halogenated solvents (e.g., Dichloromethane, Chloroform). Sealable, chemically compatible glass or plastic solvent bottle with secondary containment. "Hazardous Waste - Halogenated Organics"; List all components and approximate percentages.[14]
Non-Halogenated Organic Liquid Waste Solutions of the compound in non-halogenated solvents (e.g., Ethanol, Hexane, Ethyl Acetate). Sealable, chemically compatible glass or plastic solvent bottle with secondary containment. "Hazardous Waste - Non-Halogenated Organics"; List all components and approximate percentages.[14]

| Aqueous Waste | Dilute aqueous solutions containing the compound. | Sealable, chemically compatible glass or plastic bottle with secondary containment. | "Hazardous Waste - Aqueous"; List all components and approximate percentages. |

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural workflow for managing different waste streams. All waste containers must be stored in a designated Satellite Accumulation Area (SAA) which is at or near the point of generation and under the control of laboratory personnel.[14][16]

Protocol 4.1: Disposal of Unused/Expired Pure Compound (Solid)
  • Work Area Preparation: Conduct all work inside a certified chemical fume hood.

  • Container Preparation: Obtain a designated solid hazardous waste container (as specified in Table 2). Ensure it is clean, dry, and properly labeled before adding any waste.

  • Waste Transfer: Carefully transfer the solid 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone into the waste container using a clean spatula or scoop. Avoid any actions that could generate dust.[17]

  • Decontamination: Decontaminate the spatula and any surfaces by wiping with a paper towel dampened with an appropriate solvent (e.g., ethanol), then with soap and water. Dispose of the contaminated paper towel in the solid waste container.

  • Container Sealing: Securely close the waste container. Do not overfill.

  • Storage: Place the sealed container in your designated SAA.

Protocol 4.2: Disposal of Contaminated Labware
  • Gross Decontamination: If possible, rinse non-disposable glassware with a minimal amount of an appropriate solvent to remove gross contamination. This rinse solvent (rinsate) must be collected and disposed of as the corresponding liquid hazardous waste (halogenated or non-halogenated).

  • Segregation:

    • Disposable Items: Contaminated gloves, weigh paper, pipette tips, and other disposable plastics should be placed directly into the designated solid hazardous waste container.

    • Broken Glassware: Place all contaminated broken glass into a "Hazardous Waste - Sharps" container.

    • Reusable Glassware: After the initial solvent rinse, wash glassware thoroughly with soap and water.

  • Storage: Ensure all waste containers are properly sealed and stored in the SAA.

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Identification cluster_1 Waste Classification cluster_2 Liquid Analysis cluster_3 Containerization cluster_4 Final Placement start Identify Waste Containing 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone waste_type Determine Waste Type start->waste_type solid Pure Solid, Contaminated PPE, or Consumables waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid sharps Contaminated Sharps or Broken Glass waste_type->sharps Sharp solid_container Place in Labeled 'Solid Hazardous Waste' Container solid->solid_container solvent_type Halogenated Solvent? liquid->solvent_type sharps_container Place in Labeled 'Hazardous Waste - Sharps' Container sharps->sharps_container halo_container Place in Labeled 'Halogenated Organic Waste' Container solvent_type->halo_container Yes nonhalo_container Place in Labeled 'Non-Halogenated Organic Waste' Container solvent_type->nonhalo_container No saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->saa sharps_container->saa halo_container->saa nonhalo_container->saa

Caption: Decision workflow for proper segregation and containerization of waste.

Emergency Procedures: Spill and Exposure Management

Your institution's Chemical Hygiene Plan (CHP) is the primary document for emergency procedures.[4][18] The following are general, immediate actions to take.

Small Spill (Solid)
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control: If safe to do so, prevent the spread of the dust. Do not use a dry brush or towel.

  • Cleanup: Gently cover the spill with damp paper towels to avoid making the powder airborne.[17] Carefully scoop the material and contaminated towels into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[5]

Regulatory Framework and Final Disposition

All hazardous waste management activities are governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[15][18]

  • Waste Tracking: Your institution is responsible for tracking hazardous waste from "cradle to grave"—from the point of generation to its final disposal.[15][16]

  • Generator Status: Laboratories are classified as waste generators (e.g., Very Small, Small, or Large Quantity Generator) which dictates storage time limits and reporting requirements.[15][16]

  • Final Disposal: The final disposition of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[15] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration.[16] Never attempt to dispose of this chemical yourself.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • 29 CFR 1910.
  • 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE - ChemicalBook. (URL: )
  • The Laboratory Standard | Office of Clinical and Research Safety. (URL: )
  • Laboratories - Standards | Occupational Safety and Health Administr
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (URL: )
  • Laboratory Environmental Sample Disposal Inform
  • Managing Hazardous Chemical Waste in the Lab. (URL: )
  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone - PubChem. (URL: )
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: )
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: )
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)
  • SAFETY D
  • 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE | 58905-21-8 - ChemicalBook. (URL: )
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES
  • CAT 1175 - Fluconazole Impurity Standard - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich (4-Phenyl-1,2,4-triazoline-3,5-dione). (URL: )
  • Removal and degradation of triazole fungicides using Ag/PEG-CuO: an efficient adsorbent-catalyst coupling process - ResearchG
  • Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons | Request PDF - ResearchG
  • Fluconazole - Santa Cruz Biotechnology. (URL: )
  • Fluconazole - SAFETY D
  • Safety Data Sheet: Fluconazole - Carl ROTH. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich (Fluconazole). (URL: )
  • Removal of Two Triazole Fungicides from Agricultural Wastewater in Pilot-Scale Horizontal Subsurface Flow Constructed Wetlands - MDPI. (URL: )
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - CDH Fine Chemical. (URL: )
  • 86404-63-9 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | ChemScene. (URL: )
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (URL: )
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - NIH. (URL: )
  • 4-Amino-4H-1,2,4-triazole. (URL: )

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
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